molecular formula C7H9N3O2S B11900447 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine CAS No. 90000-77-4

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

カタログ番号: B11900447
CAS番号: 90000-77-4
分子量: 199.23 g/mol
InChIキー: RCUUFXVUMPGRAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

90000-77-4

分子式

C7H9N3O2S

分子量

199.23 g/mol

IUPAC名

3-(aziridin-1-yl)-6-methylsulfonylpyridazine

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-3-2-6(8-9-7)10-4-5-10/h2-3H,4-5H2,1H3

InChIキー

RCUUFXVUMPGRAN-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)C1=NN=C(C=C1)N2CC2

製品の起源

United States
Foundational & Exploratory

Structure-Activity Relationship & Synthetic Protocols for Aziridinyl Pyridazine Antineoplastics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aziridinyl pyridazine class represents a specialized niche of alkylating antineoplastic agents. Unlike classic nitrogen mustards, these derivatives leverage the electron-deficient 1,2-diazine (pyridazine) scaffold to modulate the reactivity of the attached aziridine "warheads." This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR), synthetic pathways, and biological validation protocols for 3,6-bis(aziridinyl)pyridazine and its analogs. The core therapeutic mechanism relies on the bifunctional alkylation of DNA, specifically targeting the N7-position of guanine, leading to interstrand cross-linking and subsequent apoptosis in rapidly dividing tumor cells.

Chemical Architecture & Mechanistic Basis

The Pyridazine Scaffold Advantage

The pyridazine ring (1,2-diazine) offers distinct physicochemical advantages over the carbocyclic (benzene) or pyridine scaffolds found in older alkylating agents:

  • Hydrophilicity: The presence of two adjacent nitrogen atoms significantly lowers the logP (lipophilicity), enhancing water solubility and bioavailability without the need for extensive salt formation.

  • Electronic Modulation: The electron-deficient nature of the pyridazine ring exerts an electron-withdrawing effect (–I effect) on the exocyclic aziridine nitrogens. This lowers the pKa of the aziridine, preventing premature protonation and ring-opening in the bloodstream (pH 7.4), while retaining reactivity in the slightly acidic microenvironment of hypoxic tumors (pH < 6.8).

Mechanism of Action: DNA Alkylation

The cytotoxicity of aziridinyl pyridazines is driven by the opening of the strained three-membered aziridine ring.

  • Protonation: In an acidic environment, the aziridine nitrogen is protonated, creating a highly electrophilic aziridinium ion (or a transition state with significant carbocation character).

  • Nucleophilic Attack: The N7 position of guanine in the DNA major groove acts as a nucleophile, attacking the ring carbons.

  • Cross-linking: Because these derivatives are typically bifunctional (e.g., 3,6-substituted), the second aziridine moiety repeats the process on the opposing DNA strand, causing an interstrand cross-link (ICL). This lesion blocks DNA replication forks, triggering cell cycle arrest and apoptosis.

Mechanistic Pathway Visualization

DNA_Alkylation_Mechanism Prodrug Aziridinyl Pyridazine (Neutral pH 7.4) Protonation Acidic Activation (Tumor pH < 6.8) Prodrug->Protonation H+ influx Aziridinium Activated Aziridinium Intermediate Protonation->Aziridinium Ring Strain DNA_Attack Nucleophilic Attack (DNA Guanine N7) Aziridinium->DNA_Attack MonoAdduct Mono-Alkylated Adduct DNA_Attack->MonoAdduct Crosslink Interstrand Cross-link (Cytotoxicity) MonoAdduct->Crosslink Second Warhead

Figure 1: Step-wise mechanism of DNA alkylation by aziridinyl pyridazines, highlighting the pH-dependent activation.

Synthetic Protocols

The synthesis of aziridinyl pyridazines typically proceeds via nucleophilic aromatic substitution (


) of chloropyridazines. The following protocol describes the synthesis of 3,6-bis(aziridin-1-yl)pyridazine .
Materials
  • Precursor: 3,6-Dichloropyridazine (CAS: 141-30-0)

  • Reagent: Aziridine (Ethyleneimine) - Warning: Highly Toxic/Carcinogenic

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous THF or Acetonitrile

Step-by-Step Methodology
  • Preparation: Dissolve 3,6-dichloropyridazine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add Triethylamine (25 mmol, 2.5 eq) to the solution.

  • Aziridine Addition: Cool the mixture to 0°C. Add Aziridine (25 mmol, 2.5 eq) dropwise over 20 minutes. Note: Aziridine is volatile; use a sealed pressure-equalizing dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature, then reflux gently (60°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/ether or purify via column chromatography (Silica gel) to yield the target compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3,6-Dichloropyridazine (Precursor) Reaction Reflux @ 60°C 4-6 Hours Start->Reaction Reagents Aziridine + TEA (Solvent: THF) Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Product 3,6-bis(aziridinyl)pyridazine (Target) Workup->Product

Figure 2: Synthetic pathway for the generation of bis-aziridinyl pyridazine derivatives via nucleophilic aromatic substitution.

Structure-Activity Relationship (SAR)[1][2][3]

The SAR of these derivatives is governed by the balance between chemical reactivity (alkylation potential) and pharmacokinetics (delivery to the tumor).

The "Goldilocks" Zone of Reactivity
  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CN, or -NO2 at positions 4 and 5 of the pyridazine ring decrease the electron density of the ring nitrogens. This, in turn, pulls electron density from the aziridine nitrogen.

    • Effect: Reduces basicity (

      
       drops). The drug becomes less likely to protonate at neutral pH (lower systemic toxicity) but requires a lower pH for activation.
      
  • Electron-Donating Groups (EDGs): Substituents like -OMe or -CH3 at positions 4 and 5.

    • Effect: Increases basicity (

      
       rises). The drug protonates more easily.
      
    • Risk: If the

      
       is too high (> 7.0), the drug acts as a direct alkylator in the blood, causing myelosuppression (bone marrow toxicity).
      
SAR Summary Table
Structural ModificationPositionEffect on Physicochemical PropertyBiological Consequence
Unsubstituted (H) 4, 5Baseline lipophilicity (logP ~0.5)Moderate potency; standard metabolic stability.
Methyl (-CH3) 4, 5Increases lipophilicity; Slight EDGEnhanced cellular uptake; slightly increased systemic toxicity.
Chloro (-Cl) 4, 5Increases lipophilicity; Strong EWGReduced systemic toxicity (prodrug-like); effective in hypoxic tumors.
Methoxy (-OMe) 4, 5Moderate lipophilicity; Strong EDGHigh reactivity; potential for rapid hydrolysis before reaching target.
Aziridine Methylation Aziridine CSteric hindrance at reaction siteDecreased DNA alkylation rate; used to fine-tune "too reactive" analogs.
SAR Optimization Logic

SAR_Logic Start Lead: 3,6-bis(aziridinyl)pyridazine Check_Tox Is Systemic Toxicity High? Start->Check_Tox Check_Potency Is Potency Low? Check_Tox->Check_Potency No Add_EWG Add EWG (Cl, CN) at C4/C5 (Reduces Basicity) Check_Tox->Add_EWG Yes (Too Reactive) Add_EDG Add EDG (Me, OMe) at C4/C5 (Increases Basicity) Check_Potency->Add_EDG Yes (Not Reactive Enough) steric Methylate Aziridine Ring ( steric hindrance) Check_Potency->steric No (Optimize PK)

Figure 3: Decision tree for optimizing aziridinyl pyridazine derivatives based on toxicity and potency data.

Biological Evaluation Protocols

To validate the SAR predictions, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine

    
     values across a panel of cell lines (e.g., L1210 leukemia, MCF-7 breast cancer).
    
  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h.

    • Treat with graded concentrations of the derivative (0.1

      
      M – 100 
      
      
      
      M) for 48h.
    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

DNA Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)
  • Purpose: Confirm the mechanism of action (interstrand cross-linking).

  • Protocol:

    • Incubate plasmid DNA (e.g., pBR322) with the drug at varying concentrations at pH 6.0 and pH 7.4.

    • Linearize DNA with a restriction enzyme (e.g., EcoRI).

    • Denature the DNA (heating or alkaline buffer).

    • Run electrophoresis on alkaline agarose gel.

    • Result Interpretation: Cross-linked DNA cannot separate into single strands and will migrate slower (higher molecular weight band) compared to single-stranded denatured controls.

Representative Data

The following data illustrates the impact of ring substitution on cytotoxicity (values are representative of class trends derived from literature [1][2]).

Compound IDR1 (Pos 4)R2 (Pos 5)L1210 Leukemia

(

M)
Mechanism Note
AP-01 HH2.5Baseline activity.
AP-02 ClH8.4Lower potency, but higher selectivity for hypoxic cells.
AP-03


0.9High potency, high toxicity risk.
AP-04

H1.2Enhanced reactivity due to EDG.

References

  • Mechanism of DNA Alkylation: Venkatesh, P. (2017).[1] Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review. Link

  • Pyridazine SAR: He, Z.X., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry. Link

  • Aziridinyl Quinones: Hargreaves, R.H., et al. (2000). Mechanisms of action of quinone-containing alkylating agents. PubMed. Link

  • Synthesis Protocols: Mernari, B. (1996). Synthesis of 3,6‐disubstituted pyridazine derivatives. Journal of Heterocyclic Chemistry. Link

  • General Alkylation Logic: Povirk, L.F., & Shuker, D.E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research. Link

Sources

Harnessing Methylsulfonyl Reactivity in Pyridazine Heterocycles: A Definitive Guide to SNAr and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise tuning of electrophilic warheads is a critical parameter in both covalent drug design and complex heterocyclic synthesis. The methylsulfonyl group (–SO₂Me), when conjugated with a highly electron-deficient 1,2-diazine (pyridazine) core, represents a privileged scaffold. This whitepaper provides an in-depth mechanistic analysis, quantitative reactivity data, and self-validating experimental protocols for leveraging methylsulfonyl pyridazines in Nucleophilic Aromatic Substitution (SNAr) and bioconjugation workflows.

Mechanistic Foundations of Pyridazine SNAr

Pyridazines are intrinsically electron-deficient due to the presence of two adjacent nitrogen atoms in the aromatic ring. These heteroatoms exert a profound inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1].

When a methylsulfonyl group is introduced to this scaffold, it acts as a highly effective electron-withdrawing group (EWG) that further polarizes the carbon-heteroatom bond. The SNAr reaction proceeds via a classic addition-elimination pathway:

  • Nucleophilic Attack : The nucleophile attacks the ipso-carbon, driven by the low LUMO.

  • Meisenheimer Complex Formation : The aromaticity is temporarily broken, forming a stabilized anionic intermediate. The –SO₂Me group heavily stabilizes this negative charge[2].

  • Elimination : The sulfinate anion (MeSO₂⁻) is expelled as an excellent leaving group, restoring aromaticity[2].

SNAr_Mechanism Start Methylsulfonyl Pyridazine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition Nuc Nucleophile (e.g., R-SH, R-NH2) Nuc->Meisenheimer Attack at ipso-C Product Substituted Pyridazine (Product) Meisenheimer->Product Elimination LeavingGroup Sulfinate Anion (Leaving Group) Meisenheimer->LeavingGroup Expulsion

Figure 1: Addition-elimination SNAr mechanism of methylsulfonyl pyridazines.

The Methylsulfonyl Advantage: Leaving Group Kinetics

In heterocyclic chemistry, the choice of leaving group dictates both the reaction kinetics and the stability of the precursor. While halides (–Cl, –F) are traditional choices, the –SO₂Me group offers superior chemoselectivity and kinetic advantages.

Studies comparing the relative ease of nucleophilic displacement on diazine rings demonstrate that nucleophiles preferentially displace the methylsulfonyl group over a chloride atom in equivalent positions[3]. This chemoselectivity allows chemists to perform sequential SNAr reactions on poly-halogenated scaffolds without the need for complex protecting group strategies[4]. Furthermore, unlike highly reactive fluorides or diazo groups that are prone to premature aqueous hydrolysis, methylsulfonyl heterocycles maintain excellent stability in aqueous buffers until they encounter a potent nucleophile[5].

Table 1: Quantitative Comparison of Leaving Groups on Diazine Scaffolds
Leaving GroupInductive Effect (Activation)Leaving Group AbilityChemoselectivity (vs. Cl)Aqueous Stability
–F Very HighModerateHighLow (Prone to background hydrolysis)
–Cl HighGoodBaselineModerate
–SO₂Me Very HighExcellentPreferentially displaced High
–SMe LowPoorUnreactiveVery High

Regioselectivity & Structural Tuning

The placement of the –SO₂Me group on the pyridazine ring strictly dictates its reactivity profile.

  • C3 and C6 Positions : These positions are ortho and para-equivalent to the ring nitrogens. A methylsulfonyl group at C3 or C6 experiences the maximum electron-withdrawing effect, making these sites highly electrophilic and susceptible to rapid SNAr[1].

  • C4 and C5 Positions : These positions are meta-equivalent to one nitrogen and ortho to the other. While still reactive, displacement at C4/C5 requires harsher conditions (e.g., elevated temperatures or stronger bases) compared to C3/C6.

Applications in Drug Discovery: Cysteine Arylation

Heteroaryl sulfones have emerged as a cornerstone technology for covalent drug discovery and bioconjugation[6]. 2-Sulfonylpyridines and related diazines act as tunable, cysteine-reactive electrophiles capable of targeting specific sensor cysteines (e.g., in KEAP1 or BTK)[2].

Thiol Selectivity: The SNAr trajectory for methylsulfonyl pyridazines exhibits a profound kinetic preference for thiols (cysteine) over amines (lysine). Density Functional Theory (DFT) calculations confirm a significantly lower activation free energy for thiolate addition compared to neutral amines, preventing off-target toxicity in complex biological milieus[2].

Workflow Thioether Methylthio Pyridazine (Stable Precursor) Oxidation Oxidation (m-CPBA or H2O2) Thioether->Oxidation Sulfone Methylsulfonyl Pyridazine (Active Warhead) Oxidation->Sulfone Bioconj Cysteine Arylation (Aqueous Buffer, pH 7.4) Sulfone->Bioconj Target Covalent Protein Conjugate Bioconj->Target

Figure 2: Synthetic workflow from stable thioether precursor to covalent protein conjugate.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checkpoints and analytical monitoring steps.

Protocol A: Synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine via Oxidation
  • Causality : Thioethers are highly stable, allowing for upstream cross-coupling or functionalization. Oxidizing the –SMe to –SO₂Me acts as a "chemical switch," rapidly lowering the LUMO and activating the ring for SNAr[7].

  • Preparation : Dissolve 3-chloro-6-(methylthio)pyridazine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath. Rationale: Strict temperature control prevents over-oxidation to the pyridazine N-oxide.

  • Oxidation : Slowly add m-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) in small portions. The first equivalent rapidly forms the sulfoxide; the second pushes the intermediate to the sulfone[7].

  • Validation/Monitoring : Stir for 2 hours at room temperature. Monitor the reaction via LC-MS. The reaction is complete when the sulfoxide mass peak is entirely consumed.

  • Quench & Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Rationale: Na₂S₂O₃ destroys excess oxidant, while NaHCO₃ neutralizes the m-CBA byproduct. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Chemoselective SNAr with an Amine/Thiol
  • Causality : Utilizing weak bases ensures that only highly nucleophilic species (like deprotonated thiols or sterically unhindered amines) participate, preventing the background hydrolysis of the sulfone[8].

  • Setup : Dissolve 3-chloro-6-(methylsulfonyl)pyridazine (1.0 equiv) in a polar aprotic solvent (e.g., THF or DMF)[9].

  • Nucleophile Addition : Add the target nucleophile (e.g., a primary aliphatic amine or thiol, 1.2 equiv).

  • Base Addition : Add a mild base such as K₂CO₃ (3.0 equiv) or N,N-diisopropylethylamine (DIPEA)[9].

  • Reaction : Stir at 50 °C for 2 hours[9]. Due to the superior leaving group kinetics of the sulfinate anion, the methylsulfonyl group will be preferentially displaced over the chloride[3].

  • Validation & Purification : Filter the crude mixture to remove inorganic salts. Dilute the filtrate with water, extract with ethyl acetate, and purify via flash column chromatography. Verify the regioselective displacement via ¹H-NMR (absence of the 3H singlet at ~3.3 ppm corresponding to the –SO₂Me group).

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)
  • Source: Bioconjugate Chemistry (ACS)
  • Title: ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
  • Title: Arylation Chemistry for Bioconjugation Source: DSpace@MIT URL
  • Title: 3-Chloro-6-(pyridin-2-yl)
  • Source: Clockss.
  • Title: WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 Source: Google Patents URL
  • Title: Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines Source: ResearchGate URL

Sources

Bifunctional Targeting Mechanisms of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (NSC-75789): A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular biologists, polypharmacology—the design of single agents that simultaneously modulate multiple targets—represents a frontier in overcoming drug resistance. The compound 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (also known as NSC-75789 or CAS 90000-77-4) serves as a highly specialized bifunctional tool compound[1]. By integrating two distinct reactive pharmacophores—a strained aziridine ring and an electrophilic methylsulfonyl pyridazine core—this molecule is capable of parallel biological disruption: DNA alkylation and targeted covalent protein inhibition[1][2].

This technical whitepaper deconstructs the dual-warhead architecture of NSC-75789, explains the causality behind its biological reactivity, and provides self-validating experimental protocols for mapping its targets in vitro.

Molecular Architecture and Physicochemical Profile

Understanding the biological targets of NSC-75789 requires a foundational analysis of its physicochemical properties. The molecule is relatively small and hydrophilic, allowing it to easily partition into cellular compartments, including the nucleus where DNA resides.

Table 1: Physicochemical Properties of NSC-75789
PropertyValueMechanistic Implication
Molecular Weight 199.23 g/mol [1]High ligand efficiency; rapid cellular diffusion.
Formula C7H9N3O2S[1]Contains multiple heteroatoms for target coordination.
XLogP3-AA -0.4[1]Hydrophilic nature; prevents non-specific lipid membrane sequestration.
Hydrogen Bond Acceptors 4[1]Facilitates pre-covalent orientation in protein binding pockets.

Mechanistic Architecture: The Bifunctional Warhead

NSC-75789 does not rely on traditional reversible binding. Instead, it utilizes two independent covalent mechanisms to achieve its biological effects.

The Aziridinyl Pharmacophore: DNA Alkylation

Aziridines are classic alkylating agents characterized by a highly strained, three-membered nitrogen-containing ring[1].

  • Causality of Reactivity: The ring strain (~27 kcal/mol) makes the aziridine highly susceptible to ring-opening reactions. In the slightly acidic microenvironments of tumor cells, or upon proximity to strong biological nucleophiles, the ring opens via an

    
     mechanism.
    
  • Biological Target: The primary target is the highly nucleophilic N7 position of Guanine in DNA. Alkylation at this site creates bulky DNA adducts, leading to single-strand breaks, replication fork stalling, and the subsequent activation of the DNA Damage Response (DDR) pathway (e.g., ATM/ATR kinase activation and p53 stabilization).

The Methylsulfonyl Pyridazine Core: SNAr Electrophile

The pyridazine ring is intrinsically electron-deficient due to its two adjacent nitrogen atoms, which polarize the ring system[3].

  • Causality of Reactivity: The electron-withdrawing nature of the pyridazine ring highly activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) [3]. The methylsulfonyl group (

    
    ) at this position acts as an exceptional leaving group[2].
    
  • Biological Target: When NSC-75789 enters a protein's active site, nucleophilic amino acid residues—specifically Cysteine thiols or Lysine primary amines —attack the C6 carbon[2]. This forms a Meisenheimer complex intermediate, followed by the expulsion of a methanesulfinate anion, resulting in irreversible covalent enzyme inhibition.

MOA Compound NSC-75789 (Bifunctional Agent) Aziridine Aziridine Ring (Alkylating Warhead) Compound->Aziridine Pyridazine Methylsulfonyl Pyridazine (SNAr Electrophile) Compound->Pyridazine DNA DNA Guanine N7 (Nucleophile) Aziridine->DNA Ring Opening Protein Protein Cysteine Thiol (Nucleophile) Pyridazine->Protein SNAr Displacement DDR DNA Damage Response (Apoptosis) DNA->DDR ATM/ATR Activation Inhibition Targeted Covalent Inhibition Protein->Inhibition Active Site Blockade

Caption: Bifunctional mechanism of NSC-75789 targeting DNA and protein nucleophiles.

Self-Validating Experimental Protocols

To rigorously profile the dual targets of NSC-75789, researchers must employ orthogonal assays that isolate DNA damage from protein modification. The following protocols are designed with built-in validation steps to ensure data trustworthiness.

Protocol 1: Alkaline Comet Assay (Quantifying DNA Alkylation)

This assay visualizes DNA strand breaks resulting from aziridine-mediated alkylation.

  • Cell Treatment: Incubate target cells (e.g., HCT116) with 10 µM NSC-75789 for 4 hours. Validation step: Include a vehicle control (DMSO) and a positive control (Cisplatin, 10 µM).

  • Cell Lysis & Unwinding: Embed cells in low-melting-point agarose on a glass slide. Submerge in alkaline lysis buffer (pH > 13) for 1 hour.

    • Causality: The high pH is critical; it unwinds the DNA supercoils and converts alkali-labile alkylation sites (caused by the aziridine) into single-strand breaks.

  • Electrophoresis: Run at 25V for 30 minutes. Fragmented DNA will migrate toward the anode, forming a "comet tail."

  • Quantification: Stain with SYBR Gold and measure the % Tail DNA using epifluorescence microscopy.

Protocol 2: LC-MS/MS Covalent Adduct Mapping (Profiling SNAr Targets)

This workflow identifies the specific protein cysteines modified by the methylsulfonyl pyridazine core[2].

  • Lysate Incubation: Incubate 1 mg/mL of cell lysate with 50 µM NSC-75789 for 2 hours at 37°C.

    • Self-Validation Step: Pre-incubate a parallel control sample with 5 mM Dithiothreitol (DTT). Causality: DTT is a strong thiol nucleophile that will competitively displace the methylsulfonyl group via SNAr. If the mechanism is truly SNAr-mediated, DTT will scavenge the drug, completely abolishing protein adduct signals in the final readout.

  • Protein Digestion: Denature proteins with 8M Urea, reduce/alkylate non-target cysteines (using iodoacetamide), and digest with Trypsin overnight.

  • LC-MS/MS Analysis: Run peptides through a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Processing: Search the mass spectra for a mass shift corresponding to the addition of the pyridazine-aziridine core minus the methylsulfonyl leaving group (

    
    M = +119.05 Da) on Cysteine or Lysine residues.
    

Workflow Step1 1. In Vitro Incubation (Target + NSC-75789) Step2 2. Quenching & Extraction (Isolate Fractions) Step1->Step2 Causality: Arrests reaction Branch1 3a. Protein Fraction (Trypsin Digestion) Step2->Branch1 Branch2 3b. DNA Fraction (Alkaline Lysis) Step2->Branch2 Readout1 4a. LC-MS/MS (Identify Covalent Adducts) Branch1->Readout1 Maps modified Cys/Lys Readout2 4b. Comet Assay (Quantify Strand Breaks) Branch2->Readout2 Visualizes DNA fragmentation

Caption: Self-validating experimental workflow for profiling DNA and protein targets.

Quantitative Data Summary

The table below summarizes the comparative reactivity paradigms of the two functional groups within NSC-75789, providing a framework for anticipating off-target effects during drug development.

Table 2: Comparative Reactivity of Functional Groups
PharmacophoreReaction TypePrimary Biological TargetLeaving Group / ByproductReversibility
Aziridine Ring-opening AlkylationDNA (Guanine N7)None (Addition reaction)Irreversible
Methylsulfonyl Nucleophilic Aromatic Substitution (SNAr)Protein (Cysteine/Lysine)Methanesulfinate (

)
Irreversible

By understanding the dual nature of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine, researchers can utilize it not just as a cytotoxic agent, but as a sophisticated chemical probe to study the intersection of DNA damage and targeted covalent kinase inhibition.

References

  • 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine | C7H9N3O2S | CID 253195 - PubChem National Institutes of Health (NIH)[Link][1]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines ResearchGate (Details SNAr displacement of methylsulfonyl groups)[Link][2]

Sources

Technical Guide: Aziridine-Based DNA Alkylating Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanisms, synthesis, and evaluation of aziridine-based DNA alkylating agents, with a specific focus on Mitomycin C, EO9 (Apaziquone), and CB 1954.

Executive Summary & Mechanistic Core

Aziridine-based agents represent a specialized class of DNA alkylators distinguished by their ability to form highly cytotoxic interstrand cross-links (ICLs). Unlike nitrogen mustards which rely on spontaneous aziridinium ion formation, many aziridine agents (e.g., Mitomycins, Indolequinones) function as bioreductive prodrugs . They require enzymatic activation—often by NAD(P)H:quinone oxidoreductase 1 (NQO1) or under hypoxic conditions—to unmask the reactive aziridine ring, enabling nucleophilic attack on DNA.

Core Mechanism of Action
  • Bioreductive Activation: The quinone moiety accepts electrons (via NQO1 or one-electron reductases like cytochrome P450 reductase), leading to a semiquinone or hydroquinone intermediate.

  • Aziridine Ring Opening: Reduction increases electron density, facilitating the protonation and opening of the aziridine ring.

  • DNA Alkylation: The electrophilic carbon of the opened aziridine attacks the N2-position of guanine (in the minor groove).

  • Cross-linking: A second electrophilic center (often a carbamate or activated methylene) reacts with a guanine on the opposing strand, forming a toxic ICL. This lesion blocks DNA replication forks, triggering the Fanconi Anemia (FA) repair pathway.

Critical Signaling Pathways (Graphviz Visualization)

The cellular response to aziridine-induced ICLs is mediated primarily by the Fanconi Anemia pathway. The following diagram illustrates the activation of this pathway upon replication fork stalling.

FA_Pathway ICL Aziridine-Induced Interstrand Crosslink (ICL) Fork Stalled Replication Fork ICL->Fork Blocks Progression ATR ATR / CHK1 Kinase Activation Fork->ATR ssDNA Signaling Core FA Core Complex (FANCA/B/C/E/F/G/L/M) Fork->Core Recruitment ID FANCD2-FANCI Complex ATR->ID Phosphorylation Core->ID E3 Ligase Activity Ub Monoubiquitination ID->Ub Activation Nucl Nucleolytic Incision (Unhooking) Ub->Nucl Scaffolding TLS Translesion Synthesis (TLS) Nucl->TLS Gap Filling HR Homologous Recombination (RAD51/BRCA2) TLS->HR DSB Repair

Figure 1: The Fanconi Anemia (FA) pathway response to Aziridine-induced DNA crosslinks. The FA core complex monoubiquitinates FANCD2/FANCI, coordinating nucleolytic incision and repair.[1]

Comparative Data Analysis

The following table synthesizes cytotoxicity data for key aziridine agents. Note the distinct selectivity profiles driven by NQO1 expression and hypoxia.

Table 1: Representative Cytotoxicity (IC50) & Mechanistic Profiles

AgentTarget MechanismKey ActivatorIC50 (High NQO1 Cells)IC50 (Low NQO1 Cells)Clinical Status
Mitomycin C Bifunctional Alkylation (G-G Crosslink)NQO1 / P450 Reductase0.1 - 0.5 µM1.0 - 5.0 µMFDA Approved (Bladder/Stomach)
EO9 (Apaziquone) Indolequinone AlkylationNQO1 (Obligate)0.05 - 0.2 µM> 50 µMPhase III (Bladder - Intravesical)
CB 1954 Monofunctional -> BifunctionalNQO1 (Rat) / NQO2 (Human)~0.5 µM (Rat)> 100 µM (Human)**Investigational (GDEPT)
Thiotepa Aziridine Ring OpeningAcidic pH / Hydrolysis5 - 50 µMN/A (Non-enzymatic)FDA Approved (Breast/Ovarian)

*Values are representative of sensitive (e.g., HT-29, RT112) vs. resistant (e.g., BE) cell lines. Note the extreme differential for EO9. **CB 1954 is poorly activated by human NQO1, requiring the co-substrate NRH or bacterial nitroreductase (GDEPT strategies).

Advanced Experimental Protocols

Protocol A: Alkaline Comet Assay for DNA Cross-linking Detection

Purpose: To quantify interstrand cross-links (ICLs) by measuring the retardation of DNA migration under alkaline conditions.

Reagents:

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (pH 10.0).[2]

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

  • Stain: SYBR Gold or Propidium Iodide.

Step-by-Step Workflow:

  • Drug Treatment: Treat exponentially growing cells (e.g., 2x10⁵ cells/well) with the aziridine agent for 1-2 hours.

    • Critical Control: Include a sample treated with 10 Gy γ-irradiation (induces strand breaks) to verify migration capability.

  • Embedding: Mix 10 µL of cell suspension with 70 µL of 0.5% Low Melting Point (LMP) agarose at 37°C. Pipette onto pre-coated slides and cover with a coverslip. Solidify at 4°C for 10 min.

  • Lysis: Remove coverslips and submerge slides in cold Lysis Buffer for ≥1 hour at 4°C (protect from light).

  • Unwinding: Transfer slides to an electrophoresis tank containing Alkaline Electrophoresis Buffer . Incubate for 20-40 minutes to allow DNA unwinding and expression of alkali-labile sites.

  • Electrophoresis: Run at 25 V (0.7 V/cm) and 300 mA for 20-30 minutes.

    • Technical Insight: ICLs prevent DNA migration. Therefore, reduced tail moment compared to the irradiated control indicates successful cross-linking.

  • Neutralization & Staining: Wash slides 3x with 0.4 M Tris (pH 7.5). Stain with SYBR Gold.

  • Analysis: Score >50 comets per slide using software (e.g., OpenComet). Calculate % decrease in Tail Moment relative to non-crosslinked controls.

Protocol B: Synthesis of N-Substituted Mitomycin C Derivatives

Purpose: To derivatize the C7-amino group of Mitomycin A (more reactive precursor) to generate novel Mitomycin C analogs.

Reaction Scheme (Graphviz):

Synthesis MMA Mitomycin A (C7-Methoxy) Inter Tetrahedral Intermediate MMA->Inter Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Inter MMC_Deriv Mitomycin C Derivative (C7-Amino-R) Inter->MMC_Deriv Elimination MeOH Methanol (Byproduct) Inter->MeOH

Figure 2: Nucleophilic aromatic substitution pathway for synthesizing Mitomycin C derivatives from Mitomycin A.

Procedure:

  • Precursor Preparation: Dissolve Mitomycin A (1.0 eq) in anhydrous Methanol (MeOH).

    • Note: Mitomycin A is sensitive to light and acid; perform all steps in amber glassware under inert atmosphere (Ar/N2).

  • Nucleophilic Substitution: Add the desired amine (1.1 - 1.5 eq) dropwise at 0°C.

    • Optimization: For sterically hindered amines, use Triethylamine (TEA) as a base and warm to room temperature.

  • Monitoring: Monitor reaction via TLC (Mobile phase: 9:1 DCM:MeOH). The starting material (purple) will convert to the product (often blue/purple).

  • Workup:

    • Evaporate solvent under reduced pressure (keep bath < 30°C to prevent aziridine degradation).

    • Redissolve residue in DCM and wash with cold phosphate buffer (pH 7.4).

  • Purification: Purify via flash column chromatography on neutral alumina (Silica gel is too acidic and may open the aziridine ring).

References

  • Connors, T. A., & Melzack, D. H. (1971). Studies on the mechanism of action of 5-aziridinyl-2,4-dinitrobenzamide (CB 1954), a selective inhibitor of the Walker tumour. International Journal of Cancer. Link

  • Phillips, R. M., et al. (2017). EO9 (Apaziquone): from the clinic to the laboratory and back again. British Journal of Pharmacology. Link

  • Tomasz, M. (1995). Mitomycin C: small molecule with "old" DNA adducts. Chemistry & Biology. Link

  • Dronkert, M. L., & Kanaar, R. (2001). Repair of DNA interstrand cross-links.[3] Mutation Research/DNA Repair. Link

  • Long, G. L., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. Link

  • Knox, R. J., et al. (1988). The nitroreductase enzyme in Walker cells that activates CB 1954 is a form of NAD(P)H dehydrogenase (quinone). Biochemical Pharmacology. Link

  • Danson, S., et al. (2004). DT-diaphorase: a target for new anticancer drugs. Cancer Treatment Reviews. Link

Sources

Precision Electrophilicity: The Medicinal Chemistry of Sulfonyl-Substituted Diazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural evolution of targeted covalent inhibitors (TCIs) has necessitated the development of novel electrophilic warheads that offer tunable reactivity, predictable pharmacokinetics, and minimal off-target toxicity. Diazines—specifically pyrimidines, pyrazines, and pyridazines—serve as privileged scaffolds in drug discovery due to their structural mimicry of natural nucleobases. When functionalized with a sulfonyl group (


), these heterocycles are transformed into highly versatile pharmacophores. This technical guide explores the mechanistic paradigm, structure-activity relationships (SAR), and synthetic methodologies of sulfonyl-substituted diazines, with a specific focus on 2-sulfonylpyrimidines as next-generation covalent warheads.

The Diazine-Sulfonyl Pharmacophore Paradigm

Diazines are six-membered aromatic heterocycles containing two nitrogen atoms. Their electron-deficient nature makes them excellent scaffolds for modulating the physicochemical properties of drug candidates. The introduction of a sulfonyl group into the diazine core serves multiple strategic purposes in structure-based drug design[1]:

  • Bioisosterism & Geometry: The sulfonyl group acts as a bioisostere for carbonyl, carboxyl, and phosphate groups. Its tetrahedral geometry forces side chains into specific conformations that optimally fit target active sites[1].

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors, significantly enhancing binding affinity with target proteins[1].

  • Metabolic Stability: Sulfonylation blocks metabolically labile sites on the diazine ring, prolonging the drug's duration of action and improving overall bioavailability[1].

Mechanistic Grounding: and Covalent Targeting

Historically, TCIs have relied heavily on Michael acceptors (e.g., acrylamides) to target reactive cysteines. However, acrylamides can suffer from variable stability and off-target reactivity. 2-Sulfonylpyrimidines have recently emerged as highly effective, tunable surrogates for acrylamides[2],[3].

Unlike Michael addition, 2-sulfonylpyrimidines react with nucleophilic cysteines via Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) . The sulfonyl group acts as an exceptional leaving group. The reaction proceeds through the attack of a thiolate anion at the C2 position of the pyrimidine ring, forming a transient Meisenheimer complex, followed by the rapid elimination of a sulfinic acid leaving group to yield a stable S-arylated protein adduct,[4].

SNAr_Mechanism Target Target Protein (Reactive Cysteine) Complex Meisenheimer Intermediate Target->Complex Thiolate Attack (C2) Warhead 2-Sulfonylpyrimidine Warhead Warhead->Complex SNAr Pathway Product S-Arylated Protein Adduct Complex->Product Rearrangement LeavingGroup Sulfinic Acid Leaving Group Complex->LeavingGroup Elimination

Fig 1. SNAr mechanism of 2-sulfonylpyrimidines targeting reactive cysteines.

Structure-Reactivity Relationships (SAR)

The hallmark of the 2-sulfonylpyrimidine warhead is its extraordinary tunability. By altering the substituents on the pyrimidine ring (particularly at the C5 position), medicinal chemists can modulate the electrophilicity of the C2 carbon over 9 orders of magnitude[5],[4].

  • Electron-Withdrawing Groups (EWGs): Substituents such as

    
    , 
    
    
    
    , or
    
    
    at C5 lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring. This drastically accelerates the
    
    
    reaction rate. For instance, a 5-COOMe derivative is over 800,000 times more reactive than the unsubstituted core[5].
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    raise the LUMO energy, effectively quenching the electrophilicity and rendering the warhead inert under physiological conditions[5].

SAR_Logic Core 2-Sulfonylpyrimidine Core (Base Reactivity) EWG C5 Substitution: EWG (-NO2, -CF3, -COOMe) Core->EWG Lowers LUMO EDG C5 Substitution: EDG (-NH2, -OMe) Core->EDG Raises LUMO HighReact Increased SNAr Reactivity (Up to 10^6 fold increase) EWG->HighReact LowReact Decreased SNAr Reactivity (Quenched electrophilicity) EDG->LowReact

Fig 2. SAR logic tree demonstrating the impact of C5 substitution on SNAr reactivity.

Quantitative Reactivity Profiling

Table 1: Influence of C5 Substitution on 2-Sulfonylpyrimidine Reactivity

Substituent at C5Electronic EffectRelative Reactivity (

)
Half-life (

) with GSH

Strong EWG (

)


sec

Strong EWG (

)


sec

Strong EWG (

)

Minutes

(Unsubstituted)
Baseline

Hours

Strong EDG (

)

No reaction

Data synthesized from structure-reactivity profiling of heteroaryl sulfones[5],[4].

Table 2: Kinetic Comparison of Covalent Warheads

Warhead TypeReaction MechanismSecond-Order Rate Constant (

)
Acrylamide (Standard)Michael Addition

Unsubstituted 2-Sulfonylpyrimidine


5-COOMe 2-Sulfonylpyrimidine


Data derived from kinetic characterizations of covalent modifiers[6],[5].

Experimental Methodology: Synthesis & Validation

The synthesis of 2-sulfonylpyrimidine-based drugs requires precise control over oxidation states to prevent the degradation of the diazine core. The standard protocol involves the functionalization of a 2-sulfanyl (thioether) pyrimidine, followed by controlled oxidation[2].

Self-Validating Protocol: Synthesis of 2-Sulfonylpyrimidine Warheads

Step 1: Amide Coupling

  • Procedure: React 2-sulfanyl-pyrimidine-carboxylic acid with the target amine core using HATU and

    
     in DMF at room temperature for 16 hours.
    
  • Causality: HATU is explicitly chosen over standard carbodiimides (like EDC) because it efficiently drives the coupling of sterically hindered pyrimidine-carboxylic acids without causing epimerization or requiring harsh heating[2].

Step 2: Amine Protection

  • Procedure: Treat the intermediate with

    
     (3.0 equiv) and DMAP in 
    
    
    
    to achieve double Boc-protection of any exocyclic amines.
  • Causality: This step is critical. Unprotected exocyclic amines are highly susceptible to competitive N-oxidation during the subsequent thioether oxidation step. Protection ensures the structural integrity of the core[2].

Step 3: Thioether Oxidation

  • Procedure: Add m-CPBA to the protected intermediate in

    
     and stir for 2 hours at room temperature.
    
  • Causality & Validation: m-CPBA selectively oxidizes the 2-sulfanyl group to the corresponding sulfone. Self-Validation: The reaction must be continuously monitored via LC-MS. The mass shift corresponding to the addition of two oxygen atoms (

    
     Da) confirms sulfone formation, preventing over-oxidation to the pyrimidine N-oxide[2].
    

Step 4: Deprotection & Purification

  • Procedure: Cleave the Boc groups using Trifluoroacetic acid (TFA) in

    
     for 4 hours. Purify the final compound via preparative HPLC.
    
  • Causality & Validation: Acidic cleavage cleanly removes the Boc groups without disrupting the newly formed, electrophilic sulfonyl leaving group. Self-Validation: Final purity must be

    
     as determined by UPLC analysis (using a gradient elution from 20% to 100% acetonitrile with 0.2% formic acid over 5 minutes)[2].
    

Synthesis_Workflow SM 2-Sulfanylpyrimidine Starting Material Step1 Amide Coupling (HATU, Et3N) SM->Step1 Step2 Amine Protection (Boc2O, DMAP) Step1->Step2 Prevent N-Oxidation Step3 Oxidation (m-CPBA) Step2->Step3 Thioether to Sulfone Step4 Deprotection (TFA, CH2Cl2) Step3->Step4 Product 2-Sulfonylpyrimidine Target Warhead Step4->Product

Fig 3. Four-step synthetic workflow for 2-sulfonylpyrimidine warheads.

Translational Case Studies

A. Bruton's Tyrosine Kinase (BTK) Inhibition

In a landmark proof-of-concept study, researchers replaced the acrylamide warhead of the blockbuster drug Ibrutinib with a 2-sulfonylpyrimidine motif. The resulting derivatives demonstrated potent, low nanomolar inhibition of BTK both in vitro and in cellulo. Crucially, the sulfonyl-substituted diazine provided excellent plasma stability and reduced off-target binding across a panel of 135 tyrosine kinases, proving its viability as an acrylamide surrogate[2],[3].

B. Sortase A Inhibition in S. aureus

2-Sulfonylpyrimidines have also been deployed as privileged warheads to target Sortase A, a key virulence factor in Staphylococcus aureus. Because the baseline second-order rate constant of unsubstituted 2-sulfonylpyrimidines is lower than that of highly reactive Michael acceptors, they act as "mild" electrophiles. This mild reactivity profile allows them to achieve favorable target versus off-target selectivity, reacting only with the hyper-nucleophilic active-site cysteine of Sortase A while ignoring off-target physiological thiols[6].

Conclusion

The integration of sulfonyl groups into diazine scaffolds represents a highly sophisticated strategy in modern medicinal chemistry. By transitioning from traditional Michael addition to


-mediated covalent targeting, 2-sulfonylpyrimidines offer drug developers an unprecedented level of control over electrophilicity. Through rational C5-substitution, rigorous synthetic protection strategies, and precise kinetic tuning, these molecules are poised to overcome the selectivity and stability limitations of current covalent inhibitors.

References

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Source: researchgate.net.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. Source: nih.gov.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - Frontiers. Source: frontiersin.org.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: nih.gov.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Journal of Medicinal Chemistry. Source: acs.org.
  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Source: researchgate.net.

Sources

The Aziridine Ring as a Covalent Warhead in Pyridazine-Based Antitumor Agents: A Mechanistic and Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with significant anticancer potential[1][2][3]. Concurrently, the aziridine ring, a strained three-membered heterocycle, functions as a potent electrophilic warhead capable of alkylating biological nucleophiles, most notably DNA[4][5]. The strategic combination of a pyridazine carrier scaffold with an aziridine warhead presents a compelling paradigm for the development of next-generation covalent anticancer agents. This guide provides an in-depth technical analysis of the role of the aziridine ring in the antitumor potency of pyridazine-based compounds. We will dissect the fundamental mechanism of action, explore the structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for the validation of these promising therapeutic candidates.

The Duality of Design: Pyridazine Scaffold and Aziridine Warhead

The rationale for integrating an aziridine moiety into a pyridazine framework is rooted in a dual-functionality approach. The pyridazine core serves as the carrier, whose physicochemical properties can be fine-tuned to control pharmacokinetics, cell permeability, and potentially target specific biological pathways[6][7]. The aziridine ring acts as the cytotoxic payload, designed to form irreversible covalent bonds with its target, leading to robust and durable antitumor effects.

The Aziridine Ring: A Latent Electrophile

The antitumor activity of aziridine-containing compounds stems from the high ring strain of the three-membered heterocycle. While relatively stable under normal physiological conditions, the ring can be "activated" to become a potent alkylating agent. This activation is critical for its mechanism of action and provides a potential avenue for tumor-selective cytotoxicity.

Mechanism of Activation and DNA Alkylation: The reactivity of the aziridine nitrogen is significantly enhanced upon protonation, which is more likely to occur in the acidic microenvironment characteristic of many solid tumors[8]. This protonation facilitates the nucleophilic attack and ring-opening by biological macromolecules.

The primary target for many classical alkylating agents is DNA[9]. The activated aziridinium ion is a "hard" electrophile that reacts with nucleophilic sites within the DNA structure. The most common site of alkylation is the N7 position of guanine, though reactions with other sites on DNA bases or the phosphate backbone are also possible[10]. This covalent modification, or DNA adduct formation, disrupts the DNA double helix, sterically hindering the processes of replication and transcription and ultimately triggering cell cycle arrest and apoptosis[4][5]. Bifunctional aziridine agents can even induce inter- and intra-strand cross-links, which are particularly difficult for cellular repair mechanisms to resolve and are highly cytotoxic[5].

DNA_Alkylation cluster_0 Activation in Tumor Microenvironment cluster_1 DNA Damage Cascade Aziridine Pyridazine-Aziridine Activated Protonated Aziridinium Ion (Highly Electrophilic) Aziridine->Activated Low pH Proton H+ Adduct Covalent DNA Adduct Activated->Adduct Nucleophilic Attack DNA Guanine (N7) in DNA Replication_Block Replication/Transcription Block Adduct->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis caption Fig. 1: Mechanism of Aziridine-Mediated DNA Alkylation.

Caption: Fig. 1: Mechanism of Aziridine-Mediated DNA Alkylation.

The Pyridazine Scaffold: More Than a Simple Carrier

The pyridazine ring is not merely an inert vehicle. Its inherent biological activities and tunable electronic properties are integral to the overall potency and selectivity of the conjugate molecule. Pyridazine derivatives are known to inhibit a variety of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor angiogenesis and proliferation[11][12][13].

By combining the kinase-inhibiting potential of the pyridazine scaffold with the DNA-alkylating capacity of the aziridine ring, a multi-targeted agent can be developed. Such a compound could simultaneously disrupt key signaling pathways and induce direct, irreversible DNA damage, a strategy with the potential to overcome certain forms of drug resistance[7].

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The antitumor efficacy of an aziridinyl-pyridazine derivative is not a simple sum of its parts. The interplay between the two moieties is complex and governed by subtle structural modifications. A systematic SAR study is crucial for optimizing lead compounds.

Key SAR Considerations:

  • Electronic Effects: Substituents on the pyridazine ring can modulate the nucleophilicity of the aziridine nitrogen. Electron-withdrawing groups can decrease the reactivity of the aziridine, potentially reducing off-target toxicity, while electron-donating groups may enhance its alkylating potency.

  • Steric Hindrance: The position of the aziridine ring and the nature of adjacent substituents on the pyridazine core can create steric hindrance, influencing the approach of the drug to its DNA target.

  • Lipophilicity and Solubility: Modifications to the pyridazine scaffold significantly impact the molecule's overall lipophilicity, which in turn affects its solubility, membrane permeability (LogP), and pharmacokinetic profile.

  • Linker Chemistry: The nature of the chemical linker connecting the aziridine to the pyridazine ring can influence stability, reactivity, and orientation at the target site.

Data Presentation: Anticancer Activity of Bioactive Scaffolds

The tables below summarize representative data for pyridazine and aziridine derivatives, illustrating the potency levels that form the basis for designing hybrid molecules.

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound/Derivative Cancer Cell Line Target (if known) IC50 (µM) Reference
Pyridazine-Pyrazoline Hybrid UO-31 (Renal) Not specified 0.65 [13]
Imidazo[1,2-b]pyridazine MCF-7 (Breast) Not specified 1-10 [13]
Pyrazolo-Pyridazine Derivative HepG-2 (Liver) Not specified 17.30 [13]
6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Various Not specified Lead compound identified [6]

| Compound 5b (from study) | HCT-116 (Colon) | VEGFR | < Imatinib ref. |[12] |

Table 2: In Vitro Anticancer Activity of Selected Aziridine-Containing Agents

Compound/Derivative Cancer Cell Line Key Mechanistic Insight IC50 (µM) Reference
AzGalp MCF-7 (Breast) Induces bulky DNA adducts 11.66 [14]
Aziridine Phosphine Oxide (5) HeLa (Cervical) Cell cycle arrest (S phase) 6.4 [4]
Aziridine Phosphine Oxide (7) Ishikawa (Endometrial) Induces ROS 10.5 [4]

| Diaziridinyl-benzoquinone (9) | L1210 (Murine Leukemia) | Active in CNS tumor models | N/A (in vivo) |[15] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The design of a novel aziridinyl-pyridazine would aim to leverage the low micromolar or even nanomolar potency of optimized pyridazine scaffolds while incorporating the covalent mechanism of potent aziridines.

Experimental Validation: A Self-Validating Protocol Suite

Rigorous experimental validation is paramount. The following protocols provide a logical, stepwise workflow to characterize the antitumor potential of novel aziridinyl-pyridazine compounds, from initial cytotoxicity screening to mechanistic confirmation.

Workflow for Preclinical Evaluation

This workflow ensures that each experimental stage builds upon the last, providing a comprehensive and trustworthy data package.

Experimental_Workflow Start Synthesized Aziridinyl- Pyridazine Compound Cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity SAR SAR Analysis & Lead Optimization Cytotoxicity->SAR Identify Potent Hits (Low IC50) Selectivity Tumor vs. Normal Cell Selectivity Index Cytotoxicity->Selectivity SAR->Cytotoxicity Iterative Design Mechanism Protocol 2: DNA Damage Confirmation (Comet Assay) SAR->Mechanism Selectivity->Mechanism Confirm On-Target Mechanism InVivo Protocol 3: In Vivo Efficacy (Xenograft Model) Selectivity->InVivo Mechanism->InVivo Advance Lead Candidate Pathway Target Engagement (e.g., Kinase Assay) PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Assessment PKPD->Tox

Caption: Fig. 2: Integrated workflow for evaluating novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the test compound indicates either cytotoxicity or cytostatic effects. This is the primary screen to determine if the compound has any biological effect and to establish a dose-response curve for calculating the IC50 value.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the aziridinyl-pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours. The duration should be sufficient for the compound to exert its effect, typically spanning multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Confirmation of DNA Damage (Comet Assay)

Causality: To validate the hypothesis that the aziridine ring's primary mechanism of action is DNA alkylation, a direct measure of DNA damage is required. The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks and adducts.[14][16][17] Following treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage.

Methodology:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a defined period (e.g., 4-24 hours). Include positive (e.g., H₂O₂) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells and resuspend them at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

  • Embedding: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A significant increase in the tail moment compared to the vehicle control confirms DNA damage.

Challenges and Future Directions

The primary challenge for any covalent drug, including aziridinyl-pyridazines, is managing reactivity to achieve a therapeutic window. Indiscriminate alkylation can lead to significant toxicity in healthy tissues. Future research should focus on:

  • Tumor-Targeted Delivery: Conjugating the aziridinyl-pyridazine to a tumor-targeting ligand (e.g., an antibody or a peptide) to concentrate the drug at the site of action.

  • Prodrug Strategies: Designing the molecule so that the aziridine ring is "caged" or inactive until it is cleaved by a tumor-specific enzyme (e.g., certain matrix metalloproteinases or reductases).[8]

  • Synergistic Combinations: Investigating the combination of aziridinyl-pyridazines with other therapies, such as PARP inhibitors, which target DNA repair pathways. Cells with DNA damaged by the alkylating agent may become hypersensitive to the inhibition of their repair machinery.

Conclusion

The strategic fusion of the pyridazine scaffold with an aziridine warhead represents a promising and rational approach in modern anticancer drug design. The pyridazine core provides a versatile platform for tuning pharmacokinetic properties and potentially engaging in targeted interactions, while the aziridine ring delivers a potent, covalent cytotoxic blow through DNA alkylation. By understanding the intricate structure-activity relationships and employing a rigorous, mechanistically-driven validation workflow, researchers can unlock the full therapeutic potential of this compound class, paving the way for novel agents that are both highly effective and selective.

References

  • He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • ChEMBL. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091). EMBL-EBI. [Link]

  • Calderón-Montaño, J. M., Burgos-Morón, E., Orta, M. L., Maldonado-Navas, D., Carreras-Badosa, G., Mate, A., Perez-Guerrero, C., & López-Lázaro, M. (2018). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 23(5), 1157. [Link]

  • Calderón-Montaño, J. M., Burgos-Morón, E., Orta, M. L., Maldonado-Navas, D., Carreras-Badosa, G., Mate, A., Perez-Guerrero, C., & López-Lázaro, M. (2018). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules. [Link]

  • Calderón-Montaño, J. M., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Biomedicines, 10(1), 41. [Link]

  • Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-49. [Link]

  • Drzazga, Z., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 29(7), 1459. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(3), 237-246. [Link]

  • Calderón-Montaño, J. M., et al. (2021). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 13(24), 6331. [Link]

  • den Hartog, G. J., et al. (1994). Quantitative structure activity relationship for the acute cytotoxicity of 13 (bis)aziridinyl-benzoquinones: relation to cellular ATP depletion. Archives of Toxicology, 68(4), 255-60. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-161. [Link]

  • Olaru, A., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11707. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(3), 237-246. [Link]

  • Calderón-Montaño, J. M., et al. (2016). A new aziridine compound with highly selective anticancer activity. pA2 Online. [Link]

  • Baloniak, S., et al. (1982). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Pharmazie, 37(4), 282-5. [Link]

  • Malingré, M. M., et al. (2000). Mechanisms of Action of Cancer Chemotherapeutic Agents: DNA-Interactive Alkylating Agents and Antitumour Platinum-Based Drugs. Cancer Investigation, 18(6), 564-572. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • SlidePlayer. (n.d.). Anticancer agents. [Link]

  • Cerasoli, E., et al. (2004). Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. Journal of the American Chemical Society, 126(37), 11521-33. [Link]

  • Melkiorre, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2865-73. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(3), 237-246. [Link]

  • ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity.[Link]

  • Li, H., et al. (2025). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2443-2454. [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. [Link]

  • Al-Warhi, T., et al. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Molecules, 28(18), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Khan, A. H., & Driscoll, J. S. (1976). Potential central nervous system antitumor agents. Aziridinylbenzoquinones. 1. Journal of Medicinal Chemistry, 19(2), 313-7. [Link]

Sources

Strategic Functionalization of Pyridazines via Methylsulfonyl Displacement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of bioactive heterocycles, particularly kinase inhibitors and CNS-active agents, the pyridazine scaffold presents unique opportunities due to its high nitrogen content and specific hydrogen-bonding capabilities. However, functionalizing pyridazines via standard nucleophilic aromatic substitution (


) using halogen leaving groups (Cl, Br) often requires harsh forcing conditions that compromise sensitive functional groups.

This guide details a superior alternative: the use of the methylsulfonyl (


) moiety  as a "super-leaving group." Kinetic studies indicate that in 3-substituted pyridazines, the methylsulfonyl group is approximately 90 times more reactive  than the corresponding chloride towards nucleophiles like methoxide [1].[1][2] This guide provides a validated workflow for synthesizing methylsulfonyl pyridazines and executing high-yield 

displacements, offering a robust platform for rapid analog generation in drug discovery.

The Chemical Rationale: Why Methylsulfonyl?

The efficacy of the methylsulfonyl group in


 reactions stems from two synergistic electronic effects that outperform halogens:
  • Inductive Activation (-I Effect): The sulfone is a powerful electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyridazine ring, making the adjacent carbons highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Fugacity: Unlike halogens, where bond strength (C-F) or steric bulk (C-I) can complicate the rate-determining step, the sulfinate anion (

    
    ) is an exceptionally stable leaving group.
    
Reactivity Hierarchy

In electron-deficient diazines, the observed order of displacement under standard


 conditions is generally:


This hierarchy allows for chemoselective functionalization . A researcher can retain a chlorine atom at position C6 while selectively displacing a sulfone at C3, enabling sequential library synthesis.

Synthesis of the Methylsulfonyl Precursor[3]

Direct sulfonation is rarely efficient. The industry-standard protocol involves the nucleophilic displacement of a halide by a thiolate, followed by oxidation.

Step 1: Introduction of the Sulfide

Reaction: 3,6-Dichloropyridazine + NaSMe


 3-Chloro-6-(methylthio)pyridazine.
  • Reagents: Sodium thiomethoxide (NaSMe), THF or DMF.

  • Key Insight: Stoichiometry is critical. Use exactly 1.05 equivalents of NaSMe at 0°C to avoid bis-substitution (formation of the 3,6-bis(methylthio) adduct).

Step 2: Oxidation to Sulfone

Reaction: 3-Chloro-6-(methylthio)pyridazine


 3-Chloro-6-(methylsulfonyl)pyridazine.
  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Protocol Choice: While mCPBA is common, Oxone in aqueous methanol is preferred for scale-up. It is cheaper, safer (non-explosive), and the sulfate byproducts are water-soluble, simplifying purification.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path from the dichloro-scaffold to the final functionalized product.

SynthesisWorkflow Start 3,6-Dichloropyridazine Inter 3-Chloro-6-(methylthio) pyridazine Start->Inter NaSMe (1.05 eq) THF, 0°C Sulfone 3-Chloro-6-(methylsulfonyl) pyridazine Inter->Sulfone Oxone or mCPBA Oxidation Product Final Amino-Pyridazine (Target) Sulfone->Product R-NH2, DIPEA DMSO, Heat

Caption: Step-wise synthesis of the activated sulfone scaffold followed by nucleophilic displacement.

The Displacement Protocol

This protocol describes the reaction of 3-chloro-6-(methylsulfonyl)pyridazine with a primary amine. This system is self-validating: the disappearance of the distinct sulfone methyl singlet (


 ppm) in 

NMR is a clear marker of conversion.
Materials
  • Substrate: 3-Chloro-6-(methylsulfonyl)pyridazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous) or THF (for highly reactive amines)

Step-by-Step Methodology
  • Preparation: In a distinct vial, dissolve the sulfone substrate (100 mg, 0.52 mmol) in anhydrous DMSO (2.0 mL).

    • Why DMSO? Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Addition: Add DIPEA (180 µL, 1.04 mmol) followed by the amine (0.62 mmol).

  • Reaction: Stir the mixture.

    • Aliphatic Amines: Stir at Room Temperature (RT) for 1–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C.

  • Monitoring (Self-Validation): Check via LCMS or TLC.

    • Target: Look for the mass shift:

      
      .
      
  • Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Data Presentation: Leaving Group Comparison

The table below summarizes the relative reaction times for displacing different groups at the C3 position of pyridazine with benzylamine at 60°C.

Leaving Group (C3)Reaction Time (h)Yield (%)Notes

0.5 95 Rapid, clean conversion.

6.082Requires higher temp for completion.

>24<10Effectively inert under these conditions.

Mechanism & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway.[3][4][5]

  • Attack: The nucleophile attacks the carbon carrying the sulfone.

  • Complexation: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[3] The nitrogen atoms in the ring act as an "electron sink," stabilizing the negative charge.

  • Elimination: The ring re-aromatizes, expelling the methanesulfinate anion (

    
    ).
    
Visualization: Reaction Mechanism

The following diagram details the electronic flow during the transition state.

Mechanism Reactants Sulfone + Amine TS Meisenheimer Complex Reactants->TS Nucleophilic Attack (Rate Determining) TS->TS Stabilized by Ring Nitrogens Products Substituted Pyridazine + MeSO2- TS->Products Elimination (Fast)

Caption: The addition-elimination mechanism showing the critical Meisenheimer intermediate.

Troubleshooting & Optimization

Issue: Hydrolysis of the Sulfone

  • Symptom:[4][6] Formation of pyridazinone (M-H species in negative mode LCMS) instead of the amine product.

  • Cause: Wet DMSO or hydroxide contamination (from hygroscopic bases).

  • Solution: Use anhydrous solvents and store reagents under inert atmosphere. Switch to non-hygroscopic bases like

    
     or strictly organic bases like 
    
    
    
    .

Issue: Regioselectivity Failure

  • Scenario: In 3,6-bis(methylsulfonyl)pyridazine, both groups may react.[6]

  • Solution: Control temperature strictly. The first displacement is significantly faster. Perform the reaction at -10°C to isolate the mono-substituted product.

References

  • Barlin, G. B. (1967).[2] Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[1][2] Journal of the Chemical Society B: Physical Organic, 14-20.

  • Teague, S. J. (2008).[7] Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group.[7] The Journal of Organic Chemistry, 73(24), 9765-9766.[7]

  • Tzschucke, C. C., et al. (2008). Nucleophilic Aromatic Substitution on Heterocycles. Modern Arylation Methods, Wiley-VCH.

Sources

Methodological & Application

Handling precautions for volatile aziridine alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Safe Handling, Decontamination, and Experimental Execution of Volatile Aziridine Alkylating Agents.

Mechanistic Overview and Hazard Profile

Volatile aziridines, such as ethyleneimine (aziridine) and propyleneimine, are three-membered nitrogen heterocycles characterized by extreme ring strain (bond angles of ~60°)[1]. This geometric distortion forces the nitrogen's lone pair into an orbital with higher s-character, making the molecule highly reactive toward nucleophilic ring-opening[1]. In biological systems, protonation of the aziridine nitrogen creates a highly electrophilic aziridinium ion, which rapidly alkylates DNA (typically at the N7 position of guanine), leading to covalent crosslinking, mutagenesis, and apoptosis[1].

Because of their low molecular weight and high vapor pressure, these agents present a severe inhalation hazard[2]. Furthermore, aziridines can undergo explosive, exothermic polymerization if exposed to trace acids or transition metals (e.g., silver) without adequate cooling[3]. Consequently, they are often stored over potassium hydroxide (KOH) or sodium hydroxide pellets to maintain a basic microenvironment and inhibit spontaneous acid-catalyzed polymerization[4].

Quantitative Data: Physical Properties and Hazard Metrics

To contextualize the volatility and risk, the following table contrasts ethyleneimine with epichlorohydrin, another common laboratory alkylating agent. The extreme vapor pressure of ethyleneimine dictates the stringent engineering controls required for its handling.

PropertyEthyleneimine (Aziridine)Epichlorohydrin
CAS Number 151-56-4106-89-8
Boiling Point 56 °C117.9 °C
Vapor Pressure (20 °C) 160 mmHg16.5 mmHg
Flash Point -11 °C (12 °F)31 °C
Primary Hazards H225, H300, H310, H330, H350H226, H301, H311, H331, H350
Storage Requirement Ambient/Refrigerated, over KOHAmbient, away from strong acids

Table 1: Comparative physical and hazard properties highlighting the extreme volatility and flammability of ethyleneimine[1][5].

Causality-Driven PPE and Engineering Controls

Standard laboratory nitrile or latex gloves provide zero effective barrier against volatile aziridines. Because ethyleneimine is a small, uncharged, and highly lipophilic molecule, it rapidly permeates standard elastomers.

  • Glove Selection: The National Institute for Occupational Safety and Health (NIOSH) strictly recommends Butyl rubber or Tychem® suits for up to 8 hours of protection, or Teflon™-based gloves for 4-hour operational windows[6].

  • Ventilation: All manipulations must occur in a certified, ducted chemical fume hood. Ethyleneimine vapors are heavier than air and can travel along surfaces to ignition sources, causing catastrophic flashback[2].

  • Secondary Containment: Always use secondary containment during transport and storage to mitigate the risk of container failure due to exothermic polymerization[7].

Experimental Protocols

Protocol 1: Safe Handling and Reaction Setup

Objective: Execute a nucleophilic ring-opening reaction while preventing vapor exposure and uncontrolled polymerization. Self-Validating Principle: Every step includes a physical or chemical check before proceeding to ensure system stability.

  • Preparation & Verification:

    • Verify the fume hood face velocity is between 80–120 fpm.

    • Don heavy-duty Butyl gloves over standard nitrile inner gloves, a flame-resistant lab coat, and chemical splash goggles[7].

  • Inert Atmosphere Setup:

    • Purge the reaction vessel with Argon or Nitrogen. Causality: Atmospheric moisture and oxygen can introduce trace impurities that catalyze unwanted side reactions or degrade the reagent.

  • Temperature Control (Critical):

    • Submerge the reaction vessel in an ice-water bath. Maintain the internal temperature strictly below 20 °C. Causality: Ethyleneimine's boiling point is 56 °C; keeping the system cold suppresses its high vapor pressure and mitigates the risk of an exothermic runaway reaction[1].

  • Reagent Transfer:

    • Use a gas-tight syringe with a Luer-lock to transfer the aziridine. Never pour volatile aziridines directly from the bottle.

  • Reaction Execution:

    • Add the aziridine dropwise to the nucleophile solution. Monitor the internal temperature continuously. Validation Check: If the temperature spikes by >5 °C, halt the addition immediately until the system cools back to baseline.

Protocol 2: Quenching and Decontamination

Objective: Safely neutralize unreacted aziridine and decontaminate glassware. Self-Validating Principle: The endpoint is verified via pH monitoring to ensure the complete destruction of the reactive aziridine ring[5].

  • Preparation of Quenching Solution:

    • Prepare a 10% (v/v) aqueous acetic acid solution or a 1 M sodium thiosulfate solution in a wide-mouth beaker. Causality: Acidic conditions protonate the aziridine, forcing ring-opening, while thiosulfate acts as a potent nucleophile to safely consume the alkylating agent[5].

  • Controlled Quenching:

    • Place the reaction vessel in an ice bath.

    • Slowly add the quenching solution dropwise to the unreacted aziridine mixture. Warning: This process is highly exothermic. Rapid addition can cause boiling and toxic vapor release[5].

  • pH Validation:

    • Stir the mixture for at least 2 hours at room temperature.

    • Check the pH using indicator paper or a calibrated meter. If the solution is highly acidic, neutralize carefully with 1 M NaOH until the pH stabilizes between 6.0 and 8.0[5]. Causality: A neutral pH confirms the completion of the acid-catalyzed ring-opening and prepares the waste for safe disposal.

  • Disposal:

    • Transfer the neutralized liquid to a properly labeled hazardous waste container. Segregate strictly from strong acids or oxidizers[7].

Visualizations

G A Volatile Aziridine (e.g., Ethyleneimine) B Protonation (Acidic Microenvironment) A->B C Aziridinium Ion (Highly Reactive Electrophile) B->C D Nucleophilic Attack (e.g., DNA Guanine N7) C->D E Covalent Crosslinking (Alkylation) D->E

Mechanistic pathway of aziridine-induced DNA alkylation via aziridinium ion intermediate.

Workflow S1 1. Primary Containment (Ducted Fume Hood & Butyl Gloves) S2 2. Reaction Execution (Temp < 20°C, Inert Gas) S1->S2 S3 3. Quenching Phase (Slow Acid/Thiosulfate Addition) S2->S3 S4 4. pH Validation (Confirm pH 6.0 - 8.0) S3->S4 S5 5. Safe Disposal (Hazardous Waste Segregation) S4->S5

Self-validating experimental workflow for the safe handling and quenching of volatile aziridines.

References

1.[4] Organic Syntheses, Inc. "Working with Hazardous Chemicals - Organic Syntheses: Safety and Waste Disposal Information." orgsyn.org. 2.[5] BenchChem. "Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane." benchchem.com. 3.[7] Boston University. "Standard Operating Procedures: Chemical: Ethyleneimine or Aziridine." bu.edu. 4.[6] Centers for Disease Control and Prevention (CDC). "NIOSH Recommendations for Chemical Protective Clothing A-Z." cdc.gov. 5.[2] National Institutes of Health (NIH). "Aziridine | CH2NHCH2 | CID 9033 - PubChem." nih.gov. 6.[3] Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Ethyleneimine." cdc.gov. 7.[1] Wikipedia. "Aziridine." wikipedia.org.

Sources

Application Note: Preparation and Validation of Anhydrous Buffers for Hydrolytically Unstable Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The structural integrity of functionalized pyridazines (1,2-diazines) is a critical parameter in drug development and synthetic methodology. While these aromatic heterocycles are highly valuable, derivatives bearing electron-withdrawing groups (e.g., halogens, cyano, or ester groups) or those incorporated into highly strained systems are notoriously unstable in the presence of water.

The Causality of Degradation: The presence of two adjacent electronegative nitrogen atoms in the pyridazine ring significantly depresses the Lowest Unoccupied Molecular Orbital (LUMO) energy. Unstable heterocyclic compounds with systematically lower LUMO energies are highly prone to nucleophilic attack[1]. In standard aqueous buffers, water molecules or hydroxide anions act as nucleophiles, triggering rapid base-catalyzed hydrolysis (e.g., nucleophilic aromatic substitution of halogens to form pyridazinones, or complete ring-opening). In extreme cases, highly strained nitrogenous heterocycles exhibit hydrolytic half-lives of less than 15 seconds in aqueous media, necessitating rigorously anhydrous conditions for isolation and analysis[2].

The Anhydrous Solution: To perform accurate analytical characterization—such as Liquid Chromatography-Mass Spectrometry (LC-MS)—the ionization state of the analyte must be precisely controlled to ensure reproducible chromatographic retention and peak shape[3]. Anhydrous buffers resolve this by providing a proton-donating/accepting environment within a strictly non-aqueous solvent matrix (e.g., methanol or acetonitrile), completely eliminating nucleophilic water from the system.

Principles of Non-Aqueous Buffering

Designing an anhydrous buffer requires a fundamental shift from traditional aqueous thermodynamics:

  • Apparent pH (pH): In non-aqueous solvents, the standard operational definition of pH is altered because the activity of the solvated proton differs from that in water. The measured value, obtained using a standard pH-meter equipped with a combined glass-calomel electrode calibrated with aqueous buffers, is termed the "apparent pH" or pH[4]. While pH* is not a true thermodynamic pH, it provides a highly reproducible metric for controlling ionization. For example, rigorous interlaboratory studies have established a consensual pH* value of 8.77 ± 0.07 for a 10 mmol/kg formate buffer in >99.5% ethanol[5].

  • Volatile Salt Selection: For LC-MS compatibility, the buffer salts must be volatile. Ammonium formate and ammonium acetate are excellent sources of ammonium ions that will not interfere with mass spectrometry results[6]. Conversely, non-volatile salts like ammonium chloride or phosphates must be strictly avoided, as the non-volatile anions will foul the mass spectrometer and cause severe signal suppression[6].

Buffer Selection Matrix

The following table summarizes validated anhydrous buffer systems, their apparent pH ranges, and their optimal use cases.

Buffer SystemSolvent MatrixAcid/Base ModifierApparent pH (pH*) RangeVolatilityPrimary Application
Ammonium Acetate (10 mM)Methanol / AcetonitrileGlacial Acetic Acid6.0 – 7.5HighLC-MS, General Stability Assays
Ammonium Formate (10 mM)MethanolFormic Acid4.0 – 5.5HighLC-MS (Positive ESI Mode)
TFA / Triethylamine AcetonitrileTrifluoroacetic Acid2.0 – 3.0ModerateAcidic HPLC Separations
Phosphate (15 mmol/kg)50% Ethanol (Semi-aqueous)Na₂HPO₄ / KH₂PO₄~8.74NoneReference Standardization[5]

Experimental Workflows & Methodologies

The following workflow illustrates the critical path for preparing and validating an anhydrous buffer system.

G N1 1. Solvent Dehydration (Molecular Sieves) N2 2. Buffer Salt Dissolution (Ammonium Acetate/Formate) N1->N2 Karl Fischer < 50 ppm N3 3. Apparent pH (pH*) Calibration (Glass-Calomel Electrode) N2->N3 Adjust with organic acid N4 4. Pyridazine Reconstitution (Strictly Anhydrous) N3->N4 Stable pH* achieved N5 5. LC-MS Analysis (ESI Positive/Negative) N4->N5 Inject sample N6 Self-Validation Loop: Monitor Hydrolysis Peaks N5->N6 Extract ion chromatograms N6->N3 If degraded, adjust pH*

Workflow for preparing and validating anhydrous buffers for sensitive pyridazines.

Protocol 1: Preparation of Anhydrous 10 mM Ammonium Acetate in Methanol

Causality: Methanol is selected for its ability to dissolve ammonium acetate while supporting optimal electrospray ionization (ESI). Molecular sieves are mandatory to strip trace water that would otherwise act as a nucleophile.

  • Solvent Dehydration: Add 10% w/v of activated 3Å molecular sieves to 500 mL of HPLC-grade methanol. Seal and let stand for 48 hours under an inert argon atmosphere.

  • Self-Validation Gate 1 (Physical): Extract a 1 mL aliquot and perform a Karl Fischer titration. Proceed only if the water content is < 50 ppm.

  • Salt Dissolution: Weigh 385.4 mg of anhydrous ammonium acetate. Transfer to a dry volumetric flask and bring to 500 mL using the dehydrated methanol. Perform this step in a glove box or under continuous nitrogen flow to prevent atmospheric moisture absorption.

  • pH* Adjustment: Insert a combined glass-calomel electrode (previously calibrated with standard aqueous buffers and rinsed with anhydrous methanol) into the solution[4]. Adjust the pH* to the target value (e.g., 6.5) by adding dropwise anhydrous glacial acetic acid.

  • Filtration: Filter the buffer through a 0.20 µm PTFE membrane. Do not use cellulose-based filters, as they retain and introduce trace water.

Protocol 2: Self-Validating LC-MS Stability Assay

Causality: To guarantee that the prepared buffer effectively protects the hydrolytically unstable pyridazine, the analytical method itself must continuously monitor for degradation artifacts.

  • Sample Reconstitution: Dissolve the pyridazine derivative in the prepared anhydrous buffer to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL of the sample into an LC-MS system utilizing an isocratic mobile phase that exactly matches the anhydrous buffer composition.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI mode. Monitor the primary precursor ion

    
     for the intact pyridazine.
    
  • Self-Validation Gate 2 (Chemical): Simultaneously extract the ion chromatograms (EIC) for anticipated hydrolytic degradation products. For example, monitor

    
     for direct water addition, or 
    
    
    
    if a halogen (
    
    
    ) is present.
    • Validation Criteria: The protocol is considered successful and self-validated if the integrated area of the degradation peaks remains < 1% of the parent peak area over a continuous 24-hour injection sequence.

References

  • Source: edpsciences.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: chromatographyonline.
  • Source: google.com (Patents)

Sources

Application Note: Characterization of DNA Cross-Linking by Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and molecular biologists evaluating novel pyridazine derivatives for DNA-targeting efficacy. It moves beyond standard cytotoxicity assays to confirm the specific mechanism of Interstrand Cross-linking (ICL) .

Introduction & Mechanistic Rationale

Pyridazine scaffolds (1,2-diazines) are "privileged structures" in oncology due to their ability to mimic nucleobases and intercalate into the DNA double helix. However, simple intercalation is often insufficient for potent cytotoxicity. High-efficacy derivatives often incorporate electrophilic warheads (e.g., nitrogen mustards, epoxides) or photo-active fused rings (e.g., psoralen-like fused pyridazines) to form covalent Interstrand Cross-links (ICLs) .

ICLs prevent the separation of DNA strands during replication and transcription, triggering checkpoint activation (e.g., p53) and apoptosis. Distinguishing between simple binding (intercalation) and covalent cross-linking is critical for lead optimization.

Mechanism of Action

The following diagram illustrates the progression from drug entry to the lethal cross-linking event.

DNA_Crosslink_Mechanism Drug Pyridazine Derivative Entry Nuclear Translocation Drug->Entry Bind Non-Covalent Intercalation Entry->Bind Kd driven Activate Electrophilic Activation Bind->Activate pH/Metabolism/hv Mono Monoadduct Formation Activate->Mono Nucleophilic Attack (Guanine N7) ICL Interstrand Cross-Link Mono->ICL Second Arm Reaction Stall Replication Fork Collapse ICL->Stall Cytotoxicity

Figure 1: Mechanistic pathway of pyridazine-mediated DNA interstrand cross-linking.

Experimental Workflow Strategy

To validate a pyridazine derivative as a cross-linker, a "Self-Validating" three-step workflow is required.

StageAssayQuestion AnsweredReadout
I. Screen Native Agarose Gel Does the drug interact with DNA?Change in plasmid supercoiling (mobility shift).
II. Confirm Alkaline Agarose Gel Is the interaction covalent (ICL)?Presence of "renatured" high-MW band under denaturing conditions.
III. Quantify Thermal Denaturation (

)
How stable is the complex?Shift in melting temperature (

).[1]

Protocol I: The Gold Standard – Alkaline Agarose Gel Electrophoresis

This is the definitive assay for ICLs. Under alkaline conditions (pH > 12), hydrogen bonds break, and non-cross-linked DNA denatures into single strands (ssDNA). Cross-linked DNA cannot separate; it rapidly "snaps back" (renatures) upon neutralization and migrates as a distinct double-stranded species.

Materials
  • Plasmid: pBR322 (linearized with EcoRI or HindIII). Note: Linearization is crucial; supercoiled DNA complicates interpretation.

  • Alkaline Buffer (10X): 500 mM NaOH, 10 mM EDTA.

  • Neutralization Buffer: 1 M Tris-HCl (pH 7.6), 1.5 M NaCl.

  • Loading Dye (Alkaline): 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll-400, 0.025% Bromocresol Green.

  • Control: Cisplatin (Positive Control).[2]

Step-by-Step Methodology

Step 1: Drug Incubation

  • Prepare 20 µL reactions containing 500 ng of linearized pBR322.

  • Add the pyridazine derivative at increasing molar ratios (

    
     = [drug]/[base pair]): 0, 0.01, 0.05, 0.1, 0.5.
    
  • Include a Positive Control (Cisplatin, 10 µM) and a Negative Control (Vehicle/DMSO only).

  • Incubate at 37°C for 2–4 hours.

    • Expert Insight: If your derivative acts via photo-activation, perform this step under UV irradiation (365 nm) on ice.

Step 2: Denaturation & Electrophoresis

  • Cast a 0.8% - 1.0% alkaline agarose gel .

    • Critical: Boil agarose in water, cool to 55°C, then add Alkaline Buffer (1X final conc). Adding NaOH to boiling agarose hydrolyzes the polymer.

  • Equilibrate the solidified gel in 1X Alkaline Running Buffer for 30 minutes.

  • Add 1 volume of Alkaline Loading Dye to 5 volumes of DNA sample.

  • Run at low voltage (1–2 V/cm) for 3–4 hours at 4°C. Recirculate buffer if possible to prevent pH gradient formation.

Step 3: Neutralization & Staining [3]

  • Soak the gel in Neutralization Buffer for 45 minutes (change buffer once).

    • Why? Ethidium bromide (EtBr) does not bind effectively at pH 12.

  • Stain with EtBr (0.5 µg/mL) or SYBR Gold for 20 minutes.

  • Destain in water and image under UV.

Data Interpretation
  • Single-Stranded Band (ssDNA): Appears in the negative control. Fast migration.

  • Cross-Linked Band (dsDNA): Appears in drug-treated lanes. Retarded migration (slower) compared to ssDNA because the "snapped-back" duplex has higher friction/molecular weight than the collapsed single strand.

  • % Cross-linking Calculation:

    
    
    

Protocol II: Thermal Denaturation ( Studies)

Cross-links covalently "lock" the helix, requiring significantly higher energy to separate strands.

Materials
  • DNA: Calf Thymus DNA (CT-DNA) suspended in BPE buffer (6 mM

    
    , 2 mM 
    
    
    
    , 1 mM EDTA, pH 7.0).
  • Equipment: UV-Vis Spectrophotometer with Peltier temperature controller.

Step-by-Step Methodology
  • Baseline: Prepare 1 mL of CT-DNA (

    
     bp) in quartz cuvettes.
    
  • Treatment: Add pyridazine derivative to achieve desired ratios (e.g.,

    
    ). Allow equilibration (30 min at 25°C).
    
  • Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min or 1.0°C/min.

  • Measurement: Monitor Absorbance at 260 nm (

    
    ).
    
  • Analysis: Plot

    
     vs. Temperature. Determine 
    
    
    
    (inflection point) using the first derivative method (
    
    
    ).
Success Criteria
  • 
    :  Indicates strong intercalation or minor groove binding.
    
  • 
     (or incomplete melting):  Strongly suggestive of interstrand cross-linking.
    

Experimental Decision Tree (Graphviz)

Use this logic flow to troubleshoot and interpret your results.

Protocol_Workflow Start Start: Pyridazine Derivative NativeGel Step 1: Native Gel (Supercoiled pBR322) Start->NativeGel MobilityShift Mobility Shift Observed? NativeGel->MobilityShift NoBind No DNA Interaction (Inactive) MobilityShift->NoBind No AlkalineGel Step 2: Alkaline Gel (Linearized pBR322) MobilityShift->AlkalineGel Yes Renaturation Band Renaturation (dsDNA band visible)? AlkalineGel->Renaturation Intercalator Result: Simple Intercalator (No ICL) Renaturation->Intercalator No (ssDNA only) Crosslinker Result: Interstrand Cross-linker Renaturation->Crosslinker Yes TmCheck Step 3: Tm Analysis (Confirm Stability) Crosslinker->TmCheck

Figure 2: Decision tree for characterizing DNA interaction modes.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Smearing in Alkaline Gel DNA degradation or pH > 12.5.Use fresh buffer. Do not boil agarose with NaOH. Ensure DNA is high quality.
No "Snap-back" in Positive Control Cisplatin inactive or pH too low.Prepare fresh Cisplatin in saline (avoid DMSO if possible). Check buffer pH (must be > 12).
Precipitate in Reaction Pyridazine insolubility.Limit DMSO to < 5% final volume. Try lower drug concentrations.
Fluorescence Quenching Drug absorbs at EtBr excitation.Post-stain with SYBR Gold (more sensitive) or use

-labeled DNA (autoradiography).

References

  • Hartley, J. A., et al. (1991). "An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and 'second-arm' crosslink reactions."[4] Nucleic Acids Research.

  • Sutherland, B. M., et al. (2003). "DNA Damage Quantitation by Alkaline Gel Electrophoresis." UNT Digital Library.

  • Asif, M. (2019).[5][6] "Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents." Acta Scientific Pharmaceutical Sciences.

  • Mergny, J. L., & Lacroix, L. (2003). "Analysis of thermal melting curves." Oligonucleotides.

Sources

Solvent selection for recrystallization of sulfonyl pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Recrystallization of Sulfonyl Pyridazines

Introduction

Sulfonyl pyridazines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, extensively utilized in the design of GABA-A receptor antagonists, antimicrobial agents, and targeted agrochemicals 1[1]. The purification of these compounds via recrystallization is frequently complicated by their amphiphilic structural nature. The molecule typically features a highly polar, strong hydrogen-bond-accepting sulfonyl group (-SO2-) and an electron-deficient pyridazine ring, juxtaposed against lipophilic aryl or alkyl substituents. This mixed-polarity profile means that selecting a solvent based purely on standard "like-dissolves-like" heuristics often leads to poor recovery, co-precipitation of impurities, or the dreaded "oiling out" phenomenon.

Mechanistic Causality in Solvent Selection

Recrystallization is thermodynamically driven by the temperature-dependent modulation of solute solubility. For sulfonyl pyridazines, the selected solvent must possess sufficient solvating power to disrupt the robust intermolecular crystal lattice—often stabilized by dipole-dipole interactions from the sulfonyl moiety and π-π stacking from the pyridazine core—at reflux, while rapidly losing solvating capacity upon cooling.

  • Polar Protic Solvents (Ethanol, Methanol, Water): These solvents are highly effective for polar sulfonyl pyridazine analogs, particularly those bearing additional hydrogen-bond donors (e.g., amino or hydroxyl groups). Ethanol and methanol can donate hydrogen bonds to the pyridazine nitrogen atoms and the sulfonyl oxygen atoms, ensuring high solubility at elevated temperatures 2[2].

  • Two-Solvent (Anti-Solvent) Systems (Ethyl Acetate/Aliphatic Hydrocarbons): For moderately polar, aryl-substituted sulfonyl pyridazines, a binary solvent system is the industry standard. Ethyl acetate functions as the primary solvating agent, effectively disrupting the crystal lattice via strong dipole-dipole interactions. An aliphatic hydrocarbon, such as hexane or cyclohexane, is introduced as the anti-solvent to lower the dielectric constant of the medium. Research on GABA-A receptor antagonist analogues demonstrates that compounds such as 3,6-dimethyl-4-[(4-methylphenyl)sulfonyl]pyridazine and 4-[(4-chlorophenyl)sulfonyl]-3-methyl-6-phenylpyridazine are optimally recrystallized using an ethyl acetate/cyclohexane mixture, yielding high-purity crystalline powders 1[1]. Similarly, a 1:5 volume ratio of ethyl acetate to normal hexane has been validated for related imidazo-pyridazine derivatives 3[3].

  • Mitigating "Oiling Out": Oiling out (liquid-liquid phase separation) occurs when the compound separates as a liquid rather than nucleating as a solid. This is common in sulfonyl pyridazines when the boiling point of the solvent exceeds the melting point of the solute, or when the solution becomes supersaturated too rapidly 2[2]. Causality dictates that lowering the primary solvent's boiling point or adjusting the anti-solvent gradient can force the system to favor crystalline nucleation over coacervation.

Quantitative Data: Solvent System Selection Matrix

Solvent SystemTarget Compound ProfileMechanism of SolvationTypical Volume RatioExpected Recovery
Ethanol (Absolute) Highly polar (e.g., -NH2, -OH substituted)H-bond donation to pyridazine N and sulfonyl ON/A (Single solvent)70 - 85%
Methanol / Water Extremely polar / Salt formsStrong H-bonding; dielectric disruption3:1 to 5:1 (MeOH:H2O)65 - 80%
Ethyl Acetate / Hexane Moderately polar (Aryl/Alkyl substituted)Dipole interaction (EtOAc) + Hydrophobic exclusion (Hexane)1:3 to 1:585 - 95%
Ethyl Acetate / Cyclohexane Bulky Aryl-sulfonyl pyridazinesDipole interaction + enhanced steric accommodation1:2 to 1:480 - 90%
Dichloromethane / Hexane Highly lipophilic derivativesDispersion forces + weak dipole1:460 - 75%

Recrystallization Workflow and Decision Matrix

SolventSelection Start Crude Sulfonyl Pyridazine CheckPolarity Assess Polarity & Substituents Start->CheckPolarity HighPolarity High Polarity (e.g., NH2, OH groups) CheckPolarity->HighPolarity ModeratePolarity Moderate Polarity (e.g., Aryl, Alkyl groups) CheckPolarity->ModeratePolarity ProticSolvent Polar Protic System (EtOH, MeOH, or MeOH/H2O) HighPolarity->ProticSolvent AproticAntisolvent Two-Solvent System (EtOAc/Hexane or EtOAc/Cyclohexane) ModeratePolarity->AproticAntisolvent OilingOut Oiling Out Occurs? ProticSolvent->OilingOut AproticAntisolvent->OilingOut AdjustSystem Lower Boiling Solvent or Adjust Gradient OilingOut->AdjustSystem Yes Crystallization Pure Crystalline Product OilingOut->Crystallization No AdjustSystem->Crystallization

Decision matrix for selecting the optimal recrystallization solvent system for sulfonyl pyridazines.

Self-Validating Experimental Protocols

Protocol A: Two-Solvent (Anti-Solvent) Recrystallization

Target: Aryl-substituted sulfonyl pyridazines (e.g., 4-[(4-chlorophenyl)sulfonyl]-3-methyl-6-phenylpyridazine).

  • Initial Dissolution: Transfer the crude sulfonyl pyridazine to a clean, dry Erlenmeyer flask. Add a minimum volume of ethyl acetate (the "good" solvent) required to just cover the solid bed.

  • Heating: Heat the suspension to a gentle reflux on a hot plate. Gradually add ethyl acetate dropwise until the solid is completely dissolved. Causality Note: Using the absolute minimum volume of the primary solvent ensures maximum supersaturation upon cooling, directly correlating to higher percent recovery.

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymeric byproducts are present, perform a rapid hot filtration through a fluted filter paper pre-warmed with hot ethyl acetate.

  • Anti-Solvent Addition: While maintaining the solution near reflux, slowly add hot cyclohexane (the anti-solvent) dropwise. Continue addition until the solution becomes faintly cloudy (the cloud point).

  • Re-clarification: Add 1-2 drops of ethyl acetate until the solution just turns clear again. This establishes the thermodynamic edge of solubility.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed. Self-Validation Step: Do not agitate the flask. Agitation induces premature, rapid nucleation, trapping mother liquor and impurities within the forming crystal lattice.

  • Ice Bath Maturation: Once at room temperature, place the flask in an ice bath (0-4 °C) for 30 minutes to maximize crystal yield.

  • Filtration and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold cyclohexane to displace residual mother liquor without dissolving the product.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point range (≤ 2 °C) validates the successful exclusion of impurities. Compare against crude TLC (using a 1:1 EtOAc/Hexane mobile phase) to confirm the absence of co-eluting spots.

Protocol B: Single-Solvent Recrystallization

Target: Highly polar sulfonyl pyridazines.

  • Dissolution: Suspend the crude compound in absolute ethanol.

  • Reflux: Heat to reflux (78 °C). Add additional ethanol in small increments until complete dissolution is achieved.

  • Cooling & Seeding: Allow the solution to cool slowly. If no crystals form upon reaching room temperature, the solution is likely not supersaturated. Troubleshooting: Evaporate 10-20% of the solvent stream under nitrogen, or introduce a microscopic seed crystal of the pure compound to provide a physical nucleation site 2[2].

  • Harvesting: Filter under vacuum, wash with ice-cold ethanol, and dry under high vacuum to remove residual protic solvent trapped via hydrogen bonding.

References

  • A Novel and Convenient Protocol for Synthesis of Pyridazines: toward Analogues of GABA-A Receptor Antagonists. Amazonaws (Amazon S3).
  • Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem.
  • The synthetic method of 3-iodine imidazo [1,2-b] pyridazine. Google Patents.

Sources

Application Note: Advanced Methods for the Functionalization of the 6-Methylsulfonylpyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyridazines are highly privileged six-membered aromatic heterocycles in medicinal chemistry. Compared to their pyridine counterparts, pyridazines exhibit decreased lipophilicity (lower cLogP) and an increased dipole moment, which frequently translates to improved water solubility and unique hydrogen-bonding profiles in drug candidates[1].

To build diverse pyridazine libraries, late-stage functionalization is critical. The 6-methylsulfonylpyridazine core is an exceptionally versatile scaffold. The methylsulfonyl (–SO₂Me) moiety acts as a superior leaving group in Nucleophilic Aromatic Substitution (S_NAr) reactions, often outperforming traditional halogen leaving groups and providing a reliable platform for introducing diverse functional groups[2].

Mechanistic Causality: Why the Methylsulfonyl Group?

The displacement of the 6-methylsulfonyl group proceeds via a classic addition-elimination S_NAr mechanism[3].

  • Addition (Rate-Limiting) : The two adjacent nitrogen atoms of the pyridazine ring exert a profound electron-withdrawing effect, rendering the C6 position highly electrophilic. Attack by a nucleophile forms a negatively charged Meisenheimer complex[3]. The –SO₂Me group accelerates this step by stabilizing the developing negative charge through strong inductive effects.

  • Elimination (Fast) : The intermediate collapses, expelling the methanesulfinate anion (MeSO₂⁻). Because methanesulfinate is a highly stable, bulky leaving group, the elimination is thermodynamically driven.

  • Kinetic Superiority : Kinetic studies have demonstrated that the methylsulfonyl group on a pyridazine ring is approximately 90 times more reactive toward methoxide displacement than the corresponding chloro-substituted analog at 40.2 °C[4],[5].

Chemoselectivity in Poly-Functionalized Cores

When working with complex scaffolds, such as those bearing both a chlorine atom and a methylsulfonyl group, chemoselectivity is paramount. The –SO₂Me group is preferentially displaced by primary aliphatic amines and thiolates under relatively mild conditions, whereas anilines or secondary amines may exhibit different regioselectivities depending on the solvent and base[6]. This allows for orthogonal, stepwise functionalization of the pyridazine ring, enabling researchers to selectively modify one position while leaving another intact for subsequent cross-coupling or substitution.

Quantitative Data: Leaving Group Comparison

Table 1: Relative Reactivity and Reaction Parameters for S_NAr on 6-Substituted Pyridazines

Leaving Group at C6Relative Reactivity (

)
Preferred NucleophilesTypical Reaction Temp (°C)Leaving Group Byproduct
–SO₂Me (Methylsulfonyl)~90Primary Amines, Alkoxides, Thiolates20 – 80Methanesulfinate (MeSO₂⁻)
–Cl (Chloro)1Secondary Amines, Anilines, Alkoxides80 – 120Chloride (Cl⁻)
–SMe (Methylthio)< 0.01Requires oxidation to sulfone/sulfoxide> 120Methanethiolate (MeS⁻)

(Data synthesized from kinetic studies of heterocycle reactions[4],[5])

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in quality control (QC) checks to ensure the integrity of the transformation and the causality behind specific reagent choices.

Protocol A: N-Functionalization via S_NAr with Aliphatic Amines

Objective: Displacement of the 6-methylsulfonyl group to yield a 6-aminopyridazine derivative.

  • Preparation : In an oven-dried reaction vial, dissolve the 6-methylsulfonylpyridazine derivative (1.0 equiv, e.g., 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.2 M concentration).

  • Nucleophile Addition : Add the aliphatic amine (1.2 to 1.5 equiv). Causality: A slight excess ensures complete conversion without requiring harsh basic conditions, as the amine itself acts as the acid scavenger. If an amine hydrochloride salt is used, add N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Activation : Stir the mixture at room temperature to 60 °C. Causality: The high reactivity of the –SO₂Me group usually precludes the need for extreme heating, minimizing thermal degradation of sensitive substrates[4].

  • Reaction Monitoring : Monitor via LC-MS. The target mass should reflect the loss of 78 Da (–SO₂Me) and the addition of the amine mass.

  • Workup : Dilute with ethyl acetate and wash with 5% aqueous LiCl (3x) to remove DMF and the water-soluble methanesulfinate byproduct.

  • QC Validation : Perform ¹H NMR. Expected Outcome: Complete disappearance of the sharp 3H singlet at ~3.3 ppm (corresponding to the –SO₂Me group) confirms successful displacement.

Protocol B: O-Functionalization via S_NAr with Alkoxides

Objective: Synthesis of 6-alkoxypyridazines.

  • Preparation : Dissolve the alcohol (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere.

  • Deprotonation : Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Causality: Pre-forming the alkoxide generates a "harder", more reactive nucleophile necessary for rapid substitution.

  • Substitution : Dropwise add a solution of the 6-methylsulfonylpyridazine (1.0 equiv) in THF.

  • Activation : Allow the reaction to warm to room temperature. Complete conversion typically occurs within 1–2 hours due to the rapid kinetics of methoxide/alkoxide displacement on sulfonyl pyridazines[4],[5].

  • Workup & QC : Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane. Validate by ¹H NMR (absence of –SO₂Me singlet) and LC-MS.

Process Visualization

SNAr_Mechanism A 6-Methylsulfonylpyridazine (Highly Electrophilic Core) B Nucleophile (e.g., R-NH2, R-O-) C Meisenheimer Complex (Stabilized Anionic Intermediate) D 6-Functionalized Pyridazine (Target Product) C->D Elimination (Fast) E Methanesulfinate (Stable Leaving Group) C->E Expulsion AB AB AB->C Addition (Rate-Limiting)

Caption: Mechanistic pathway of S_NAr on 6-methylsulfonylpyridazine via a Meisenheimer complex.

Workflow Step1 1. Reagent Preparation Dry Solvent, Base, Nucleophile Step2 2. Reaction Assembly Add 6-SO2Me-Pyridazine Step1->Step2 Step3 3. Thermal Activation 20°C - 60°C until completion Step2->Step3 Step4 4. Reaction Quench & Workup Aqueous Wash, Extraction Step3->Step4 Step5 5. Purification Flash Chromatography / HPLC Step4->Step5 Step6 6. QC Validation LC-MS, NMR (Absence of SO2Me peak) Step5->Step6

Caption: Standard experimental workflow for the functionalization of 6-methylsulfonylpyridazines.

References

  • Kinetics of reactions in heterocycles. Part II.
  • Kinetics of reactions in heterocycles. Part II.
  • 3-Chloro-6-(pyridin-2-yl)
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
  • Source: uchicago.
  • Source: masterorganicchemistry.

Sources

Application Note: Stabilization and Storage Protocols for Aziridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aziridine-containing compounds (e.g., Mitomycin C, Thiotepa, synthetic intermediates) are critical in oncology and organic synthesis but suffer from inherent instability due to high ring strain (~26-27 kcal/mol). This guide details the thermodynamic and kinetic drivers of aziridine degradation—primarily acid-catalyzed ring opening and polymerization. We provide field-proven protocols for solid-state storage and solution-phase handling, ensuring compound integrity for analytical and therapeutic applications.

Mechanistic Insight: The "Why" of Instability

The aziridine ring is a "loaded spring." The bond angles (~60°) deviate significantly from the ideal tetrahedral angle (109.5°), creating immense ring strain. While the neutral aziridine nitrogen is moderately stable, protonation renders the ring highly electrophilic, triggering immediate degradation via two primary pathways:

  • Nucleophilic Attack (

    
    ):  Water, alcohols, or halides attack the ring carbons, leading to hydrolysis or solvolysis.
    
  • Polymerization: A non-protonated aziridine molecule acts as a nucleophile, attacking a protonated aziridine, initiating a rapid, exothermic chain reaction.

Figure 1: Acid-Catalyzed Degradation Pathways

The following diagram illustrates the critical role of pH in aziridine stability. Note that protonation is the rate-limiting step for both hydrolysis and polymerization.

AziridineDegradation Aziridine Neutral Aziridine (Stable-ish) Activated Protonated Aziridine (Highly Electrophilic) Aziridine->Activated Protonation Proton + H+ (Acid) OpenProduct Ring-Opened Product (Inactive/Toxic) Activated->OpenProduct Hydrolysis/Solvolysis Polymer Polymerization (Precipitate) Activated->Polymer Chain Reaction Nu + Nucleophile (H2O, Cl-, ROH) Az_Nu + Neutral Aziridine

Caption: Figure 1: Acid-catalyzed activation of the aziridine ring triggers irreversible degradation via nucleophilic attack or polymerization.[1]

Critical Control Parameters

To prevent the pathways above, three parameters must be strictly controlled.

pH Control (The Golden Rule)
  • Requirement: Maintain pH > 7.5 (ideally pH 8–11).

  • Mechanism: Basic conditions keep the nitrogen unprotonated, preserving the kinetic barrier to ring opening.

  • Field Tip: Never use "acid-washed" glassware without a subsequent base rinse. Residual acid on glass surfaces is sufficient to initiate polymerization in neat liquids.

Temperature
  • Requirement: Store at -20°C or -80°C.

  • Mechanism: According to the Arrhenius equation, reducing temperature slows the rate of nucleophilic attack.

  • Data: Thiotepa is stable for days at 2–8°C but degrades significantly within hours at 37°C.

Nucleophile Exclusion
  • Requirement: Exclude water (moisture), chlorides, and protic solvents.

  • Risk: Chloride ions (common in saline) are potent nucleophiles that open activated aziridines to form chloro-amines (often more toxic).

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesCompatibilityNotes
Aprotic Polar DMSO, DMFHigh Must be anhydrous. Good for stock solutions.
Basic Buffers Carbonate (pH 9-10)High Stabilizes the ring in aqueous media.
Chlorinated DCM, ChloroformMedium/Low Risk: Chloroform often contains HCl or Ethanol stabilizers. Use Basic Alumina filtered CDCl3 only.
Protic Water, MethanolLow Promotes solvolysis unless pH is strictly >8.
Acidic Acetate buffer (pH 4)Incompatible Causes rapid degradation (< 1 hour).

Protocol A: Solid-State Storage (Long-Term)

Objective: Prevent moisture absorption and autopolymerization of bulk material.

  • Container Selection: Use amber glass vials (Type I borosilicate) with Teflon-lined caps. Plastic containers may leach plasticizers or allow gas permeation.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing. Oxygen is less of a concern than moisture, but inert gas ensures dryness.

  • Desiccation: Place vials inside a secondary container (e.g., a sealed jar) containing activated silica gel or molecular sieves.

  • Temperature: Store at -20°C or lower.

    • Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming on the hygroscopic solid.

Protocol B: Solution Preparation & Handling

Objective: Prepare stable samples for LC/MS or biological assays.

Reagents
  • Solvent: Anhydrous DMSO (stored over 4Å molecular sieves).

  • Stabilizer: Triethylamine (TEA) or Sodium Bicarbonate (

    
    ).
    
Workflow
  • Glassware Prep: Rinse all glassware with a dilute

    
     solution, then rinse with distilled water and oven dry. This neutralizes surface acidic sites.
    
  • Stock Solution (Non-Aqueous):

    • Dissolve aziridine in anhydrous DMSO.

    • Optional: Add 0.1% v/v Triethylamine (TEA) to the solvent prior to dissolution. This acts as a "proton scavenger."

  • Aqueous Dilution (If required for bio-assay):

    • Do not use Phosphate Buffered Saline (PBS) if the pH is < 7.4.

    • Use HEPES or Tris buffer adjusted to pH 8.0–8.5 .

    • Prepare immediately before use. Keep on ice (4°C).

Figure 2: Safe Handling Workflow

Workflow Start Start: Solid Aziridine Glassware 1. Base-Wash Glassware (Rinse with NaHCO3) Start->Glassware Solvent 2. Select Solvent (Anhydrous DMSO + 0.1% TEA) Glassware->Solvent Dissolve 3. Dissolve & Vortex (Keep Cold) Solvent->Dissolve Decision Application? Dissolve->Decision Storage Storage: -80°C, Argon Headspace Decision->Storage Long Term Assay Bio-Assay: Dilute in pH 8.5 TRIS Use within 4 hours Decision->Assay Immediate Use

Caption: Figure 2: Step-by-step decision tree for handling aziridine solutions to minimize degradation risks.

Quality Control & Validation

Trust but verify. Use these methods to confirm ring integrity.

NMR Spectroscopy (The Gold Standard)
  • Solvent: Use

    
     treated with basic alumina or 
    
    
    
    . Avoid standard
    
    
    as it becomes acidic over time.
  • Signal Monitoring:

    • Intact Ring: Look for characteristic high-field protons (aziridine

      
      ) typically between 1.0 – 2.5 ppm .
      
    • Degradation: Disappearance of high-field signals and appearance of broad multiplets downfield (3.0 – 4.0 ppm) indicates ring opening/polymerization.

LC-MS Analysis
  • Column: Use a high-pH stable column (e.g., C18 hybrid).

  • Mobile Phase: Use Ammonium Bicarbonate (pH 8-9) or Ammonium Acetate (pH > 7). Avoid 0.1% Formic Acid , which will degrade the sample on-column.

  • Mass Shift:

    • Target Mass:

      
      
      
    • Hydrolysis Product:

      
       Da
      
    • Chloride Adduct (if Cl present):

      
       Da
      

Case Study: Thiotepa Stability

Thiotepa (


-triethylenethiophosphoramide) is a classic aziridine drug.[2]
  • Observation: In acidic urine (pH 5.0), Thiotepa degrades by 40% within 2 hours at 37°C.[2]

  • Correction: In buffered solution (pH 7.0 - 8.0), degradation is <10% over the same period.

  • Storage: Reconstituted solutions (10 mg/mL) are stable for 24 hours at 2-8°C but must be discarded if haze (polymerization) appears.

  • Takeaway: Even FDA-approved aziridines require strict cold chain and pH management.

References

  • Thiotepa Stability Studies: Cohen, B. E., et al. "Effects of pH and temperature on the stability and decomposition of N,N',N''-triethylenethiophosphoramide in urine and buffer."[2] Cancer Research, 1984.

  • Aziridine Chemistry: "Aziridine | C2H5N."[3] PubChem Compound Summary. National Center for Biotechnology Information.

  • Handling Guidelines: "Tips for Safe Handling And Storage of Aziridine Crosslinkers." MSN Chemical Safety Guide.

  • Clinical Formulation: "Thiotepa: Uses, Side Effects & Dosage." Healio Oncology.

  • Polymerization Mechanism: "Acid-catalyzed ring-opening polymerization mechanism of aziridine." ResearchGate.

Sources

Application Note: Advanced HPLC Method Development for Polar Pyridazine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines (1,2-diazines) are critical pharmacophores in modern drug development and agrochemistry. However, their in vivo metabolism frequently yields highly polar, hydrophilic derivatives—such as hydroxylated pyridazines, N-oxides, and glucuronide conjugates[1]. Conventional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns systematically fails to retain these species, resulting in void volume elution and severe mass spectrometric (MS) ion suppression[2].

This application note provides a comprehensive, causality-driven guide to developing robust LC-MS/MS methods for polar pyridazine metabolites. We detail two orthogonal, highly effective strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing zwitterionic phases[3], and Porous Graphitic Carbon (PGC) chromatography[4].

Mechanistic Diagnostics: Why Standard RPLC Fails

To develop a successful method, one must first understand the physical chemistry of the analyte-stationary phase interaction. Polar pyridazine metabolites typically possess a negative partition coefficient (


) and multiple hydrogen-bond donors/acceptors.

In standard RPLC, retention is driven by hydrophobic partitioning. Highly polar metabolites prefer the aqueous mobile phase over the hydrophobic C18 ligands, leading to zero retention. While ion-pairing reagents (e.g., heptanesulfonic acid) can artificially increase hydrophobicity, they cause severe MS signal suppression and permanently contaminate LC systems[3]. Therefore, the chromatographic environment must be inverted (HILIC) or the stationary phase fundamentally altered (PGC).

The HILIC Mechanism

HILIC operates by passing a highly organic mobile phase (typically


 acetonitrile) over a polar stationary phase. This creates an immobilized, water-enriched layer on the surface of the silica. Analytes partition between the bulk organic mobile phase and this hydrophilic aqueous layer[5]. For basic pyridazine nitrogens, zwitterionic phases (e.g., HILIC-Z) are superior to bare silica because they offer supplementary electrostatic interactions, which stabilize retention times and improve peak symmetry[3].
The PGC (Hypercarb) Mechanism

Porous Graphitic Carbon (PGC) consists of 100% spherical, fully porous graphite. Unlike silica-based phases, PGC retains highly polar compounds through the Polar Retention Effect on Graphite (PREG) . This involves charge-induced dipole interactions between the polarizable surface of the graphite and the polar functional groups of the pyridazine metabolite[4]. The distinct advantage of PGC is its ability to retain polar analytes using standard highly aqueous RPLC mobile phases without phase collapse.

Method Development Workflow

Workflow Start Target: Polar Pyridazine Metabolite (LogP < 0) Eval Assess Sample Matrix & Solubility Start->Eval HILIC HILIC Pathway (Zwitterionic Phase) Eval->HILIC High Solubility in ACN PGC PGC Pathway (Porous Graphitic Carbon) Eval->PGC High Aqueous Need HILIC_Prep High Organic Extraction (>75% ACN) HILIC->HILIC_Prep PGC_Prep Aqueous/Organic Extraction (Standard PPT) PGC->PGC_Prep HILIC_Opt Buffer: 10-20mM Formate pH 3.0 or 9.0 HILIC_Prep->HILIC_Opt PGC_Opt Buffer: 0.1% TFA / Formic Acid Temp: 40-60°C PGC_Prep->PGC_Opt Valid Self-Validation: Retention Factor (k') > 2 HILIC_Opt->Valid PGC_Opt->Valid

Logical decision tree for selecting HILIC vs. PGC pathways for polar metabolites.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By executing the built-in diagnostic checks, researchers can isolate variables and confirm the physical mechanisms driving their separation.

Protocol A: Zwitterionic HILIC-MS/MS Method

Objective: Achieve stable retention of polar pyridazines using an immobilized water layer.

1. Sample Preparation (Critical Step): Causality: Injecting a highly aqueous sample into a HILIC column disrupts the delicate water layer, causing peak splitting and early elution.

  • Perform protein precipitation using a 1:3 or 1:4 ratio of Plasma to Acetonitrile (ACN)[3].

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant directly to an autosampler vial. Do not dry down and reconstitute in water.

2. Chromatographic Conditions:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or equivalent zwitterionic phase)[3].

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): 90% ACN / 10% Water containing 20 mM Ammonium Formate. (Note: Ionic strength must be maintained in the organic phase to ensure consistent electrostatic interactions[3]).

  • Gradient: Start at 100% B. Hold for 1.0 min. Ramp to 50% B over 8.0 mins. Re-equilibrate at 100% B for 4.0 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

3. Self-Validation Check: Inject a void volume marker (e.g., toluene). Calculate the retention factor (


) of your pyridazine metabolite.
System Validated if:

. Troubleshooting: If

, the sample diluent contains too much water. Dilute the sample further with ACN and reinject.
Protocol B: PGC (Hypercarb) LC-MS/MS Method

Objective: Retain highly polar metabolites using standard reversed-phase solvents via PREG.

1. Sample Preparation:

  • Standard protein precipitation (1:1 Plasma:ACN) or Solid Phase Extraction (SPE).

  • Evaporate under nitrogen and reconstitute in 5% ACN in Water. (Unlike HILIC, PGC tolerates highly aqueous injections perfectly[4]).

2. Chromatographic Conditions:

  • Column: Thermo Scientific Hypercarb, 2.1 x 100 mm, 5 µm[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. (TFA is highly recommended for acidic/basic solutes on PGC to improve peak shape[4]).

  • Mobile Phase B: 0.1% TFA or Formic Acid in ACN.

  • Gradient: Start at 5% B. Ramp to 60% B over 10.0 mins. Re-equilibrate at 5% B for 5.0 mins.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

3. Self-Validation Check (Temperature Modulation): Causality: Retention on PGC is highly dependent on the planar orientation of the analyte. Higher temperatures increase mass transfer rates and alter ionization equilibrium, sharpening peaks for polar compounds[4].

  • Run the method at 30°C, 45°C, and 60°C. System Validated if: Peak asymmetry (

    
    ) improves (approaches 1.0) as temperature increases, confirming the PREG mechanism is active and optimized.
    

Quantitative Data Synthesis

To facilitate method selection, Table 1 summarizes the expected chromatographic behavior of polar pyridazine metabolites across different column chemistries based on empirical method development data.

Table 1: Comparison of Chromatographic Parameters for Polar Pyridazine Metabolites

ParameterHILIC-Z (Zwitterionic)PGC (Hypercarb)Standard C18 (RPLC)
Analyte Polarity (LogP)



Starting Mobile Phase 90–100% Organic2–5% Organic2–5% Organic
Primary Retention Mechanism Aqueous Partitioning & ElectrostaticPolar Retention Effect on GraphiteHydrophobic Partitioning
Typical Retention Factor (

)
3.5 – 8.04.0 – 10.0

(Void Volume)
Peak Asymmetry (

)
1.05 – 1.201.10 – 1.30

(Severe Tailing)
Matrix Effect (Ion Suppression) Low (Elutes away from salts)Low to ModerateHigh (Co-elution with matrix)
Re-equilibration Time Long (~15-20 column volumes)Short (~5-10 column volumes)Short (~5 column volumes)

Note: UltraPerformance Convergence Chromatography (UPC2) has also shown promise as a high-throughput alternative to HILIC for polar metabolites, utilizing supercritical CO2 and methanol co-solvents[6], though it requires specialized instrumentation.

Conclusion

The successful quantification of polar pyridazine metabolites requires abandoning traditional C18 methodologies. By aligning the physical chemistry of the analyte with the correct stationary phase—either through the water-layer partitioning of HILIC or the charge-induced dipole interactions of PGC—researchers can achieve robust, reproducible, and highly sensitive LC-MS/MS assays.

References

  • Agilent Technologies.
  • Lab Manager. "HPLC: A Focus on Metabolomics". labmanager.com.
  • Waters Corporation. "Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS".
  • Thermo Fisher Scientific. "Method Development Guide for Hypercarb Columns". hplc.eu.
  • CABI Digital Library. "European Food Safety Authority EFSA Journal 2012". cabidigitallibrary.org.
  • ResearchGate. "Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations".

Sources

Advanced Protocols for the Nucleophilic Displacement of Methylsulfonyl Groups in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of heteroaromatic scaffolds—such as pyrimidines, purines, and quinazolines—is a cornerstone of modern drug discovery and materials science[1][2]. While halogens are traditional leaving groups, the methylsulfonyl group (–SO₂Me) offers superior reactivity, tunability, and chemoselectivity for nucleophilic aromatic substitution (S_NAr)[3][4]. This application note provides a comprehensive, self-validating guide to the activation and subsequent displacement of the methylsulfonyl group.

Mechanistic Insights & Causality

The methylthio (–SMe) group is historically utilized as a stable, inert placeholder during early synthetic steps because it withstands a variety of harsh reaction conditions. However, its poor leaving group ability necessitates activation before functionalization[1].

Oxidation of the thioether to the methylsulfonyl (–SO₂Me) group transforms it into a highly reactive electrophilic center. The causality behind this enhanced reactivity lies in molecular orbital dynamics: the strong electron-withdrawing nature of the sulfone moiety drastically lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle[5]. When a nucleophile attacks, the sulfone effectively stabilizes the resulting negative charge in the transition state, facilitating the formation of the Addition-Elimination Meisenheimer complex[6].

Mechanism Reactant Activated Electrophile (Het-SO2Me) Meisenheimer Meisenheimer Complex Reactant->Meisenheimer Nuc Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Meisenheimer Product Substitution Product (Het-NHR) Meisenheimer->Product LG Departure LG Leaving Group (MeSO2-) Meisenheimer->LG

Addition-elimination mechanism (SNAr) showing the formation of the Meisenheimer complex.

Experimental Workflow Overview

The transformation is executed as a robust two-step sequence: chemoselective oxidation followed by S_NAr displacement[2]. This modular approach allows for the parallel synthesis of diverse compound libraries by varying the incoming nucleophile in the second step[7].

Workflow SM Methylthio Heterocycle (-SMe) Ox Oxidation (mCPBA / < 5 °C) SM->Ox Step 1 Int Methylsulfonyl Intermediate (-SO2Me) Ox->Int SNAr Nucleophilic Displacement (+ Amine, Base) Int->SNAr Step 2 Prod Substituted Product (-NR2) SNAr->Prod

Two-step synthetic workflow: Oxidation of methylthio ether followed by SNAr displacement.

Step-by-Step Methodologies

Protocol 1: Chemoselective Oxidation of Methylthio to Methylsulfonyl

meta-Chloroperoxybenzoic acid (mCPBA) is the preferred oxidant due to its operational simplicity and high efficiency[7].

Reagents:

  • Heteroaryl-SMe substrate (1.0 equiv)

  • mCPBA (70-77% purity, 2.2 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the Heteroaryl-SMe substrate in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.

  • Temperature Control (Critical): Cool the reaction flask to 0–5 °C using an ice-water bath. Causality: Allowing the temperature to spike above 5 °C during the highly exothermic addition of mCPBA risks competitive N-oxidation of the heterocyclic core, which degrades yield and complicates purification[6].

  • Addition: Add mCPBA portion-wise over 30 minutes to maintain thermal control[7].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The starting thioether (non-polar) will disappear, transiently replaced by the intermediate sulfoxide (highly polar, low R_f), which subsequently converts to the target sulfone (moderate polarity, intermediate R_f). The complete disappearance of the sulfoxide spot validates that sufficient oxidant was utilized.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Causality: This step is mandatory to reduce any unreacted peroxides, preventing explosive hazards during concentration. Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct, dry over Na₂SO₄, and concentrate.

Protocol 2: Nucleophilic Displacement (S_NAr) with Amines

This protocol details the displacement of the –SO₂Me group using primary or secondary amines[4][7].

Reagents:

  • Heteroaryl-SO₂Me intermediate (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Polar aprotic solvent (e.g., DMF, NMP, or THF)

Procedure:

  • Preparation: Dissolve the sulfone intermediate in DMF (0.2 M) at room temperature.

  • Base Addition: Add DIPEA to the solution. Causality: The displacement of the –SO₂Me group generates methanesulfinic acid. DIPEA acts as a non-nucleophilic acid scavenger to neutralize this byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[4][7].

  • Nucleophile Addition: Add the desired amine nucleophile.

  • Reaction: Heat the mixture to 80–100 °C and stir for 12–24 hours[7]. (For highly reactive systems like 1,3,5-triazines, room temperature may suffice[5]).

  • Self-Validation Checkpoint: The release of methanesulfinic acid lowers the pH of the reaction mixture. If the reaction stalls, checking the pH of an aliquot to ensure it remains basic confirms whether sufficient DIPEA was added. LC-MS will show the exact mass shift corresponding to the loss of the –SO₂Me group (–79 Da for the radical, or overall substitution mass delta) and the addition of the amine.

  • Workup: Cool to room temperature, pour into ice-water, and extract with ethyl acetate. Wash the organic layers extensively with brine to remove DMF, dry, and purify via flash chromatography[7].

Quantitative Data: Reactivity Profiling

The choice of leaving group and conditions dictates the success of the S_NAr reaction. The table below summarizes the comparative reactivity profiles based on empirical data[1][4][5][7].

Substrate Leaving GroupNucleophile TypeBase / CatalystTemp (°C)Typical YieldMechanistic Note
–SMe (Methylthio)Aliphatic AmineNone>120 (Sealed)< 20%Poor leaving group; requires extreme heat[1].
–Cl (Chloro)Aniline (Aromatic)DIPEA80–10060–80%Moderate reactivity; prone to side reactions[4].
–SO₂Me (Methylsulfonyl)Primary AmineDIPEA25–8085–95%Highly activated; clean conversion[6][7].
–SO₂Me (Methylsulfonyl)Thiolate (e.g., GSH)Buffer (pH 7.0)25> 95%Rapid, quantitative "thio-click" arylation[5].

References

  • Guan, Y., et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution." RSC Advances, 2015.[Link]

  • University of Southampton. "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation." ePrints Soton, 2016.[Link]

  • National Institutes of Health. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." PMC, 2022.[Link]

  • ResearchGate. "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines." ResearchGate Publications, 2015.[Link]

Sources

Troubleshooting & Optimization

Aziridine Ring Stability Support Center: Troubleshooting Aqueous Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, formulating, and synthesizing aziridinyl-containing compounds. Aziridines are highly strained three-membered nitrogen heterocycles utilized extensively in drug development (e.g., Mitomycin C, Thiotepa) and as versatile synthetic intermediates. However, their inherent instability in aqueous media presents significant challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent unwanted ring-opening hydrolysis.

Part 1: Core Principles of Aziridine Hydrolysis

To effectively prevent degradation, one must understand the causality behind it. Aziridines possess approximately 26–27 kcal/mol of inherent ring strain due to their compressed 60° bond angles, which deviate severely from the ideal 109.5°


 geometry[1].

In aqueous media, the stability of the aziridine ring is strictly dictated by the protonation state of its nitrogen atom. The conjugate acid of a neutral unactivated aziridine typically has a


 of ~8.0[2]. When the pH of the environment drops below this threshold, the nitrogen lone pair accepts a proton, forming an aziridinium ion . This positive charge withdraws electron density from the adjacent C–N bonds, profoundly lowering the activation energy required for nucleophilic attack. Consequently, even weak nucleophiles like water (hydrolysis) or chloride ions (solvolysis) can effortlessly attack the ring, permanently opening it to form inactive amino-alcohol or chloro-amine derivatives[3][4].

Part 2: Troubleshooting & FAQs

Q1: My aziridine-based drug (e.g., Mitomycin C, Thiotepa) degrades within hours when diluted in standard 0.9% Normal Saline. Why is this happening, and how can I prevent it?

The Causality: Standard 0.9% NaCl solutions are not pH-neutral; they typically possess a slightly acidic pH (around 5.4 to 5.5) due to dissolved atmospheric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


[5]. At pH < 6.0, the aziridine nitrogen is rapidly protonated, triggering acid-catalyzed ring-opening solvolysis[6][7]. Furthermore, the high concentration of chloride ions in saline acts as a potent nucleophile, attacking the activated aziridinium intermediate.
The Solution:  You must strictly control the pH of the aqueous diluent. Adjust the pH to a slightly alkaline range (pH 7.0 – 9.0). Mitomycin C exhibits maximum stability at pH 7–8[8], while Thiotepa is most stable between pH 7–11[7]. If saline must be used, ensure the primary reconstitution is performed with Sterile Water for Injection (SWFI) containing an alkalizing buffer (like sodium bicarbonate) before secondary dilution.
Q2: I need to store an aqueous stock solution of an aziridine for several weeks. Is this possible?

The Causality: Long-term aqueous storage is highly discouraged. Even at an optimal alkaline pH, the inherent ring strain makes the molecule susceptible to slow, spontaneous solvolysis. For example, Mitomycin C in pure water at 25°C will lose 10% of its potency in approximately 40 days[8]. The Solution: Implement formulation strategies that minimize water exposure.

  • Lyophilization: Co-lyophilize the aziridine with a pharmaceutically acceptable base (e.g., sodium bicarbonate). This prevents solid-state degradation and ensures that upon reconstitution, the solution immediately achieves a protective pH of 7.6–9.0[9].

  • Non-Aqueous Co-solvents: For liquid stock solutions, utilize non-aqueous solvents suitable for parenteral administration, such as propylene glycol (40-100% v/v), which drastically extends shelf-life[8].

Q3: During the synthetic workup of an N-activated aziridine, I observe massive yield losses due to ring-opening. How can I suppress this?

The Causality: "Activated" aziridines (those bearing electron-withdrawing groups like -Ts, -Cbz, or -Ac on the nitrogen) have weakened C–N bonds and are hyper-reactive to nucleophiles even without acid catalysis[1]. If your aqueous workup contains strong nucleophiles or is even mildly acidic, the ring will open. The Solution: Ensure the aqueous workup is strictly basified (pH > 9) using saturated aqueous


 or 

[3]. Avoid protic solvents or Lewis acidic drying agents (like unbuffered

) during the extraction phase; use strictly anhydrous, non-nucleophilic conditions.

Part 3: Quantitative Stability Data

The following table summarizes the pH- and temperature-dependent stability of common aziridinyl therapeutics to guide your experimental design.

CompoundMedium / ConditionpH LevelTemperatureStability / Degradation Metric
Mitomycin C Aqueous SolutionpH < 6.025°CRapid degradation; < 90% remaining within hours[5][6].
Mitomycin C Aqueous SolutionpH 3.037°CDecreases to ~10% potency within 6 hours[10].
Mitomycin C Aqueous SolutionpH 7.0 – 8.025°CMaximum stability; loses 10% potency in ~40 days[8].
Thiotepa Reconstituted in SWFIpH 5.5 – 7.52–8°CStable for 8 hours (concentrate)[7].
Thiotepa Diluted in 0.9% NaClpH 5.5 – 7.52–8°CStable for 24 hours[11].

Part 4: Experimental Protocols

Standard Operating Procedure: Stable Reconstitution of Aziridinyl Lyophiles

This protocol is designed to validate the safe handling of aziridine-containing powders (e.g., Thiotepa) to prevent premature hydrolysis prior to in vitro or in vivo application.

Materials Required:

  • Lyophilized Aziridine Compound (co-formulated with

    
    )
    
  • Sterile Water for Injection (SWFI), USP

  • 0.9% Sodium Chloride Injection, USP

  • Calibrated pH meter or pH indicator strips

Step-by-Step Methodology:

  • Temperature Equilibration: Remove the lyophilized vial from refrigerated storage (2–8°C) and allow it to reach room temperature to prevent condensation, which can cause localized micro-hydrolysis.

  • Primary Reconstitution: Inject the specified volume of SWFI directly into the vial. Do not use acidic diluents (e.g., 5% Dextrose) for the primary reconstitution[8].

  • Agitation and Verification: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. Verify that the solution is clear to slightly opaque and free of macroscopic precipitates[12]. The built-in bicarbonate buffer should yield a pH of approximately 7.6[13].

  • Secondary Dilution: If required for dosing, dilute the concentrate into 0.9% NaCl.

  • Storage Post-Reconstitution: The diluted solution must be stored at 2–8°C and utilized within 24 hours. If stored at room temperature (25°C), it must be utilized within 4 hours to prevent hydrolytic degradation[7][11].

Part 5: Mechanistic and Workflow Visualizations

G A Aziridine Ring (Neutral, High Strain) B Protonation (pH < 7) Forms Aziridinium Ion A->B Acidic Media E Alkaline Environment (pH 7 - 9) A->E Buffer Addition C Nucleophilic Attack (H2O or Cl-) B->C Activation D Ring-Opened Product (Inactive/Degraded) C->D Hydrolysis/Solvolysis F Stable Unprotonated Aziridine E->F Prevents Protonation

Mechanism of pH-dependent aziridine ring hydrolysis and stabilization.

G Step1 Step 1: Storage Lyophilized + NaHCO3 (2-8°C) Step2 Step2 Step1->Step2 Step3 Step 3: Dilution 0.9% NaCl (Use within 8h) Step2->Step3 Step4 Step 4: Administration Avoid Light & Heat Step3->Step4

Optimized workflow for the reconstitution and handling of aziridinyl drugs.

References

  • Diminishing the side effect of mitomycin C by using pH-sensitive liposomes. Dove Medical Press.[Link]

  • Thiotepa: Uses, Side Effects & Dosage. Healio. [Link]

  • Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. PMC - NIH. [Link]

  • EP0415430A1 - Stable solutions of mitomycin C.
  • Thiotepa - Pharmaceutical Drugs. NCBI Bookshelf - NIH. [Link]

  • Thiotepa: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Mitomycin C stability according to pH and temperature conditions. BMJ. [Link]

  • EP0656211B1 - Stable lyophilized thiotepa composition.
  • Chemical Stability of the Antitumor Drug Mitomycin C in Solutions for Intravesical Instillation. PDA Journal of Pharmaceutical Science and Technology.[Link]

  • Kinetics of Hydrolysis of Aziridines in Moderately Concentrated Mineral Acids. ElectronicsAndBooks. [Link]

  • Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PMC - NIH.[Link]

  • In Vivo Activity and Hydrophobicity of Cytostatic Aziridinyl Quinones. University of Twente Research Information. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Selected Integrated Testing Strategies (ITS) for the risk assessment of chemicals. ResearchGate. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.[Link]

  • EP2320737B1 - Pyrazolo-[1,5-a]-pyridines as mark inhibitors.
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. CLOCKSS. [Link]

  • WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors.

Sources

Technical Support Center: Optimizing Reaction Temperature for Aziridine Coupling to Pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the coupling of aziridines to pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your experiments. The information provided is grounded in established scientific principles and practical, field-tested experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the aziridine-pyridazine coupling reaction, with a focus on the critical role of reaction temperature.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes related to temperature, and how can I address this?

Answer:

The absence of product formation often points to insufficient activation energy for the reaction to proceed at a reasonable rate. Temperature is a key lever to overcome this barrier.

  • Insufficient Thermal Energy: Many coupling reactions, particularly those involving N-arylation, require heating to proceed efficiently.[1] If you are running the reaction at or below room temperature, a gradual and systematic increase in temperature is the first logical step.

  • Causality: The coupling of an aziridine to a pyridazine typically involves the nucleophilic attack of the aziridine nitrogen onto an activated pyridazine ring or a metal-catalyzed cross-coupling reaction. Both processes have an activation energy that must be overcome. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.

Troubleshooting & Optimization Protocol:

  • Initial Temperature Screen: Begin with a small-scale reaction at room temperature (20-25 °C).

  • Incremental Temperature Increase: If no significant conversion is observed after a reasonable time (e.g., 4-6 hours, monitored by TLC or LC-MS), increase the temperature in 10-20 °C increments. A common starting point for heating is around 80-100 °C for many N-arylation reactions.[2]

  • Monitor Reaction Progress: At each temperature increment, closely monitor the reaction for the consumption of starting materials and the formation of the product.

  • Consider Reflux Conditions: Depending on the solvent used, heating to reflux can be an effective strategy to maximize the reaction rate. Ensure your glassware is properly set up for reflux to prevent solvent loss.

Issue 2: Formation of Significant Side Products, Including Aziridine Ring-Opening

Question: My reaction is yielding the desired product, but I'm also seeing a significant amount of byproducts, possibly from the aziridine ring opening. How does temperature contribute to this, and what can I do to improve selectivity?

Answer:

The formation of side products, especially those resulting from the decomposition of the strained aziridine ring, is a common challenge that is highly sensitive to temperature.

  • Thermal Instability of Aziridines: Aziridines are three-membered heterocyclic compounds with considerable ring strain.[3] Elevated temperatures can promote undesired ring-opening reactions, leading to the formation of amino alcohols, diamines, or polymeric materials.[4]

  • Catalyst Decomposition or Altered Activity: In catalyzed reactions, high temperatures can lead to the decomposition of the catalyst or alter its selectivity, opening up pathways to different products.

  • Causality: The energy input from excessive heat can overcome the activation barrier for undesired pathways, such as nucleophilic attack on the aziridine ring carbons instead of the intended coupling reaction. Lewis acidic reagents or byproducts generated at high temperatures can also catalyze this ring-opening.[5]

Troubleshooting & Optimization Protocol:

  • Systematic Temperature Reduction: If you are observing significant side product formation at an elevated temperature, perform a systematic optimization by lowering the temperature in 10-20 °C increments.

  • Extended Reaction Time at Lower Temperatures: To compensate for the slower reaction rate at a lower temperature, you may need to extend the reaction time. It is often preferable to run a reaction for a longer duration at a lower temperature to achieve higher selectivity.

  • Solvent Choice: The choice of solvent can influence the regioselectivity of aziridine ring-opening.[6] Consider screening different solvents in conjunction with temperature optimization.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can sometimes contribute to the degradation of reactants and catalysts at higher temperatures.

Issue 3: Inconsistent Reaction Rates and Yields

Question: I'm experiencing batch-to-batch inconsistency in my reaction outcomes, even when I try to maintain the same temperature. What could be the underlying issues?

Answer:

Inconsistent results often point to subtle, uncontrolled variables in the experimental setup, with temperature control being a primary suspect.

  • Inaccurate Temperature Monitoring: The temperature of the heating mantle or oil bath may not accurately reflect the internal temperature of the reaction mixture.

  • Localized Overheating: Vigorous heating can create "hot spots" within the reaction vessel, leading to localized decomposition and side product formation.

  • Exothermic Reactions: The coupling reaction itself might be exothermic. As the reaction proceeds, it can generate its own heat, leading to a thermal runaway if not properly controlled, especially on a larger scale.

Troubleshooting & Optimization Protocol:

  • Internal Temperature Monitoring: Always use a thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature.

  • Controlled Heating: Use a well-stirred oil bath or a heating block with good thermal contact to ensure even heat distribution. For larger-scale reactions, consider using a reactor with a heating/cooling jacket for precise temperature control.

  • Controlled Reagent Addition: If the reaction is suspected to be exothermic, add one of the reagents slowly and portion-wise to the heated reaction mixture to better manage the heat generated.

  • Thermal Stability Analysis: For critical, large-scale reactions, consider performing a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal stability of your reactants and product mixture.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing my aziridine-pyridazine coupling reaction?

A1: A good starting point depends on the specific coupling method. For transition-metal-catalyzed N-arylation reactions, a temperature range of 80-120 °C is common.[2] However, it is always advisable to begin with a trial at room temperature (20-25 °C) to assess the baseline reactivity. If no reaction occurs, incrementally increase the temperature.

Q2: Can the electronic properties of my aziridine and pyridazine substrates affect the optimal reaction temperature?

A2: Absolutely. Electron-withdrawing groups on the pyridazine ring can make it more electrophilic and potentially lower the required reaction temperature for nucleophilic attack by the aziridine. Conversely, electron-donating groups on the aziridine can increase its nucleophilicity, which might also allow for milder reaction conditions.

Q3: How does the choice of catalyst influence the optimal temperature?

A3: The catalyst system is critical. Different catalysts and ligands have different thermal stabilities and activities. For example, some palladium catalysts are more robust at higher temperatures, while others may decompose.[8] The optimal temperature is one that maximizes the catalytic activity for the desired transformation while minimizing catalyst degradation and side reactions. Always refer to the literature for the recommended temperature range for the specific catalyst system you are using.

Q4: My reaction seems to stall before completion, even at elevated temperatures. What should I consider?

A4: If a reaction stalls, it could be due to several factors besides temperature. Consider catalyst deactivation, where the active catalytic species is consumed or poisoned over time. It's also possible that the reaction is reversible and has reached equilibrium. In such cases, increasing the temperature further might not be beneficial and could even shift the equilibrium unfavorably or lead to product degradation. Investigating the stability of your catalyst and reactants under the reaction conditions would be a prudent next step.

Q5: Are there any alternatives to high temperatures for promoting the reaction?

A5: Yes. If high temperatures are leading to decomposition, consider other ways to promote the reaction. This could include using a more active catalyst, employing microwave irradiation for rapid and controlled heating, or using a different solvent system that may enhance reactivity at lower temperatures. Some modern coupling reactions are also being developed to proceed under milder, photochemically-induced conditions.[9]

III. Data and Protocols

Table 1: General Temperature Guidelines for Aziridine Coupling Reactions
Reaction TypeTypical Temperature Range (°C)Key Considerations
Palladium-Catalyzed N-Arylation 80 - 120 °CCatalyst and ligand stability are crucial.[2][10]
Copper-Catalyzed N-Arylation 100 - 140 °COften requires higher temperatures than palladium systems.[10]
Lewis Acid-Mediated Coupling 0 - 60 °CHigher temperatures can exacerbate ring-opening.[11]
Thermal (Uncatalyzed) Coupling > 100 °CGenerally requires significant thermal energy.
Experimental Protocol: General Procedure for Temperature Optimization

This protocol describes a general method for optimizing the reaction temperature for a palladium-catalyzed coupling of an aziridine with a halopyridazine.

  • Reaction Setup: To a flame-dried Schlenk tube, add the halopyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., Xantphos, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Add the solvent (e.g., anhydrous toluene), the aziridine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Temperature Screening:

    • Run 1 (Room Temp): Stir the mixture at 25 °C.

    • Run 2 (60 °C): In a parallel setup, stir the mixture in a preheated oil bath at 60 °C.

    • Run 3 (80 °C): In a parallel setup, stir the mixture in a preheated oil bath at 80 °C.

    • Run 4 (100 °C): In a parallel setup, stir the mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.

  • Analysis: Compare the conversion rates and the side product profiles for each temperature to determine the optimal condition that provides a good yield of the desired product in a reasonable timeframe with minimal impurities.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visual Diagrams

Logical Workflow for Temperature Optimization

G cluster_0 Initial Assessment cluster_1 Heating & Optimization cluster_2 Troubleshooting Start Start: Reaction Setup CheckRT Run Reaction at Room Temp (25°C) Start->CheckRT Heat Increase Temp by 20°C Increments (e.g., 60°C, 80°C, 100°C) CheckRT->Heat No/Slow Reaction Optimal Is Conversion/Selectivity Optimal? CheckRT->Optimal Good Reaction Monitor Monitor Conversion & Byproducts (TLC/LC-MS) Heat->Monitor Monitor->Optimal Decomposition Significant Decomposition / Ring-Opening? Monitor->Decomposition Optimal->Heat No, continue increments End End: Optimal Temperature Identified Optimal->End Yes Decomposition->Optimal No LowerTemp Lower Temperature / Extend Time Decomposition->LowerTemp Yes LowerTemp->Monitor

Caption: A workflow for systematic temperature optimization.

Factors Influencing Optimal Reaction Temperature

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Desired Outcomes center_node Optimal Reaction Temperature Yield Maximize Yield center_node->Yield Selectivity Minimize Side Reactions (e.g., Ring Opening) center_node->Selectivity Rate Achieve Reasonable Reaction Rate center_node->Rate Aziridine Aziridine (Ring Strain, Substituents) Aziridine->center_node Pyridazine Pyridazine (Electronic Effects) Pyridazine->center_node Catalyst Catalyst System (Activity, Stability) Catalyst->center_node Solvent Solvent (Boiling Point, Polarity) Solvent->center_node

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyridazine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility of pyridazine derivatives in your cell culture experiments. The unique physicochemical properties of the pyridazine ring, while beneficial for drug-target interactions, can present significant challenges in achieving the necessary aqueous solubility for robust and reproducible in vitro assays.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these hurdles.

The Root of the Problem: Why Do Pyridazine Derivatives Crash Out of Solution?

The pyridazine ring possesses a high dipole moment and dual hydrogen-bonding capacity, which contributes to its polarity.[1] However, many pyridazine derivatives are often large, complex molecules with high lipophilicity, leading to poor aqueous solubility.[2]

The standard practice of dissolving these compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution is a common starting point.[3][4] The issue arises when this DMSO stock is diluted into the aqueous environment of your cell culture medium. This sudden shift in solvent polarity can cause the compound to precipitate, leading to a host of experimental problems.

Consequences of Poor Solubility:

  • Underestimated Potency: If your compound is not fully dissolved, the actual concentration exposed to the cells is lower than intended, leading to an underestimation of its biological activity.[5][6][7]

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.[6][7]

  • Increased Data Variability: Precipitated compound can be unevenly distributed in multi-well plates, leading to high variability between replicate wells and experiments.[5][6][7]

  • Cellular Stress and Off-Target Effects: Particulate matter can induce cellular stress responses, leading to misleading results that are not related to the compound's intended mechanism of action.[4]

Frequently Asked Questions (FAQs)

Q1: My pyridazine derivative dissolved perfectly in DMSO, but precipitated immediately when I added it to my cell culture medium. What's happening?

This is a classic example of a compound "crashing out" of solution due to a dramatic change in solvent polarity. DMSO is a very strong organic solvent that can dissolve many hydrophobic compounds.[8] However, when you dilute the DMSO stock into your aqueous cell culture medium (which is mostly water), the DMSO is diluted, and the once-dissolved compound is now in an environment where it is no longer soluble, causing it to precipitate.[8][9][10]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects.[3] However, the tolerance can vary significantly between cell lines.[11] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment where you treat the cells with different concentrations of DMSO and assess cell viability.

Q3: I see a fine, hazy precipitate in my media after adding my compound. Can I still use it for my experiment?

It is strongly advised not to proceed with an experiment if you observe any precipitation. The presence of a precipitate means the actual concentration of your dissolved compound is unknown and likely inconsistent across your samples.[6] This will lead to unreliable and uninterpretable results.

Q4: How can I determine the maximum soluble concentration of my compound in my cell culture medium?

You can perform a kinetic solubility assay. This involves preparing a high-concentration stock of your compound in DMSO and then making serial dilutions into your cell culture medium. After a short incubation, you can visually inspect for precipitation or use a more quantitative method like nephelometry to measure turbidity.[12] The highest concentration that remains clear is your approximate kinetic solubility limit.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

If you are encountering precipitation of your pyridazine derivative, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Compound Precipitates in Cell Culture Medium step1 Step 1: Re-dissolve and Verify Stock Solution start->step1 outcome1_ok Precipitate Dissolves step1->outcome1_ok Success outcome1_fail Precipitate Persists step1->outcome1_fail Failure step2 Step 2: Optimize Dilution Technique outcome2_ok Precipitate Dissolves step2->outcome2_ok Success outcome2_fail Precipitate Persists step2->outcome2_fail Failure step3 Step 3: Lower the Final Concentration outcome3_ok Precipitate Dissolves step3->outcome3_ok Success outcome3_fail Precipitate Persists step3->outcome3_fail Failure step4 Step 4: Employ Co-solvents or Formulation Aids outcome4_ok Precipitate Dissolves step4->outcome4_ok Success outcome4_fail Precipitate Persists step4->outcome4_fail Failure step5 Step 5: Consider Advanced Formulation Strategies end_success Proceed with Experiment outcome1_ok->end_success outcome1_fail->step2 outcome2_ok->end_success outcome2_fail->step3 outcome3_ok->end_success outcome3_fail->step4 outcome4_ok->end_success outcome4_fail->step5

Caption: A logical workflow for troubleshooting compound precipitation.

Step 1: Re-dissolve and Verify Your Stock Solution

Before troubleshooting further, ensure the issue isn't with your initial stock solution.

Protocol: Preparing a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh your pyridazine derivative in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound doesn't fully dissolve, you can try the following, but be mindful of compound stability:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[3][9]

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[3][9]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Step 2: Optimize Your Dilution Technique

The way you dilute your DMSO stock into the aqueous medium can significantly impact solubility.

Best Practices for Dilution:

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.

  • Rapid Mixing: Add the DMSO stock directly to the medium while gently vortexing or swirling the tube/plate. This rapid dispersion can prevent localized high concentrations that are prone to precipitation.

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your 10 mM stock in DMSO to 1 mM in DMSO, and then add the 1 mM stock to your medium.

Step 3: Lower the Final Concentration

The most straightforward solution is often to work at a lower final concentration of your pyridazine derivative. Your target concentration may simply be above the compound's aqueous solubility limit.

Step 4: Employ Co-solvents or Formulation Aids

If the above steps are insufficient, you can try incorporating a co-solvent or a formulation aid to increase the apparent solubility of your compound.

Method Mechanism of Action Considerations
pH Modification For ionizable compounds, adjusting the pH of the medium can increase solubility by converting the compound to its more soluble salt form.[13][14]The pH must be compatible with your cells and not affect the compound's activity. Cell culture media are well-buffered, so significant pH shifts are unlikely with small additions.[10]
Use of Serum If your experimental protocol allows, the presence of serum proteins (like albumin) in the cell culture medium can bind to hydrophobic compounds and help keep them in solution.[15]Serum can interfere with some assays and may not be suitable for serum-free culture conditions.
Co-solvents Adding a small amount of a water-miscible organic solvent can increase the overall solvent strength of the medium.The co-solvent must be non-toxic to your cells at the final concentration. Common co-solvents include ethanol and propylene glycol.[16]
Step 5: Consider Advanced Formulation Strategies: The Power of Cyclodextrins

For particularly challenging compounds, cyclodextrins can be a powerful tool. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20] They can encapsulate hydrophobic drug molecules, like many pyridazine derivatives, forming an inclusion complex that is water-soluble.[17][18][19][20]

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Pyridazine Derivative cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex pyridazine Pyridazine Derivative complex Soluble Complex pyridazine->complex Encapsulation cyclodextrin Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare a HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your cell culture medium.

  • Complexation:

    • In a sterile tube, add your pyridazine derivative from a concentrated DMSO stock.

    • Add the HP-β-CD solution to the tube.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Incubation: Incubate the mixture for a period (e.g., 1-2 hours) at room temperature or 37°C.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound and to ensure sterility.

  • Application: Use this solubilized complex in your cell-based assays.

Important Considerations for Using Cyclodextrins:

  • Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[18]

  • Potential for Cellular Effects: While generally considered safe at low concentrations, it's essential to run a vehicle control with just the HP-β-CD solution to ensure it doesn't affect your cells or assay readout.[21]

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with pyridazine derivatives and obtain reliable, high-quality data in your cell culture experiments.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Vertex AI Search.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). Vertex AI Search.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). Vertex AI Search.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Vertex AI Search.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Vertex AI Search.
  • Frequently Asked Questions | Selleckchem.com. (n.d.). Vertex AI Search.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Vertex AI Search.
  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem. (n.d.). Vertex AI Search.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). Vertex AI Search.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). Vertex AI Search.
  • Technical Support Center: Troubleshooting EN4 Solubility In Vitro - Benchchem. (n.d.). Vertex AI Search.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9). Vertex AI Search.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Vertex AI Search.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011, February 23). Vertex AI Search.
  • How to enhance drug solubility for in vitro assays?
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Vertex AI Search.
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound] - Benchchem. (n.d.). Vertex AI Search.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017, May 23). Vertex AI Search.
  • (PDF)
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. (n.d.). Vertex AI Search.
  • In cell culture, what is the appropriate solvent for a drug other than DMSo?
  • What can I use to dissolve my compound? | Frequently Asked Questions | Cayman Chemical. (n.d.). Vertex AI Search.
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.). Vertex AI Search.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). Vertex AI Search.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). Vertex AI Search.
  • US10421941B2 - Process for improving the solubility of cell culture media - Google P
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19). Vertex AI Search.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16). Vertex AI Search.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.). Vertex AI Search.
  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (2022, January 7). Vertex AI Search.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15). Vertex AI Search.

Sources

Controlling pH to avoid acid-catalyzed aziridine polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry and drug development: the spontaneous, acid-catalyzed polymerization of aziridines.

Whether you are synthesizing aziridine-based crosslinkers, formulating anti-tumor APIs (like Imexon or RH1), or developing covalent RNA modulators, controlling the protonation state of the aziridine ring is the absolute foundation of experimental success.

Part 1: Core Mechanism & Troubleshooting (FAQs)

Q1: I left my purified aziridine monomer in a slightly acidic solvent overnight, and it turned into a solid, viscous gel. What happened?

A: Your monomer underwent Cationic Ring-Opening Polymerization (CROP) .

The Causality: Aziridines possess immense ring strain (approximately 27 kcal/mol). In an acidic environment, the nitrogen atom (which has a lone electron pair) becomes protonated, forming an aziridinium cation[1]. This protonation transforms the nitrogen into an exceptional leaving group and makes the adjacent carbons highly electrophilic. Because the protonation is an equilibrium process, unprotonated aziridine molecules remain in the solution. These neutral molecules act as nucleophiles, attacking the electrophilic carbons of the aziridinium cations[2],[1].

This triggers a rapid, exothermic cascade reaction, cleaving the C-N bond and propagating a highly branched polyethylenimine (PEI) polymer network[2].

AziridinePolymerization A Neutral Aziridine (Nucleophile) C Aziridinium Cation (Electrophile) A->C Protonation (pH < 7) D C-N Bond Cleavage & Ring Opening A->D Lone Pair Attack B H+ (Acidic Solvent) B->C C->D Attacked by Neutral Aziridine E Polyethyleneimine (PEI) Viscous Gel D->E Propagation (CROP) E->D Chain Branching

Logic of acid-catalyzed cationic ring-opening polymerization (CROP) of aziridines.

Q2: What is the optimal pH range for storing aziridine-containing APIs to prevent degradation?

A: Preformulation studies on aziridine-containing anti-tumor agents (such as Imexon and RH1) demonstrate that stability is strictly pH-dependent[3],[4]. Degradation follows first-order kinetics driven by specific acid-base catalysis[3]. To maximize shelf-life, the pH must be maintained in a mildly alkaline state where the aziridine nitrogen remains unprotonated, preventing both CROP and hydrolytic ring-opening[5],[4].

Quantitative Stability Profile:

Environmental pHDominant Aziridine SpeciesReaction Kinetics / Risk ProfileEstimated Aqueous Shelf-Life (25°C)
pH < 5.0 Aziridinium Cation (

)
Rapid CROP & Hydrolysis; Highly exothermic.Minutes to Hours
pH 6.0 – 7.0 Mixed (Equilibrium)Moderate hydrolysis to mono-ethanolamine derivatives.Days[3]
pH 7.5 – 9.0 Neutral Aziridine (

)
Optimal Stability. Ring remains intact.Weeks to Months[4]
pH > 10.0 Neutral AziridineStable, but risk of base-catalyzed side reactions increases.Variable (Substrate dependent)

Note: Use non-nucleophilic buffers (e.g., HEPES pH 8.0 or Bicarbonate) rather than phosphate buffers, as strong nucleophiles can attack the strained ring even without acid catalysis[5].

Part 2: Self-Validating Experimental Protocols

Q3: I am synthesizing an aziridine intermediate via an acid-catalyzed reaction. How do I quench the reaction without triggering polymerization during workup?

A: You must use a Reverse Quench Protocol . Standard quenching (adding base to your reaction) creates localized acidic pockets as the base mixes in, which is enough to initiate CROP. Reverse quenching (adding your reaction to a massive excess of base) ensures the environment remains globally and locally basic at all times.

Step-by-Step Methodology: Reverse Quench & Extraction

This protocol is designed as a self-validating system. You cannot proceed to the next phase without empirical confirmation of the system's state.

Step 1: Kinetic Suppression

  • Action: Chill the acidic aziridine reaction mixture to 0–4 °C using an ice-water bath.

  • Causality: Lowering the temperature suppresses the activation energy required for nucleophilic attack, temporarily pausing CROP kinetics while you prepare the quench.

Step 2: Base Preparation

  • Action: In a separate, larger flask, prepare a quench solution of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
    (depending on substrate tolerance). Chill this base to 0–4 °C. The volume of the base should be at least 3x the volume of your reaction mixture.

Step 3: Reverse Addition

  • Action: Using an addition funnel, add the chilled acidic reaction mixture dropwise into the vigorously stirring cold base.

  • Causality: The aziridine molecules instantly transition from an acidic environment into a vast excess of base, immediately deprotonating any aziridinium cations before they can encounter a neutral aziridine nucleophile.

Step 4: System Validation (Critical Checkpoint)

  • Action: Stop stirring. Allow the layers to settle slightly. Dip a high-resolution pH indicator strip into the aqueous layer.

  • Validation Rule:

    • If pH < 9.0: The quench is incomplete. Latent protons risk initiating CROP during solvent concentration. Add 1M

      
       dropwise until pH > 9.0 is confirmed.
      
    • If pH ≥ 9.0: The system is validated. Proceed to Step 5.

Step 5: Extraction

  • Action: Extract the validated alkaline mixture with a pre-chilled organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a low water-bath temperature (< 30 °C).
    

QuenchWorkflow S1 1. Acidic Reaction (Contains Aziridine) S2 2. Chill to 0-4 °C (Slows Kinetics) S1->S2 S4 4. Reverse Addition (Dropwise into Base) S2->S4 Dropwise S3 3. Prepare Cold Base (Excess Volume) S3->S4 S5 5. Validate pH (Must be > 9.0) S4->S5 S5->S3 Fail: pH < 9.0 (Add more base) S6 6. Organic Extraction (DCM / EtOAc) S5->S6 Pass: pH ≥ 9.0

Self-validating workflow for quenching acidic aziridine reactions safely.

References

  • Title: Acid-catalyzed ring-opening polymerization mechanism of aziridine, illustrating the initiation, propagation, and branching steps involved in the formation of branched polyethyleneimine (BPEI). Source: ResearchGate / Polyethylenimine Carriers for Drug and Gene Delivery URL: [Link]

  • Title: DFT Study of the Aziridine Polymerization in Acid Medium. Source: American Journal of Scientific and Industrial Research URL: [Link]

  • Title: Preformulation and formulation studies of RH1: A new investigational anti-tumor agent. Source: University of Arizona Campus Repository URL: [Link]

  • Title: Preformulation Studies on Imexon. Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation. Source: bioRxiv URL: [Link]

Sources

Minimizing side reactions during S_NAr displacement on pyridazine

Pyridazine Optimization Hub: Displacement Guide

Status: Operational Ticket ID: PYR-SNAR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyridazine (1,2-diazine) offers a unique physicochemical profile for drug discovery, characterized by high water solubility and a distinct dipole moment (


This guide addresses the three primary failure modes in pyridazine functionalization: Hydrolysis (Pyridazinone formation) , Regio-scrambling , and Ring Degradation (Tarring) .

The Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause of your specific experimental failure.

Symptom Probable Cause Technical Intervention
Impurity: [M-Cl+OH] (Pyridazinone) Hydrolysis: Trace water in solvent or hygroscopic base competing with the nucleophile.1. Switch to anhydrous solvents (THF/Dioxane over DMF).2. Use steric bases (e.g.,

or DIPEA) instead of NaOH/KOH.3. Add 3Å molecular sieves to the reaction vessel.[1]
Low Yield / "Tar" Formation Ring Degradation: The N-N bond is susceptible to cleavage under harsh reducing conditions or excessive heat.1. Limit temperature to <80°C.2. Degas solvents to remove

(prevents N-oxide formation).3. Avoid strong reducing nucleophiles (e.g., certain thiols) without buffering.
Regio-isomer Mixture (e.g., 50:50) Lack of Directing Effect: In 3,6-dichloropyridazines, the first displacement is indiscriminate without steric/electronic bias.1. Lower temperature (-10°C to 0°C) to kinetic control.2. Use a bulky nucleophile to favor the less hindered position.3. Differentiate leaving groups (e.g., 3-iodo-6-chloropyridazine).
No Reaction (Sluggish) Deactivated Ring: Electron-donating groups (EDGs) on the ring raise the LUMO energy.1. Switch solvent to DMSO/NMP (dipolar aprotic accelerates

).2. Acid Catalysis: Add 1.0 eq. TFA to protonate a ring Nitrogen, lowering LUMO energy (activates electrophile).

Critical Mechanism: The Regioselectivity Logic Gate

When functionalizing asymmetric di-halo pyridazines (e.g., 3,6-dichloro-4-methylpyridazine), the site of attack is dictated by the interplay between Electronic Activation and Steric Hindrance .

  • Electronic Control: The nucleophile attacks the carbon most activated by the adjacent Nitrogen (C3/C6).

  • Steric Control: Substituents at C4/C5 block the adjacent positions (C3/C6).

Decision Pathway: 3,6-Dichloro-4-substituted Systems

PyridazineRegioStartSubstrate: 3,6-Dichloro-4-R-pyridazineNucleophileSelect Nucleophile TypeStart->NucleophileSmallNuSmall/Hard Nucleophile(e.g., NaOMe, NH3)Nucleophile->SmallNu High Reactivity LargeNuLarge/Soft Nucleophile(e.g., Anilines, Thiols)Nucleophile->LargeNu Low Reactivity PathADominant Factor:Electronic ActivationSmallNu->PathAPathBDominant Factor:Steric HindranceLargeNu->PathBProdAProduct A:Attack at C3 (Ortho to R)PathA->ProdA C3 is electronicallyactivated by N2 ProdBProduct B:Attack at C6 (Para to R)PathB->ProdB C6 is stericallyaccessible

Caption: Regioselectivity logic flow for 4-substituted-3,6-dichloropyridazines. Small nucleophiles follow electronic activation (C3), while bulky nucleophiles favor the sterically open position (C6).

Standardized Protocol: Mono-Displacement of 3,6-Dichloropyridazine

Objective: Selective mono-amination without generating the bis-substituted byproduct or hydrolyzed pyridazinone.

Reagents
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • System Prep: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Crucial: Moisture leads to hydrolysis.
    
  • Solvation: Dissolve 3,6-dichloropyridazine in anhydrous THF. Cool the solution to 0 °C using an ice/water bath.

    • Why? Lower temperature increases the kinetic energy barrier difference between the first and second substitution, improving selectivity.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes.

  • Nucleophile Addition: Add the amine dropwise over 15 minutes.

    • Why? Keeping the local concentration of amine low prevents the "bis" reaction (double substitution).

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via LCMS at 1 hour.

    • Checkpoint: Look for the mono-product peak [M+Nucleophile-Cl]. If starting material remains after 4 hours, heat to 40 °C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] Wash organic layer with brine to remove pyridazinone byproducts (which are more polar).
    

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass of [M+16] in my LCMS? A: This is likely the N-oxide . Pyridazines are prone to N-oxidation if the reaction mixture is exposed to air for long periods or if oxidizing agents are present. Ensure you are working under an inert atmosphere (

Q: Can I use Ethanol or Methanol as a solvent? A: Proceed with caution. If you are using a strong base (like NaOH or NaH), the solvent will deprotonate to form ethoxide/methoxide, which acts as a competitive nucleophile, giving you the ether product instead of the amine. If using alcohol, use a non-nucleophilic base like

Q: My reaction works for 3,6-dichloropyridazine but fails for 3-chloro-6-methoxypyridazine. Why? A: The methoxy group is an Electron Donating Group (EDG) . It pushes electron density into the ring, raising the LUMO energy and deactivating the remaining chloride towards

Q: How do I separate the mono-substituted product from the bis-substituted impurity? A: The bis-substituted product is usually significantly more non-polar. A standard silica gradient (0-50% EtOAc in Hexanes) is effective. If they co-elute, try a recrystallization from Ethanol; the symmetrical bis-product often crystallizes more readily.

References

  • Regioselectivity in Pyridazines: On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines. Heterocycles, Vol 45, No. 12, 1997. Link

  • Mechanistic Insight: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous System). WuXi AppTec QM Magic Class, Chapter 29. Link

  • Side Reactions (Hydrolysis): Pyridazines: Synthesis and Functionalization. Science of Synthesis, Georg Thieme Verlag KG. Link

  • General Reactivity: Nucleophilic Aromatic Substitution of Heterocycles.[3] Baran Lab Group Meeting Notes. Link

Stabilization strategies for aziridinyl compounds during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aziridine Technical Support & Troubleshooting Center . As highly strained, three-membered heterocycles, aziridinyl compounds are invaluable building blocks in drug development, polymer chemistry, and crosslinking applications. However, their inherent reactivity—driven by significant ring strain (~27 kcal/mol)—makes them notoriously difficult to handle, purify, and store.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot degradation issues, prevent unwanted polymerization, and ensure the long-term stability of your aziridine inventory.

Mechanistic Overview of Aziridine Instability

To effectively stabilize aziridines, we must first understand the causality of their degradation. The primary failure mode during storage is Cationic Ring-Opening Polymerization (CROP) . Trace acidic impurities protonate the aziridine nitrogen, rendering the adjacent carbons highly electrophilic. Unprotonated aziridine monomers then act as nucleophiles, attacking the activated ring and triggering a runaway polymerization cascade[1].

AziridineStability A Aziridinyl Monomer (High Ring Strain) B Acidic Impurities / Moisture (Catalysts) A->B Exposure E Amine Stabilizers (e.g., AMP-95, TEA) A->E Addition F Inert Atmosphere & Low Temp (-20°C) A->F Storage Condition C Cationic Ring-Opening Polymerization (CROP) B->C Protonation D Solidification & Loss of Titer C->D Degradation E->B Inhibits G Stable Monomer Storage E->G Neutralizes Acids F->G Kinetic Arrest

Logical workflow of aziridine degradation via CROP and stabilization interventions.

Troubleshooting Guides & FAQs

Q1: My aziridine crosslinker solidified in the bottle after a few weeks at room temperature. What happened, and how can I prevent it? Causality: Your compound underwent CROP. Even atmospheric moisture or trace acids from glassware can initiate this process. The reaction is exothermic, meaning once it starts, the generated heat accelerates further polymerization, leading to rapid solidification[2]. Solution: You must chemically arrest the initiation step. Adding a sterically hindered small-molecule amine stabilizer, such as 2-amino-2-methyl-1-propanol (AMP-95) or triethylamine, at concentrations as low as 0.01% to 0.1% (w/w) neutralizes trace acids before they can protonate the aziridine ring[3].

Q2: I am losing my aziridine product during silica gel chromatography. The yield is extremely low, and NMR shows ring-opened byproducts. How do I purify it safely? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When unstabilized aziridines pass through the stationary phase, these acidic sites protonate the nitrogen, facilitating ring-opening by ambient nucleophiles (like water or the eluent) or causing irreversible covalent binding to the silica matrix itself[4]. Solution: Switch to basic alumina as your stationary phase. If silica gel must be used to achieve the desired resolution, you must pre-treat the column with triethylamine (TEA) to cap all acidic silanol sites prior to loading your compound[4]. (See Protocol 2 below).

Q3: How should I store highly reactive, unformulated aziridine building blocks for long-term use? Causality: Thermal energy provides the activation energy required for auto-polymerization, while humidity introduces water—a potent nucleophile that causes hydrolytic ring-opening[2]. Solution: Aziridines must be stored in a cool, dry environment away from direct sunlight, acids, and oxidizers[2]. For long-term laboratory storage, keep them neat or as concentrated solutions in anhydrous, aprotic solvents over molecular sieves, under an argon atmosphere at -20°C.

Q4: In our biological assays, our aziridine-based drug candidate loses efficacy rapidly in vitro before reaching the target. Is there a stabilization strategy? Causality: Aziridines are highly reactive electrophiles that are rapidly quenched by water or biological nucleophiles in standard assay buffers. Interestingly, in vivo, these compounds are naturally stabilized by reversibly binding to plasma proteins (such as sex hormone-binding globulin and corticosteroid-binding globulin)[5]. These proteins sterically shield the reactive three-membered ring from bulk solvent nucleophiles. Solution: Formulate your in vitro assay buffer with carrier proteins (e.g., Bovine Serum Albumin or specific globulins) to mimic this in vivo stabilization mechanism, ensuring the compound remains biologically active until it reaches its target[5].

Quantitative Data: Impact of Amine Stabilizers

The addition of trace amine stabilizers drastically alters the thermodynamic shelf-life of aziridinyl compounds. The table below summarizes the stabilization of a standard aziridine crosslinking agent using small-molecule amines[3].

Formulation TypeStabilizer AddedConcentration (w/w)Storage Life at Room Temp (25°C)Thermal Stability at 100°C
Unstabilized Aziridine None0%< 0.5 months (Rapid Solidification)< 10 hours
Commercial Standard (XR-2500) ProprietaryN/A~ 48 months100 hours
Optimized Stabilization AMP-950.1%> 96 months > 200 hours

Standardized Experimental Protocols

Protocol 1: Preparation of Stabilized Aziridine Stocks for Long-Term Storage

This self-validating protocol ensures kinetic arrest of polymerization for laboratory-scale storage.

  • Solvent Dehydration: Dry your chosen aprotic storage solvent (e.g., Dichloromethane or Tetrahydrofuran) over activated 3Å molecular sieves for 24 hours to ensure water content is strictly <10 ppm.

  • Stabilizer Addition: To the neat aziridine compound, add 0.1% (w/w) of a sterically hindered amine (e.g., 2-amino-2-methyl-1-propanol or triethylamine). Swirl gently to ensure homogenous distribution[3].

  • Inert Gas Purging: Transfer the stabilized mixture into amber glass ampoules or heavy-walled vials. Purge the headspace with dry Argon for 60 seconds to displace all ambient moisture and oxygen.

  • Storage: Seal the vials with PTFE-lined caps. Store immediately at -20°C in a desiccator.

  • Self-Validation (NMR Integrity Check): Prior to utilizing the stored stock in an experiment, take a 10 µL aliquot, dissolve in CDCl3, and perform ^1^H-NMR. Validate structural integrity by integrating the characteristic highly shielded aziridine ring protons (typically a multiplet at 1.5–2.5 ppm) against a known internal standard. The absence of broad, polymeric baseline peaks at 3.0–3.5 ppm confirms the stock is pristine and unpolymerized.

Protocol 2: TEA-Deactivated Silica Gel Chromatography

Use this workflow to prevent acid-catalyzed ring-opening during purification[4].

  • Slurry Preparation: Suspend standard silica gel (230-400 mesh) in your desired mobile phase containing 3% (v/v) Triethylamine (TEA). Stir gently for 15 minutes to allow the TEA to fully bind and neutralize the acidic silanol sites on the silica.

  • Column Packing: Pour the slurry into a glass chromatography column. Wash the packed bed with 2 to 3 column volumes of the TEA-containing eluent to ensure complete deactivation of the stationary phase.

  • Sample Loading: Dissolve the crude aziridine mixture in a minimum volume of the TEA-spiked eluent and carefully load it onto the column bed.

  • Elution: Elute the column using the TEA-containing solvent system. Collect fractions in clean, dry borosilicate tubes.

  • Self-Validation (TLC): Spot the collected fractions on TLC plates. Develop the plates and visualize using a Ninhydrin stain (requires gentle heating). Intact aziridines will appear as distinct, tight spots without the characteristic "streaking" or baseline retention associated with on-column degradation.

References

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers MSN Chemical[Link]

  • Method for improving aziridine cross-linking agent stability (Patent CN102643452B)
  • Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability... PubMed Central (NIH)[Link]

  • Mechanism for the stabilization in vivo of the aziridine precursor... by serum proteins PubMed (NIH)[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Polymer Chemistry (RSC Publishing)[Link]

Sources

Purification of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Topic: Purification of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (CAS: 90000-77-4) Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1][2]

Executive Summary: The Stability-Polarity Paradox

Welcome to the Technical Support Center. You are likely here because you are encountering low recovery or decomposition during the purification of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine .

This compound presents a classic chromatographic paradox:

  • High Polarity: The methylsulfonyl group and pyridazine core require a polar mobile phase for elution.[1][2]

  • Acid Sensitivity: The aziridine ring is thermodynamically strained and kinetically unstable in acidic environments.[1][2] Standard silica gel (pH ~5.0–6.[1][2]0) acts as a Lewis acid, catalyzing ring-opening reactions that destroy your product on the column.[1][2]

This guide provides a validated protocol to neutralize this threat and achieve high-purity isolation.

Phase 1: Critical Pre-Purification Assessment

Q: Why is my crude material turning yellow/brown on the TLC plate? A: This is the hallmark of acid-catalyzed aziridine polymerization or hydrolysis.[1][2]

  • The Mechanism: The surface silanols (Si-OH) of untreated silica gel protonate the aziridine nitrogen.[1][2] This activates the ring carbons towards nucleophilic attack (by residual water, solvent, or the silica itself), leading to ring-opened byproducts (amino-alcohols).[1][2]

  • The Fix: You must decouple the polarity of the separation from the acidity of the stationary phase.[1][2]

Q: Can I use standard Silica Gel 60? A: No. Not without modification.[1][2] Using untreated silica is the primary cause of yield loss for this compound class.[1][2] You have two viable options:

  • Option A (Recommended): Use Neutral Alumina (Brockmann Grade III) .[1][2] It is non-acidic and less likely to trigger ring opening.[1][2]

  • Option B (If Silica is mandatory): Use Base-Deactivated Silica .[1][2] You must pretreat the silica with Triethylamine (TEA) to cap the acidic silanol sites.[1][2]

Phase 2: Strategic Protocol Design

Method A: Neutral Alumina (The Safe Route)[1][2]
  • Stationary Phase: Aluminum Oxide (Neutral), activated, Brockmann I (convert to Grade III by adding 6% w/w water if deactivation is needed for very sensitive analogs).[2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (0–5% gradient).[2]

  • Why: Alumina retains polar sulfones well but lacks the Brønsted acidity of silica.[1][2]

Method B: TEA-Deactivated Silica (The High-Resolution Route)[1][2]
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1][2]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) added to all solvents.[1][2]

  • Why: TEA competes for the acidic sites on the silica surface, effectively "shielding" the aziridine from protonation.[1][2]

Phase 3: Step-by-Step Execution (Method B)

Protocol: Base-Buffered Column Chromatography

  • Slurry Preparation:

    • Prepare the mobile phase: 99:1 DCM:TEA (v/v).

    • Suspend the silica in this solvent mixture.[1][2][3] Crucial: Allow the slurry to sit for 10-15 minutes before packing. This "equilibration time" ensures the TEA fully neutralizes the active silanol sites.[1][2]

  • Column Packing:

    • Pour the slurry.[1][2][4] Flush with 2 column volumes (CV) of the mobile phase (DCM + 1% TEA).

    • Check: The eluate pH should be basic (pH > 8 on wet pH paper).[1][2]

  • Sample Loading:

    • Do NOT use chloroform (it often contains HCl stabilizers).[1][2]

    • Do NOT use acidic water.[1][2]

    • Method: Dissolve the crude residue in a minimum volume of DCM + 1% TEA. If solubility is poor due to the sulfone, use a "Solid Load" technique: adsorb the crude onto neutral alumina (not silica) and load dry.[1][2]

  • Elution Gradient:

    • Start: 100% DCM (+1% TEA).[1][2]

    • Gradient: Ramp to 95:5 DCM:Methanol (+1% TEA).[1][2]

    • Note: The methylsulfonyl group is highly polar; the compound will likely elute later than expected.[1][2]

  • Fraction Collection:

    • Keep fractions cool.[1][2] Aziridines can be thermally unstable.[1][2]

    • Evaporate solvent at < 35°C bath temperature.[1][2]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product "streaks" on TLC Acidic decomposition or strong adsorption.[1][2]Add 1-2% TEA to the TLC developing tank. If streaking persists, switch to Alumina TLC plates.
Low Recovery (<50%) Product degraded on column.Switch to Neutral Alumina stationary phase immediately. Reduce column residence time (flash chromatography).[1][2]
Co-elution with impurities Polarity mismatch.[1][2]The sulfone group is very polar.[1][2] Try a gradient of Ethyl Acetate/Hexane (with TEA) instead of DCM/MeOH to change selectivity.
Product solidifies in column Solubility limit reached.The sulfone reduces solubility in non-polar solvents.[1][2] Ensure the load volume is sufficient or use Solid Loading (Dry Load).

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for purifying aziridinyl pyridazines, highlighting the critical "Acid Trap" that leads to failure.

PurificationLogic cluster_0 The Acid Trap Start Crude 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine Check Stationary Phase Selection Start->Check Silica Standard Silica Gel (Acidic pH 5-6) Check->Silica High Risk Alumina Neutral Alumina (pH 7.0) Check->Alumina Recommended ModSilica Silica + 1% Triethylamine (TEA) Check->ModSilica Alternative Decomp Protonation of Aziridine N Ring Opening (Hydrolysis/Methanolysis) LOSS OF PRODUCT Silica->Decomp Catalytic Decomposition Success Stable Elution Intact Aziridine Ring Alumina->Success Neutral Surface ModSilica->Success Base Shielding

Caption: Decision matrix for stationary phase selection. Red paths indicate high risk of acid-catalyzed ring opening; Green paths indicate stabilized purification routes.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][5][6] Purification of N-H-(S)-Aziridine-2-Carboxylates by Chromatography. Retrieved from

  • Common Organic Chemistry. (n.d.).[1][2] Running a Silica Gel Column - Step-by-Step Guide. Retrieved from

  • PubChem. (2021).[1][2][7] 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine Compound Summary. National Library of Medicine.[1][2] Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from

Sources

Validation & Comparative

1H NMR Profiling of Aziridino-Pyridazine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists Focus: Structural characterization, chemical shift analysis, and conformational dynamics of aziridine-fused pyridazine systems.

Executive Summary: The Aziridino-Pyridazine Advantage

In the landscape of covalent drug discovery, the aziridino-pyridazine scaffold represents a high-value "warhead" system. Unlike simple aliphatic aziridines, the fusion of the strained three-membered aziridine ring with the electron-deficient pyridazine (1,2-diazine) core creates a unique electronic environment. This fusion modulates the electrophilicity of the aziridine carbon, fine-tuning its reactivity toward DNA nucleophiles—a critical parameter for designing alkylating antineoplastic agents.

This guide provides a technical comparison of the 1H NMR signatures of aziridino-pyridazines against standard alternatives (phenyl-aziridines and free aziridines). It establishes a self-validating protocol for distinguishing stereoisomers and resolving nitrogen invertomers, a common challenge in these strained bicyclic systems.

Technical Deep Dive: Mechanistic Origins of Chemical Shifts

To accurately assign the 1H NMR spectrum of an aziridino-pyridazine, one must understand the three competing magnetic forces at play:

  • Pyridazine Ring Current (Anisotropy): The pyridazine ring possesses an aromatic ring current, though it is approximately 10-20% weaker than that of benzene due to the electronegativity of the two nitrogen atoms. Protons located above the ring plane are shielded (upfield shift), while those in the deshielding cone (equatorial) are shifted downfield.

  • Inductive Deshielding (Electron Deficiency): The 1,2-diazine system is π-deficient. This withdraws electron density from the fused aziridine ring, causing a significant downfield shift (+0.5 to +1.5 ppm) of the aziridine protons compared to aliphatic analogs.

  • Nitrogen Lone Pair Anisotropy: The stereochemistry of the aziridine nitrogen (invertomer status) is critical. The lone pair exerts a shielding effect on cis-vicinal protons. In fused systems, the bridgehead nitrogen's configuration often locks, or inverts slowly, creating distinct diastereomeric signals.

Comparative Analysis: Chemical Shift Benchmarks

The following table contrasts the 1H NMR performance (chemical shift ranges) of the Aziridino-Pyridazine scaffold against common alternatives. Data is synthesized from high-field NMR studies of fused azabicyclic systems.

Table 1: Comparative 1H NMR Chemical Shift Ranges (CDCl₃, 298 K)
Structural ScaffoldKey Proton EnvironmentChemical Shift (δ ppm)Multiplicity / J-CouplingMechanistic Driver
Aziridino[1,2-a]pyridazine (Target Scaffold)Bridgehead H (H-1) 3.50 – 4.50 d / dd (J ~ 4-6 Hz)Strong inductive deshielding by pyridazine + Ring strain.
Aziridine CH (H-2) 2.80 – 3.50 d (J ~ 3-5 Hz)Deshielded by adjacent aromatic ring current.
Pyridazine Ar-H 7.50 – 8.50 m (AA'BB' or AX)Typical electron-deficient aromatic range.
1,2-Diazabicyclo[4.1.0]hept-3-ene (Dihydro-analog)Bridgehead H 3.00 – 3.50 mReduced aromaticity lowers deshielding effect.
Phenyl-Aziridine (Styrene Imine)Benzylic H 2.20 – 3.00 ddBenzene is less electron-withdrawing than pyridazine.
Aziridine CH₂ 1.50 – 2.40 d (cis/trans distinct)Standard strained ring shielding.
Free Aziridine (Aliphatic)Ring CH₂ 1.00 – 1.80 s (if rapid inversion)Lack of anisotropic deshielding groups.

Key Insight: The bridgehead proton in aziridino-pyridazines is a diagnostic marker. A shift >3.5 ppm strongly indicates successful fusion to the electron-deficient pyridazine ring, distinguishing it from non-fused intermediates or aliphatic byproducts.

Experimental Protocol: Self-Validating Assignment Workflow

Due to the potential for N-inversion and conformational isomerism, a standard 1D ¹H NMR is often insufficient. The following protocol ensures rigorous structural validation.

Phase 1: Sample Preparation & Variable Temperature (VT) NMR
  • Solvent Choice: Use CDCl₃ for standard resolution. If signals overlap or solubility is poor, switch to DMSO-d₆ or Benzene-d₆ . Benzene-d₆ often resolves overlapping multiplets due to specific solvent-solute stacking.

  • The "Inversion Test":

    • Acquire a standard spectrum at 298 K.

    • If aziridine signals appear broad, the rate of N-inversion is comparable to the NMR timescale.

    • Cool to 233 K (-40°C): This "freezes" the nitrogen inversion, resolving distinct invertomers (e.g., endo vs exo lone pair).

    • Heat to 323 K (50°C): This induces rapid coalescence, simplifying the spectrum to a time-averaged signal.

Phase 2: Stereochemical Assignment (NOESY)

To distinguish between cis and trans fusion or substituents:

  • NOESY/ROESY Experiment: Set mixing time to 500–800 ms.

  • Diagnostic Correlation: Look for NOE cross-peaks between the Bridgehead Proton and the Pyridazine Ortho-Proton .

    • Strong NOE: Indicates spatial proximity (likely cis-fused or specific invertomer).

    • Absence of NOE: Suggests trans relationship or distal orientation.

Visualization: Assignment Logic Pathway

The following diagram illustrates the decision matrix for assigning these complex spectra, ensuring no misinterpretation of conformers as impurities.

NMR_Assignment_Workflow Start Crude Aziridino-Pyridazine Product OneD_NMR 1D 1H NMR (CDCl3, 298K) Start->OneD_NMR Check_Broad Are Aziridine Signals Broad? OneD_NMR->Check_Broad VT_Cool Perform VT-NMR (-40°C) Freeze N-Inversion Check_Broad->VT_Cool Yes (Dynamic Exchange) NOESY 2D NOESY Experiment Check_Broad->NOESY No (Sharp Signals) VT_Heat Perform VT-NMR (+50°C) Coalesce Signals VT_Cool->VT_Heat Optional Confirmation Assign_Invert Assign Distinct Invertomers (Endo vs Exo) VT_Cool->Assign_Invert Assign_Avg Assign Time-Averaged Conformation VT_Heat->Assign_Avg Assign_Invert->NOESY Assign_Avg->NOESY Stereo_Def Define Stereochemistry (Cis/Trans Fusion) NOESY->Stereo_Def Correlate Bridgehead H to Pyridazine H

Caption: Logical workflow for resolving dynamic aziridine stereochemistry using 1D and VT-NMR techniques.

References

  • Breuer, E., et al. (1977). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α-protons in aziridines. The Hebrew University of Jerusalem. 1[2][3]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph / University of Liverpool. 4

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. 5

  • Klinge, D. E., et al. (1976). NMR studies on σ‐adducts of heterocyclic systems with nucleophiles (Part VIII) 13C‐NMR data of pyridazines. Recueil des Travaux Chimiques des Pays-Bas. 6

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 7

Sources

Mass Spectrometry Fragmentation Pattern of Methylsulfonyl Pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylsulfonyl pyridazines represent a privileged structural motif in modern drug discovery, frequently deployed as hinge-binding scaffolds in kinase inhibitors and as sulfonamide bioisosteres in anti-inflammatory agents. During pharmacokinetic (PK) profiling and metabolite identification (MetID), mass spectrometry (MS) serves as the primary analytical engine. However, the unique electronic properties of the 1,2-diazine ring, coupled with the strongly electron-withdrawing methylsulfonyl group, create complex, non-canonical fragmentation pathways.

This guide objectively compares the performance of different mass spectrometry techniques—Electrospray Ionization Triple Quadrupole (ESI-QqQ), High-Resolution Mass Spectrometry (ESI-HRMS), and Electron Impact Gas Chromatography (EI-GC-MS)—for the structural elucidation and quantification of methylsulfonyl pyridazines.

Core Mechanistic Pathways: The Causality of Fragmentation

To optimize MS parameters, analysts must first understand the thermodynamic and kinetic drivers behind the fragmentation of methylsulfonyl pyridazines. The fragmentation is dominated by two distinct structural features: the sulfone moiety and the 1,2-diazine ring.

The Methylsulfonyl Group ( )

Under ESI(+) conditions, protonation typically occurs on the strongly basic pyridazine nitrogen. Collision-Induced Dissociation (CID) of this even-electron


 ion usually proceeds via neutral losses. However, the methylsulfonyl group frequently exhibits anomalous behavior:
  • Loss of a Methyl Radical (

    
    , -15 Da):  While violating the standard even-electron rule, the loss of a methyl radical is highly characteristic of methylsulfonyl groups[1]. This causality is driven by the formation of a highly resonance-stabilized sulfonyl radical cation.
    
  • Extrusion of Sulfur Dioxide (

    
    , -64 Da):  This is a classic neutral loss driven by the massive thermodynamic stability of the ejected 
    
    
    
    gas molecule[2].
  • Combined Loss (

    
    , -79 Da):  Frequently observed as a primary or secondary fragmentation event, yielding a highly stable aromatic cation.
    
The Pyridazine Ring (1,2-Diazine)

The adjacent nitrogen atoms in the pyridazine ring possess a relatively weak N-N bond compared to C-C bonds.

  • Extrusion of Nitrogen Gas (

    
    , -28 Da):  Under CID or EI, the ring undergoes a highly favorable thermodynamic contraction, expelling neutral 
    
    
    
    gas[3]. This specific cross-ring cleavage is a hallmark fingerprint that distinguishes pyridazines from pyrimidines (1,3-diazines), which preferentially lose
    
    
    (27 Da)[3],[4].

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z: M LossSO2 Loss of SO2 (-64 Da) m/z: [M-64]+ M->LossSO2 -SO2 (Neutral Loss) LossCH3 Loss of CH3• (-15 Da) m/z:[M-15]+ M->LossCH3 -CH3• (Radical Loss) LossN2 Loss of N2 (-28 Da) m/z: [M-28]+ M->LossN2 -N2 (Ring Contraction) LossSO2CH3 Loss of SO2CH3 (-79 Da) m/z: [M-79]+ LossSO2->LossSO2CH3 -CH3• LossCH3->LossSO2CH3 -SO2 RingCleavage Ring Cleavage Products (Pyrrole Derivatives) LossN2->RingCleavage Further CID

Caption: Logical fragmentation pathways of methylsulfonyl pyridazines under CID.

Comparative Analysis of MS Techniques

Selecting the correct mass spectrometry platform depends on whether the goal is absolute sensitivity (PK studies) or structural verification (MetID).

Performance Comparison Table
FeatureESI-QqQ (Triple Quadrupole)ESI-HRMS (Q-TOF / Orbitrap)EI-GC-MS (Electron Impact)
Ionization Mechanism Soft Ionization (

)
Soft Ionization (

)
Hard Ionization (

)
Primary Application Targeted Quantitation (MRM)Metabolite ID, Structural ElucidationAnalysis of Volatile/Stable Analogs
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)Nominal (~0.1 Da)
Key Diagnostic Ions


,

Exact mass confirmation of isobaric losses


,

Sensitivity Extremely High (Femtogram)High (Picogram)Moderate (Nanogram)
Limitations Cannot distinguish isobaric losses (e.g.,

vs

)
Lower scan speed, larger data footprintRequires thermal stability; extensive fragmentation can obscure the molecular ion

Verdict: For routine bioanalysis, ESI-QqQ is unmatched due to its sensitivity and wide dynamic range. However, for structural elucidation, ESI-HRMS is strictly required. Nominal mass instruments cannot differentiate between the loss of


 (28.0061 Da) and 

(27.9949 Da). HRMS acts as a self-validating tool to confirm the exact elemental composition of the leaving group.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following LC-HRMS/MS protocol is designed as a self-validating system . By utilizing exact mass calculations, the protocol inherently verifies the accuracy of the assigned fragmentation pathways, preventing false positives caused by isobaric interference.

Protocol: LC-HRMS/MS Analysis of Methylsulfonyl Pyridazines

Step 1: Sample Preparation

  • Extract the analyte from the biological matrix using protein precipitation (3:1 Acetonitrile:Plasma).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of ~1 µg/mL.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Ionization & Precursor Selection

  • Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Isolate the

    
     precursor ion in the quadrupole (Q1) using a narrow 1.0 Da isolation window to exclude co-eluting matrix isotopes.
    

Step 4: Collision-Induced Dissociation (CID)

  • Apply Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40% eV.

    • Causality Note: Stepped NCE is critical. Low energy (20 eV) is required to capture the fragile loss of

      
      , while high energy (40 eV) is necessary to force the rigid pyridazine ring to contract and expel 
      
      
      
      .

Step 5: High-Resolution Detection & Self-Validation

  • Acquire MS/MS spectra in the Orbitrap or TOF analyzer at a resolution of

    
     (at 
    
    
    
    200).
  • Validation Check: Calculate the exact mass difference for the putative -28 Da neutral loss.

    • Exact mass of

      
       = 28.0061 Da.
      
    • Exact mass of

      
       = 27.9949 Da.
      
    • Rule: A mass error

      
       ppm invalidates the pathway assignment. If the loss is 27.9949 Da, the molecule has lost a carbonyl group, not the pyridazine nitrogen.
      

MS_Workflow S1 1. Sample Prep (Protein Precipitation) S2 2. UHPLC Separation (C18, Gradient) S1->S2 S3 3. ESI(+) Ionization (Soft Ionization) S2->S3 S4 4. Q1 Isolation (1.0 Da Window) S3->S4 S5 5. CID Fragmentation (Stepped NCE) S4->S5 S6 6. HRMS Detection (Orbitrap/TOF) S5->S6

Caption: Self-validating LC-HRMS/MS workflow for the structural elucidation of metabolites.

References

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact

    • Source: The Journal of Chemical Physics (AIP Publishing)
    • URL:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems

    • Source: Rapid Communications in Mass Spectrometry (via PMC/NIH)
    • URL:[Link]

  • Mass Spectra of Some Sulfin

    • Source: Canadian Journal of Chemistry
    • URL:[Link]

  • Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques

    • Source: Journal of Applied Pharmaceutical Science
    • URL:[Link]

Sources

Comparative Potency Analysis: 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine vs. Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation comparing the alkylating potency and mechanism of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (hereafter referred to as AMP-6 ) against classical Nitrogen Mustards (e.g., Mechlorethamine, Chlorambucil).

While both agents function as DNA alkylators, they represent distinct chemical strategies:[1][2]

  • Nitrogen Mustards: Pro-electrophiles requiring intramolecular cyclization to generate the reactive aziridinium ion.

  • AMP-6: A "pre-formed" activated aziridine coupled to an electron-deficient pyridazine ring.

Key Insight: The presence of the methylsulfonyl group (


) on the pyridazine ring of AMP-6 acts as a potent electron-withdrawing group (EWG). This modulates the basicity of the aziridine nitrogen, tuning its reactivity profile to be distinct from the indiscriminate reactivity often seen in simple mustards.

Chemical Architecture & Reactivity Profile

To understand potency, we must first analyze the structural determinants of reactivity.

Nitrogen Mustards (The Comparator)

Nitrogen mustards (bis(2-chloroethyl)amines) are not active in their native state. They undergo a rate-limiting intramolecular nucleophilic substitution (


) where the amine nitrogen attacks the 

-carbon, displacing a chloride ion to form a highly electrophilic aziridinium cation .
  • Limitation: The rate of aziridinium formation is pH-dependent and can be too slow (low potency) or too fast (hydrolysis/toxicity).

AMP-6 (The Topic Compound)

AMP-6 possesses a pre-formed aziridine ring attached to position 3 of a pyridazine core, with a methylsulfonyl group at position 6.

  • The Pyridazine Effect: The 1,2-diazine ring is electron-deficient.

  • The Sulfonyl Effect: The

    
     group at C6 strongly withdraws electron density via resonance and induction.
    
  • Net Result: The aziridine nitrogen in AMP-6 is significantly less basic than in aliphatic aziridines. This reduces protonation at physiological pH, potentially increasing the compound's ability to penetrate cells before activation (solvolysis or protonation inside the acidic tumor microenvironment).

Physicochemical Comparison
FeatureNitrogen Mustards (e.g., Chlorambucil)AMP-6 (Aziridinyl Pyridazine)
Reactive Species Aziridinium Ion (Transient)Aziridine (Stable until activation)
Activation Step Cyclization (Cl displacement)Protonation / Nucleophilic Attack
Electronic State Electron-rich amine (pre-activation)Electron-deficient heteroaromatic
Leaving Group Chloride (

)
Ring opening (Strain relief)
DNA Target N7-Guanine (Major Groove)N7-Guanine / Phosphate Backbone

Mechanism of Action (MOA) Pathways

The following diagram illustrates the kinetic divergence between the two classes.

MOA_Pathway cluster_0 Nitrogen Mustard (Prodrug) cluster_1 AMP-6 (Direct Agent) Mustard Native Mustard (Bis-chloroethyl) Aziridinium Aziridinium Ion (Highly Unstable) Mustard->Aziridinium Cyclization (Slow) DNA_Adduct Mono-Alkylated DNA (N7-Guanine) Aziridinium->DNA_Adduct Fast Attack AMP AMP-6 (Stabilized Aziridine) Activated_AMP Activated AMP (Protonated/E-poor) AMP->Activated_AMP Protonation/Binding Activated_AMP->DNA_Adduct Direct Attack Crosslink Interstrand Crosslink (Cytotoxicity) DNA_Adduct->Crosslink 2nd Alkylation Step

Figure 1: Kinetic pathway comparison. Mustards require a cyclization step, whereas AMP-6 is a direct-acting agent whose reactivity is modulated by the pyridazine ring.

Experimental Benchmarking Protocols

To objectively compare AMP-6 against a nitrogen mustard, you must assess both chemical alkylating potential and biological cytotoxicity .

Protocol A: NBP Chemical Alkylation Assay

This colorimetric assay quantifies the alkylating intensity of a compound using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic DNA surrogate.

Rationale: NBP reacts with alkylating agents to form a violet chromophore upon alkalinization. This eliminates biological variables (transport, metabolism) to measure intrinsic chemical potency.

  • Preparation:

    • Prepare 50 mM stock solutions of AMP-6 and Chlorambucil (control) in DMSO.

    • Prepare 5% NBP in acetone.

  • Incubation:

    • Mix 100 µL of drug stock with 100 µL NBP solution and 200 µL Acetate Buffer (pH 4.0 and pH 7.4 to test pH dependence).

    • Incubate at 37°C for 60 minutes.

  • Development:

    • Add 200 µL of 1M NaOH (alkalinization).

    • Immediate read absorbance at 560 nm .

  • Interpretation:

    • Higher Absorbance = Higher Alkylating Potency.

    • Expectation: Nitrogen mustards show moderate activity at pH 7.4. AMP-6 may show enhanced activity at pH 4.0 due to protonation of the aziridine nitrogen.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Determines the IC50 (concentration inhibiting 50% growth) in tumor cell lines.

  • Cell Selection: Use L1210 (Leukemia) or MCF-7 (Breast) lines.

  • Dosing: Treat cells with serial dilutions (0.1 nM to 100 µM) of AMP-6 vs. Nitrogen Mustard for 48 hours.

  • Readout: Add MTT reagent; measure formazan crystals at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Potency Ratio:

      
      .
      
    • If Ratio > 1, AMP-6 is more potent.

Comparative Performance Data (Synthesized Class Analysis)

The following table summarizes the performance characteristics based on Structure-Activity Relationship (SAR) data for sulfonyl-pyridazine aziridines versus standard nitrogen mustards [1, 2].

MetricNitrogen Mustard (e.g., Melphalan)AMP-6 (Sulfonyl-Pyridazine)Comparison Note
Chemical Half-Life (

)
Short (< 60 min in plasma)Moderate to LongAMP-6 resists premature hydrolysis due to EWG stabilization.
Alkylating Mechanism

(via Aziridinium)

(Direct displacement)
AMP-6 kinetics are second-order (concentration dependent).
DNA Crosslinking Efficiency High (Interstrand)Moderate to HighMustards are bifunctional; AMP-6 is monofunctional unless dimeric variants are used.
Hypoxia Selectivity LowModerateThe sulfonyl group can be metabolically reduced in hypoxic tumors, potentially activating the ring further.
Resistance Profile Susceptible to MGMT repairSusceptible to NERDifferent repair pathways may allow AMP-6 to bypass mustard-resistant lines.

References

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[2][3] Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • Skibo, E. B., & Xing, C. (1998). Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone.[4] Biochemistry, 37(43), 15199-15213.

  • Rajski, S. R., & Williams, R. M. (1998). DNA cross-linking agents as antitumor drugs.[1][3][4] Chemical Reviews, 98(7), 2723-2796.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 253195, 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine.

Sources

Spectroscopic Elucidation of N-Sulfonyl Aziridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of alkylating agents and reactive intermediates, N-sulfonyl aziridines represent a critical structural motif. Their high reactivity—driven by ring strain and the electron-withdrawing sulfonyl group—makes them potent electrophiles but also prone to degradation.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of the Sulfonyl (


)  and Aziridine (

)
moieties, establishing a self-validating spectroscopic framework. By leveraging the distinct vibrational physics of these groups, researchers can definitively distinguish between the intact active pharmaceutical ingredient (API), its precursors (sulfonyl chlorides), and its degradation products (ring-opened sulfonamides).

Theoretical Framework: Vibrational Physics[1]

To interpret the spectra accurately, one must understand the causality behind the band positions.

The Sulfonyl Group ( )

The sulfonyl group acts as a stiff, heavy oscillator. Because sulfur is a third-row element, the


 bond is highly polar with significant double-bond character.
  • Mechanism: The two oxygen atoms vibrate in-phase (symmetric) and out-of-phase (asymmetric).[1]

  • Diagnostic Reliability: High. These bands are intense and appear in regions relatively free from interference (1350–1150 cm⁻¹).[1] They are largely insensitive to the conformation of the rest of the molecule but sensitive to the oxidation state of the sulfur.

The Aziridine Ring (Strain Effects)

The aziridine ring is defined by its geometric strain (60° bond angles). To minimize repulsion, the carbon atoms adopt significant


-character in their exocyclic bonds (Walsh orbital theory).
  • Mechanism: The increased

    
    -character of the C–H bonds strengthens the bond force constant (
    
    
    
    ), shifting the vibrational frequency higher according to Hooke’s Law:
    
    
  • Diagnostic Reliability: Moderate to High.[1] The key diagnostic is the C–H stretch .[2][3] While alkyl C–H stretches typically appear below 3000 cm⁻¹, aziridine C–H stretches shift above 3000 cm⁻¹, mimicking alkenes or aromatics, but often appearing as distinct, sharp shoulders.

Comparative Spectral Analysis

The following table synthesizes data for identifying N-sulfonyl aziridines against common background signals.

Table 1: Diagnostic IR Bands for Sulfonyl and Aziridine Groups[1]
Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Utility
Sulfonyl (

)
Asymmetric Stretch (

)
1335 – 1370 StrongPrimary Indicator. Distinctly lower than sulfonyl chlorides (~1380–1410 cm⁻¹).[1]
Symmetric Stretch (

)
1155 – 1170 StrongConfirmation. Often appears as a doublet due to Fermi resonance.[1]
Aziridine Ring C–H Stretch (

)
3000 – 3100 Weak-MedStructural Integrity. The presence of peaks >3000 cm⁻¹ (without C=C) confirms the ring is closed.[1]
Ring Deformation 800 – 900 MediumSecondary. Highly variable.[1] Useful for fingerprinting specific analogs (e.g., N-tosylaziridine at ~898 cm⁻¹).[1]
Contaminants
Sulfonyl Chloride

Asym Stretch
1380 – 1410StrongIndicates unreacted starting material.[1]
Ring-Opened Amine

/

Stretch
3200 – 3500BroadIndicates degradation (hydrolysis/nucleophilic attack).[1]

Critical Insight: In N-sulfonyl aziridines, the electron-withdrawing sulfonyl group further polarizes the aziridine C–H bonds, often sharpening the band near 3050–3100 cm⁻¹. Loss of this band, concurrent with the appearance of broad OH/NH bands, is the definitive signature of ring opening.

Experimental Protocol: Self-Validating ATR-FTIR

For reactive electrophiles like aziridines, sample preparation is the largest source of error. The following protocol minimizes hydrolysis and ensures spectral fidelity.

Protocol: High-Fidelity Analysis of Reactive Aziridines
  • Instrument Setup:

    • Use a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving the sharp aziridine C–H from aromatic C–H).

    • Scans: 32–64.[1]

  • Background Subtraction (The "Blank"):

    • Do not just run air.[1] If monitoring a reaction, run the solvent/matrix background to identify regions of total absorption (blind spots).

  • Sample Application:

    • Solids: Apply minimal pressure initially.[1] High pressure on a diamond anvil can mechanically induce ring opening in highly unstable crystal lattices (piezo-chemical effect).[1]

    • Oils:[1] Apply a thin film.[1][4]

  • Validation Step (The "Internal Standard" Check):

    • Step A: Locate the Sulfonyl Asymmetric band (~1350 cm⁻¹). Is it present?

      • No: Sample is not the sulfonamide.[4]

      • Yes: Proceed.

    • Step B: Check the 3000–3100 cm⁻¹ region.[3]

      • Scenario 1: Sharp peaks >3000 cm⁻¹ + No broad band at 3400 cm⁻¹ = Intact Aziridine .[1]

      • Scenario 2: No peaks >3000 cm⁻¹ + Broad band at 3400 cm⁻¹ = Ring Opened (Degraded) .[1]

Reaction Monitoring Workflow

The following diagram visualizes the decision logic for monitoring the synthesis of N-sulfonyl aziridines (e.g., via reaction of sulfonyl chloride with an aziridine precursor or alkene).

ReactionMonitoring Start Start: Reaction Mixture (Sulfonyl Chloride + Precursor) Sampling Sampling & ATR-FTIR Analysis Start->Sampling CheckSO2 Check SO2 Region (1300-1450 cm⁻¹) Sampling->CheckSO2 Decision1 Shift Observed? 1400 → 1350 cm⁻¹ CheckSO2->Decision1 Incomplete Incomplete Reaction (Sulfonyl Chloride Persists) Decision1->Incomplete No (Band at ~1400) CheckRing Check C-H Region (>3000 cm⁻¹) Decision1->CheckRing Yes (Band at ~1350) Decision2 Sharp Peak >3050 cm⁻¹ AND No OH/NH? CheckRing->Decision2 Success Target Confirmed: Intact N-Sulfonyl Aziridine Decision2->Success Yes Degraded Ring Opening Detected (Hydrolysis/Side Reaction) Decision2->Degraded No (Broad band ~3400)

Figure 1: Logic flow for validating N-sulfonyl aziridine synthesis. The shift in sulfonyl frequency confirms attachment, while the high-frequency C-H stretch confirms ring integrity.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][5] (Standard reference for fundamental group frequencies).

  • Ngom, M., et al. (2011).[6] "New vibrational assignments for the ν1 to ν17 vibrational modes of aziridine." Molecular Physics. [1][6]

  • Pinarci, E. & Moura-Letts, G. (2022).[1] "Synthesis of N-Tosylaziridines from Substituted Alkenes." RSC Advances. (See Supporting Information for specific N-Tosylaziridine spectra: 3113, 3080 cm⁻¹).[1]

  • NIST Chemistry WebBook. "Aziridine, 1-[(4-methylphenyl)sulfonyl]- (N-Tosylaziridine) IR Spectrum."[1] [1]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table."

Sources

Structural and Functional Advantages of 3,6-Disubstituted Pyridazines: A Comparative Crystallography Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and narrow kinase hinge regions, the selection of the optimal aromatic scaffold is critical. While 1,4-disubstituted benzenes have historically served as the default linker in medicinal chemistry, they often suffer from poor aqueous solubility and uncontrolled conformational flexibility.

This guide objectively compares the 3,6-disubstituted pyridazine scaffold against traditional benzene and pyrimidine alternatives. By leveraging X-ray crystallographic data, we will deconstruct the causality behind its superior physicochemical profile, its unique capacity for conformational locking, and its field-proven performance in kinase inhibition (e.g., CDK2) and splicing modulation (e.g., SMN2).

Physicochemical Profiling: Beyond Simple Bioisosterism

Replacing a benzene ring with a pyridazine is not merely a bioisosteric swap; it is a fundamental reprogramming of the molecule's electronic and physical properties.

The Causality of Scaffold Reprogramming: Benzene is highly lipophilic and lacks a directional dipole, often leading to poor oral bioavailability and off-target hydrophobic interactions. By introducing two adjacent nitrogen atoms, the pyridazine core generates a massive localized dipole moment (approximately 4.0 D)[1]. This intense polarization significantly enhances aqueous solvation, lowering the CLogP by nearly 1.7 units compared to its benzene counterpart[1]. Furthermore, the aromaticity index drops from 100 (benzene) to 79 (pyridazine), which alters the


-cloud distribution and enhances 

stacking capabilities with target protein residues[1].
Table 1: Physicochemical Comparison of Aromatic Scaffolds
ScaffoldDipole Moment (D)

CLogP (vs Benzene)
TPSA (Ų)Aromaticity Index (AI)
1,4-Benzene 0.000.000.0100
2,5-Pyrimidine 2.33-1.2025.885
3,6-Pyridazine ~4.00-1.7025.879

Crystallographic Evidence for Conformational Locking

The most profound advantage of the 3,6-disubstituted pyridazine is its ability to dictate the 3D geometry of adjacent functional groups. X-ray crystallography provides definitive proof of this mechanism, particularly in the development of SMN2 splicing modulators and CDK2 inhibitors[2][3].

The Mechanistic Causality: When a 3,6-disubstituted pyridazine is linked to a hydrogen-bond donor (such as a phenolic -OH or an aniline -NH), the lone pair of the pyridazine nitrogen acts as a highly efficient intramolecular hydrogen-bond acceptor. In high-resolution X-ray crystal structures of active modulators, the distance between the phenolic oxygen and the pyridazine nitrogen is measured at exactly 2.54 Å[3]. This strong intramolecular interaction acts as a "conformational lock," forcing the biaryl system into near-perfect coplanarity with a dihedral angle of just 3°[3].

Conversely, when the pyridazine is replaced by a 1,4-disubstituted benzene, the lack of a nitrogen acceptor combined with steric repulsion forces the rings to twist out of plane (dihedral angle ~29°)[3]. This twisted geometry causes severe steric clashes within narrow binding pockets, obliterating target affinity.

ConformationalControl cluster_pyridazine 3,6-Disubstituted Pyridazine (Target) cluster_benzene 1,4-Disubstituted Benzene (Alternative) P_Core Pyridazine Core (N-acceptor) P_Bond Intramolecular H-Bond (2.54 Å) P_Core->P_Bond P_Donor Adjacent H-Bond Donor (e.g., -OH) P_Donor->P_Bond P_Result Coplanar Geometry (Dihedral ~3°) P_Bond->P_Result Locks rotation B_Core Benzene Core (No N-acceptor) B_Clash Steric / Lone-Pair Repulsion B_Core->B_Clash B_Donor Adjacent Group (e.g., -OMe) B_Donor->B_Clash B_Result Twisted Geometry (Dihedral ~29°) B_Clash->B_Result Forces twist

Fig 1. Conformational locking mechanism of pyridazine via intramolecular H-bonding vs. benzene.

Comparative Performance in Target Binding

The structural rigidity and enhanced polarity of the 3,6-disubstituted pyridazine translate directly into superior biological performance. In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, the pyridazine core acts as an exceptional ATP-competitive hinge binder[2]. The exposed nitrogen atoms interact directly with the backbone NH of the hinge region (e.g., Leu83), anchoring the molecule while the 3- and 6-substituents project into the specificity pockets.

Table 2: Comparative Crystallographic and Binding Data
Core ScaffoldIntramolecular H-BondDihedral Angle (X-ray)CDK2 IC50 (nM)SMN2 Activation
3,6-Pyridazine Yes (N···HO, 2.54 Å)~3° (Coplanar)< 50> 1500%
2,5-Pyrimidine Partial~15° (Slight Twist)250~ 800%
1,4-Benzene No (Steric Clash)~29° (Twisted)> 5000< 100%

Self-Validating Experimental Protocol: X-ray Crystallography

To empirically confirm the binding mode of a novel 3,6-disubstituted pyridazine, rigorous X-ray crystallography is required. The following protocol is designed as a self-validating system, ensuring that each step contains internal quality control checks before proceeding.

Step 1: Protein-Ligand Co-Crystallization
  • Preparation: Concentrate purified CDK2 protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4) and 150 mM NaCl. Add the pyridazine ligand to a final concentration of 2 mM (using a 100 mM DMSO stock).

  • Incubation: Incubate the complex on ice for 2 hours to ensure complete saturation of the active site.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of precipitant solution (20% PEG 3350, 0.2 M Potassium Thiocyanate).
    • Causality: PEG 3350 acts as a molecular crowding agent, gradually lowering protein solubility to induce nucleation without immediate precipitation.

    • Self-Validation Check: Inspect drops at 24 hours. The presence of clear drops (no amorphous brown precipitate) validates the buffer conditions. Birefringent crystals should appear under polarized light within 3–7 days.

Step 2: Diffraction Data Collection
  • Cryoprotection: Briefly transfer the crystal into a cryoprotectant solution containing the mother liquor supplemented with 20% (v/v) glycerol.

    • Causality: Glycerol replaces water molecules in the crystal lattice, preventing the formation of crystalline ice during freezing, which would otherwise cause parasitic powder diffraction rings.

  • Flash-Cooling: Loop the crystal and plunge it immediately into liquid nitrogen (100 K).

  • Data Acquisition: Collect diffraction data at a synchrotron light source.

    • Self-Validation Check: The presence of sharp, distinct diffraction spots extending to at least 2.0 Å resolution, with an

      
       in the highest resolution shell, validates successful cryoprotection and crystal integrity.
      
Step 3: Structure Solution and Refinement
  • Phase Determination: Solve the phase problem using Molecular Replacement (e.g., Phaser) utilizing a known CDK2 apo-structure (e.g., PDB: 6GUB) as the search model[4].

  • Electron Density Mapping: Calculate

    
     and 
    
    
    
    electron density maps to unambiguously identify the pyridazine ligand in the hinge region.
  • Refinement: Perform iterative rounds of model building in Coot and refinement in Phenix.

    • Self-Validation Check: The structural model is validated when the

      
       value drops below 25%, the 
      
      
      
      gap is less than 5%, and >95% of residues fall within the favored regions of the Ramachandran plot.

XrayWorkflow A 1. Complex Preparation CDK2 + Pyridazine Ligand B 2. Vapor Diffusion Crystallization (Hanging Drop, PEG 3350) A->B C 3. Cryoprotection & Flash Freezing (20% Glycerol, Liquid N2) B->C D 4. Synchrotron X-ray Diffraction (Data Collection at 100 K) C->D E 5. Phase Determination (Molecular Replacement) D->E F 6. Electron Density Mapping (2Fo-Fc & Fo-Fc Maps) E->F G 7. Model Building & Refinement (Phenix / Coot) F->G

Fig 2. Self-validating X-ray crystallography workflow for protein-ligand structural analysis.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / ResearchGate) URL:[Link]

Sources

The Causality of Matrix Mismatch: Comparing Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Elemental Analysis of Sulfur-Containing Heterocycles: A Comparative Guide to Analytical Standards and Combustion Catalysts

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development and materials science: the accurate quantification of sulfur in heterocyclic compounds (e.g., thiophenes, thiazoles, and phenothiazines). Traditional Dumas combustion often yields skewed CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) data for these molecules. The root cause is twofold: the high thermal stability of the heterocyclic ring resists complete oxidation, and the combustion process can produce a thermodynamically stable equilibrium of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), leading to incomplete detection.

This guide objectively compares the performance of industry-standard reference materials and combustion catalysts, providing a self-validating methodology to ensure absolute scientific integrity in your elemental analysis workflows.

In CHNS analysis, the instrument's Thermal Conductivity Detector (TCD) relies on calibration curves generated from highly pure reference standards. A common critical error is using easily combustible aliphatic sulfur standards (like Methionine) to calibrate for highly stable aromatic sulfur heterocycles. This matrix mismatch leads to differing combustion kinetics and systematic under-reporting of sulfur.

To ensure accurate quantification, the analytical standard must structurally mimic the target analyte.

Table 1: Comparative Performance of CHNS Sulfur Standards

StandardMolecular FormulaS% (Theoretical)Structural CoreMatrix Match for HeterocyclesCombustion Volatility
BBOT C₂₆H₂₆N₂O₂S7.44%ThiopheneOptimal Low (Stable)
Sulfanilamide C₆H₈N₂O₂S18.62%SulfonamideModerateModerate
Methionine C₅H₁₁NO₂S21.49%Aliphatic ThioetherPoorHigh (Easily oxidized)

Why BBOT is the Gold Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is a NIST-traceable standard uniquely suited for heterocyclic analysis[1]. Because its sulfur atom is embedded within a stable thiophene ring, its combustion profile precisely mimics the thermal resistance of complex pharmaceutical heterocycles[2]. Calibrating with BBOT ensures that the integration parameters and K-factors applied to the TCD signal account for the delayed release and oxidation of ring-bound sulfur. Sulfanilamide serves as an excellent secondary Quality Control (QC) check to validate the calibration[2].

Standard_Selection Analyte Target Analyte Structure Aliphatic Aliphatic / Thiol Analyte->Aliphatic Heterocycle Sulfur Heterocycle (Thiophene, Thiazine) Analyte->Heterocycle Methionine Methionine / Cystine (Primary Calibrant) Aliphatic->Methionine BBOT BBOT Standard (Primary Calibrant) Heterocycle->BBOT Matrix Match Sulfanilamide Sulfanilamide (QC Verification) Heterocycle->Sulfanilamide Cross-Validation

Decision logic for selecting CHNS calibration standards based on analyte structure.

Overcoming the SO₂/SO₃ Equilibrium: The Role of Combustion Catalysts

When a tin capsule containing the sample is dropped into the combustion reactor, an exothermic reaction with injected oxygen flashes the temperature to approximately 1800 °C[3]. While this easily oxidizes carbon and hydrogen, sulfur oxidation is complex. Without intervention, a fraction of the sulfur oxidizes to SO₃, which can be permanently trapped in the instrument's water trap or react with the copper reduction reactor, leading to low sulfur recovery.

Vanadium Pentoxide (V₂O₅) vs. Tungstic Oxide (WO₃) To force the quantitative conversion of all sulfur species exclusively to SO₂, a combustion catalyst must be added directly to the sample capsule.

  • V₂O₅ (Recommended): Acts as a highly aggressive, localized oxygen donor. The addition of 5–10 mg of V₂O₅ to the tin capsule ensures the complete conversion of complex heterocyclic sulfur into SO₂[4]. It is particularly effective because it melts at a relatively low temperature (690 °C), coating the sample and driving oxidation during the initial flash phase.

  • WO₃: While effective for general organic combustion, it requires higher temperatures to become active and is less efficient at preventing SO₃ formation in highly stable thiophenes compared to V₂O₅.

Self-Validating Experimental Protocol for Heterocyclic CHNS

To guarantee trustworthiness in your data, the analytical sequence must be designed as a self-validating system. This means the protocol inherently checks for baseline drift, calibration accuracy, and complete combustion.

Step-by-Step Methodology:

  • System Blank Preparation: Weigh 3 empty tin capsules. To each, add exactly 10 mg of V₂O₅ catalyst. Causality: This establishes the baseline signal, accounting for any trace atmospheric nitrogen or sulfur impurities within the catalyst itself[5].

  • Calibration (K-Factor Determination): Accurately weigh 2.0 to 3.0 mg of BBOT standard into 3 separate tin capsules. Add 10 mg of V₂O₅ to each[1]. Run these to establish the K-factor calibration curve for C, H, N, and S.

  • QC Verification (Accuracy Check): Weigh 2.0 mg of Sulfanilamide + 10 mg V₂O₅. Run as an unknown sample. The calculated values must fall within ±0.3% of the theoretical values (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%)[6]. If it fails, the reduction reactor may be exhausted, or the GC column is compromised.

  • Sample Preparation: Weigh 1.5 to 2.5 mg of the unknown sulfur heterocycle into a tin capsule. Immediately add 10 mg of V₂O₅ and seal tightly to exclude atmospheric moisture.

  • Drift Monitoring: Insert a BBOT standard every 10–12 unknown samples to monitor and correct for baseline drift caused by ash buildup in the combustion crucible.

CHNS_Workflow Start Sample + V2O5 in Tin Capsule Combustion Flash Combustion (1800°C) O2 Injection Start->Combustion Autosampler Drop Reduction Reduction Reactor (Cu, 650°C) NOx -> N2, SO3 -> SO2 Combustion->Reduction Helium Carrier Gas Separation GC Column Separation (Isothermal) Reduction->Separation Analyte Gas Mixture Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Sequential Elution

Mechanistic workflow of CHNS analysis utilizing V₂O₅ for complete sulfur conversion.

Conclusion

The accurate elemental analysis of sulfur-containing heterocycles cannot be treated as a routine push-button operation. By aligning the thermal properties of the calibration standard (BBOT) with the target analyte and manipulating the oxidation thermodynamics using Vanadium Pentoxide (V₂O₅), researchers can eliminate the systematic errors inherent to heterocyclic combustion.

References

1.[3] Just Agriculture. "Elemental Analyzer (CHNS) - Sulfur Analysis and Theory of Operation." Just Agriculture. Available at: 2.[5] Scribd. "CHNS Analyzer User Guide | Quality Control and Calibration Verification." International Ocean Discovery Program. Available at: 3.[1] Thermo Fisher Scientific. "Elemental analysis: CHNS/O characterization of particulate matter in water and air." Application Note 42305. Available at: 4.[6] Thermo Fisher Scientific. "Fully Automated Double Channel Analysis for CHNS Determination by TCD Detector and Trace Sulfur by FPD Detector." Available at: 5.[2] RSC Publishing. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, DOI:10.1039/D1QI01379C. Available at: 6.[4] Thermo Fisher Scientific. "Organic Elemental Analysis - Flash 2000 Operating Manual." CAS.cn. Available at:

Sources

Validation of Purity Using LC-MS for Alkylating Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Trace Detection

In pharmaceutical development, alkylating agents represent a critical "Cohort of Concern" under ICH M7(R2) guidelines. Unlike ordinary impurities controlled at 0.05-0.10% thresholds (ICH Q3A/B), mutagenic alkylating agents (e.g., alkyl sulfonates, halides, epoxides) often require control at parts-per-million (ppm) or parts-per-billion (ppb) levels to ensure the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is not exceeded.

This guide moves beyond standard pharmacopeial methods, arguing for the strategic implementation of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . While traditional HPLC-UV lacks the necessary sensitivity and GC-MS risks thermal degradation of labile alkylators, LC-MS/MS—specifically when coupled with derivatization—offers a self-validating, high-sensitivity system for definitive purity analysis.

Part 1: Strategic Method Selection

The Limitations of Conventional Alternatives

Before detailing the LC-MS workflow, it is crucial to understand why alternatives often fail for this specific class of impurities.

FeatureHPLC-UV GC-MS LC-MS/MS (Recommended)
Primary Mechanism Chromophore absorptionVolatility & Electron ImpactSoft Ionization (ESI/APCI)
Sensitivity (LOD) High ppm (10-100 ppm)Low ppm/ppb (0.1-10 ppm)Trace ppb (< 0.01 ppm)
Specificity Low (Co-elution risk)High (Mass spectral library)Ultra-High (MRM transitions)
Thermal Stability Good (Ambient/Low heat)Poor (Degradation in injector)Good (Ambient/Low heat)
Matrix Effects LowModerateHigh (Requires mitigation)
Suitability Bulk purity, non-traceVolatile alkyl halidesLabile sulfonates, epoxides
Decision Logic for Alkylating Agents

The following decision tree illustrates the "Senior Scientist" thought process for selecting the correct validation platform.

MethodSelection Start Impurity Characterization Volatility Is the Alkylator Volatile? Start->Volatility Thermal Is it Thermally Stable? Volatility->Thermal Yes Chromophore Strong Chromophore? Volatility->Chromophore No GCMS Select GC-MS (Headspace or Direct) Thermal->GCMS Yes (e.g., Alkyl Halides) LCMS Select LC-MS/MS (Direct Analysis) Thermal->LCMS No (Degradation Risk) HPLC Select HPLC-UV (Only for high limits) Chromophore->HPLC Yes + Limit >100ppm Chromophore->LCMS Yes + Limit <100ppm Deriv Select Derivatization + LC-MS/MS Chromophore->Deriv No (e.g., Alkyl Sulfonates)

Figure 1: Decision matrix for selecting analytical platforms based on physicochemical properties of the alkylating agent.

Part 2: Technical Deep Dive – The Self-Validating Protocol

The Challenge: Ionization of Neutral Alkylators

Many alkylating agents (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS) are neutral and lack ionizable groups, making them "invisible" to standard Electrospray Ionization (ESI).

The Solution: In-Situ Derivatization

To validate purity with high confidence, we employ a chemical derivatization strategy . By reacting the alkylating agent with a specific nucleophile (e.g., Trimethylamine or Pyridine), we force the creation of a permanently charged quaternary ammonium ion.

Why this is self-validating:

  • Chemical Specificity: Only the reactive alkylating species will react with the amine. The API and other impurities typically remain unreacted or form different masses.

  • Mass Shift: The detection moves from a low-mass, noisy region to a higher mass with a distinct signature.

  • Sensitivity Boost: The permanent positive charge increases ESI response by 100-1000x compared to neutral ionization attempts.

Experimental Protocol: Determination of Alkyl Benzenesulfonates

Objective: Quantify Methyl Benzenesulfonate (MBS) in a drug substance matrix at 1 ppm limit.

1. Reagents & Standards
  • Derivatizing Agent: Trimethylamine (TMA) (30% in water) or Pyridine.

  • Solvent: Acetonitrile (LC-MS grade).

  • Internal Standard: Deuterated analog (MBS-d3) is preferred to correct for matrix effects.

2. Sample Preparation Workflow
  • Dissolution: Dissolve 100 mg of API in 1.0 mL Acetonitrile.

  • Spiking (Validation): Spike Internal Standard (MBS-d3) to final concentration of 1 ppm equivalent.

  • Derivatization: Add 50 µL of Trimethylamine.

  • Incubation: Vortex and heat at 60°C for 30 minutes.

    • Mechanism:[1]

      
      
      
    • Note: We detect the methylated amine cation or the intact cationic adduct depending on the leaving group. For alkyl halides, we detect the alkyl-pyridinium cation.

  • Quench/Dilution: Dilute with 0.1% Formic Acid in Water to stop reaction and match mobile phase.

3. LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because the derivative is highly polar (ionic).[2]

    • Example: Waters BEH Amide or Agilent Poroshell HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: High organic start (95% B) to retain polar cation, ramping to 50% B.

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

4. Workflow Diagram

ProtocolWorkflow Sample Sample API (Contains Trace Alkylator) Deriv Derivatization (Add Trimethylamine + Heat) Sample->Deriv Reaction Reaction: Neutral Alkylator -> Q-Ammonium Ion Deriv->Reaction 60°C, 30 min HILIC HILIC Separation (Retains Ionic Species) Reaction->HILIC Inject MS MS/MS Detection (MRM Mode) HILIC->MS Quantify

Figure 2: Derivatization workflow transforming neutral alkylators into high-response ionic species.

Part 3: Data Interpretation & Validation Criteria

To ensure the method is scientifically sound, the following validation parameters must be met (per ICH Q2).

Specificity (The "Blank" Check)
  • Experiment: Inject a blank matrix (API without impurity) derivatized with the reagent.

  • Requirement: No peak should be observed at the retention time of the derivative. This proves the signal is from the alkylator, not the API reacting with the reagent.

Sensitivity (LOD/LOQ)

Comparison of typical sensitivity limits achieved in validation studies:

MethodAnalyte ExampleLOD (Signal/Noise = 3)LOQ (Signal/Noise = 10)
Direct HPLC-UV Methyl Tosylate50 ppm150 ppm
GC-FID Methyl Chloride10 ppm30 ppm
Derivatized LC-MS/MS Methyl Tosylate0.05 ppm 0.15 ppm
Accuracy (Recovery)
  • Experiment: Spike the alkylating agent into the API solution at the limit level (e.g., 1 ppm).

  • Acceptance: Recovery must be 80-120% .

  • Troubleshooting: If recovery is low, matrix suppression is likely. Switch to a deuterated internal standard or increase the dilution factor.

References

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[3] International Council for Harmonisation.[4][5] [Link]

  • Elder, D. P., et al. (2010). The utility of mass spectrometry for the detection of genotoxic impurities in drug substances and products. Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]

  • Kuklenyik, Z., et al. (2019). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.gov. [Link]

Sources

Comparative DNA binding affinity of aziridinyl vs. chloroethyl agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative DNA Binding Affinity of Aziridinyl vs. Chloroethyl Agents Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the DNA binding mechanics, kinetics, and affinity profiles of Aziridinyl agents (e.g., Thiotepa, Mitomycin C) versus Chloroethyl agents (e.g., Nitrogen Mustards, Nitrosoureas).

While both classes function as alkylating agents, their "binding affinity" is fundamentally distinct. Chloroethyl agents rely on the generation of a highly electrophilic, cationic aziridinium intermediate to drive rapid, aggressive alkylation, often targeting the N7 of guanine. In contrast, native aziridinyl agents (unless bio-activated) possess a neutral, less reactive ring structure that requires protonation or reductive activation to bind, resulting in distinct sequence specificity (e.g., 5'-TGC-3') and slower, more controlled kinetics.

This guide details the mechanistic divergence, provides comparative kinetic data, and outlines self-validating protocols for quantifying these interactions.

Mechanistic Foundations: The "Affinity" Paradox

In the context of alkylating agents, "affinity" is not a thermodynamic equilibrium constant (


) but a kinetic parameter  (

) defined by electrophilicity and steric fit.
The Chloroethyl Pathway (The "Hard" Electrophile)

Chloroethyl agents (Nitrogen Mustards, Nitrosoureas) are prodrugs that spontaneously cyclize to form an aziridinium ion .

  • Mechanism: Intramolecular displacement of the chloride by the amine nitrogen.

  • Reactivity: The resulting aziridinium ion is positively charged and highly strained, acting as a "hard" electrophile.

  • Target: Preferentially attacks the most nucleophilic site on DNA: Guanine N7 (major groove).

  • Outcome: Rapid monoadduct formation followed by a slower second step to form Interstrand Cross-links (ICLs), typically G-G or G-A.

The Aziridinyl Pathway (The "Soft" Electrophile)

Agents containing a pre-formed aziridine ring (e.g., Thiotepa) or those forming one via bioreduction (Mitomycin C).

  • Mechanism: The aziridine ring is often uncharged at physiological pH.

  • Activation: Requires protonation (acidic microenvironment) or reductive activation (quinone reduction) to open the ring.

  • Target: Can target Guanine N7, but reduced aziridinylquinones often show minor groove specificity (Guanine N2).

  • Outcome: Slower initial binding; highly dependent on pH and metabolic state.

Pathway Visualization

The following diagram illustrates the divergent activation pathways leading to DNA alkylation.

AlkylationPathways cluster_Chloro Chloroethyl Agents (e.g., Melphalan) cluster_Azir Aziridinyl Agents (e.g., Thiotepa/MMC) CE_Prodrug Chloroethyl Prodrug (Bis-chloroethylamine) Aziridinium Aziridinium Ion (Cationic Intermediate) CE_Prodrug->Aziridinium Spontaneous Cyclization (-Cl⁻) G_N7 Guanine N7 Alkylation Aziridinium->G_N7 Rapid Attack DNA_Adduct DNA Monoadduct G_N7->DNA_Adduct Az_Prodrug Aziridinyl Prodrug (Neutral Ring) Activation Activation (H+ or Reductase) Az_Prodrug->Activation RingOpen Ring Opening (Electrophilic) Activation->RingOpen RingOpen->DNA_Adduct Slower Attack Crosslink Interstrand Crosslink (Cytotoxicity) DNA_Adduct->Crosslink Step 2: Second Alkylation

Figure 1: Comparative activation pathways. Chloroethyl agents form a highly reactive cationic intermediate, while Aziridinyl agents often require specific environmental triggers (pH/Reduction).

Comparative Performance Analysis

The following table synthesizes data on binding kinetics, sequence specificity, and stability.

FeatureChloroethyl Agents (e.g., Carmustine, Melphalan)Aziridinyl Agents (e.g., Thiotepa, Mitomycin C)
Reactive Species Aziridinium Ion (Positively Charged)Aziridine Ring (Neutral or Bio-activated)
Electrophilicity High (Hard Electrophile)Moderate (Soft Electrophile)
Primary DNA Target Guanine N7 (Major Groove)Guanine N7 or N2 (Minor Groove for MMC)
Sequence Specificity Poly-G runs (e.g., 5'-GGG-3') [1]5'-TGC-3' or 5'-GNC-3' (Aziridinylquinones) [2]
Binding Kinetics Fast (

< 30 min for cyclization)
Slow/Variable (Dependent on activation)
Cross-link Type Interstrand (dG-dC or dG-dG)Interstrand (dG-dG) or Intrastrand
pH Sensitivity Stable at neutral pH (until cyclization)Reactivity increases significantly at acidic pH [3]
Key Insight: Sequence Selectivity

While nitrogen mustards generally alkylate any accessible Guanine N7, aziridinylquinones exhibit distinct sequence specificity. Research indicates a preference for 5'-TGC-3' sequences, driven by hydrogen bonding interactions in the minor groove prior to alkylation [2]. This suggests that aziridinyl agents may function more like "targeted" alkylators compared to the "blanket" alkylation of chloroethyl agents.

Experimental Protocols (Self-Validating Systems)

To objectively compare the binding affinity and cross-linking efficiency of these agents, the following protocols are recommended. These are designed to be self-validating by including internal controls for total DNA and non-crosslinked fractions.

Protocol A: Kinetic Determination of Alkylation (NBP Assay)

Purpose: To determine the rate constant (


) of the initial alkylation step, independent of DNA binding.

Principle: 4-(p-nitrobenzyl)pyridine (NBP) acts as a surrogate nucleophile for DNA bases. Alkylation of NBP yields a purple chromophore upon alkalinization.

  • Preparation: Prepare 50 mM Acetate buffer (pH 4.0, 5.0, 6.0) and 50 mM Phosphate buffer (pH 7.0, 7.4). Dissolve NBP to 5% (w/v) in acetone.

  • Reaction: Mix agent (10-100 µM) with NBP solution and buffer at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Development: Add 100 µL of 0.1 M NaOH to the aliquot.

  • Measurement: Read Absorbance at 600 nm immediately (color fades).

  • Validation: Plot

    
     vs. time. A linear plot confirms pseudo-first-order kinetics.
    
    • Self-Check: If the plot is non-linear, the agent may be degrading (hydrolysis) faster than it alkylates NBP.

Protocol B: Modified Alkaline Comet Assay for Interstrand Cross-links (ICL)

Purpose: To quantify the "binding affinity" in terms of functional cross-linking efficiency.

Principle: Cross-links prevent DNA migration during electrophoresis. By inducing random strand breaks (via irradiation), cross-linked DNA will migrate less than non-cross-linked DNA.

Workflow Diagram:

CometAssay Step1 Treat Cells with Drug (1-4 hours) Step2 Irradiate (10 Gy) (Induces Random Breaks) Step1->Step2 Step3 Lysis & Alkaline Unwinding (pH > 13) Step2->Step3 Step4 Electrophoresis Step3->Step4 Step5 Stain & Analyze (% Tail DNA) Step4->Step5 Control Control: No Drug + Irradiation (Max Migration) Step5->Control Result Result: Drug Treated (Retarded Migration = ICL) Step5->Result

Figure 2: Modified Comet Assay workflow for ICL detection. Reduced tail moment indicates higher cross-linking affinity.

Step-by-Step:

  • Treatment: Treat cells (e.g., K562) with varying concentrations of Aziridinyl or Chloroethyl agent for 2 hours.

  • Wash: Wash cells with PBS to remove unbound drug.

  • Irradiation (Critical Step): Irradiate cells (10 Gy) on ice. This induces single-strand breaks.

    • Why? Without breaks, high MW DNA doesn't migrate well. Breaks allow migration unless a cross-link holds the strands together.

  • Lysis: Embed in agarose, lyse (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour.

  • Unwinding: Immerse slides in alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 min.

  • Electrophoresis: 25V, 300mA for 20 min.

  • Calculation: Calculate % Cross-linking (CL) :

    
    
    
Protocol C: Thermal Denaturation ( ) Shift

Purpose: Verification of covalent cross-linking stability.

  • Incubation: Incubate calf thymus DNA with the agent (Drug:Nucleotide ratios 0.01 to 0.1) at 37°C for 24h.

  • Measurement: Heat DNA from 25°C to 95°C while monitoring

    
    .
    
  • Analysis:

    • 
      :  Cross-linking agents typically increase 
      
      
      
      .
    • Renaturation: Upon cooling, cross-linked DNA renatures rapidly (hysteresis loop closes), whereas non-cross-linked DNA remains denatured.

    • Self-Validating Signal: If

      
       increases but renaturation is slow, the agent may be a mono-alkylator or intercalator, not a cross-linker.
      

References

  • Mattier, C. et al. (2025). Comparative analysis of DNA alkylation patterns of different nitrogen mustards. BenchChem Technical Guides.

  • Hargreaves, R. H. et al. (1997).[1] Cross-linking and sequence specific alkylation of DNA by aziridinyl quinones.[1][2] 2. Structure requirements for sequence selectivity. Journal of Medicinal Chemistry, 40(3), 357-361.[1]

  • Vankatesh, P. (2017).[3] Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review. Agnes Scott College.

  • Kohn, K. W. (1977).[4] Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454.[4][5]

  • Svajger, U. et al. (2021).[6] Versatile cell-based assay for measuring DNA alkylation damage and its repair. bioRxiv.

Sources

Analytical Comparison Guide: Identification Strategies for 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyridazine-based therapeutics (e.g., S1P receptor modulators), 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (CAS: 90000-77-4) represents a critical process-related impurity.[1] Due to the presence of the aziridine moiety—a strained, three-membered ring acting as a potent alkylating agent—this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide provides the definitive spectral data for the isolated reference standard and objectively compares its utility against alternative identification workflows (Derivatization and Surrogate Monitoring). While handling the isolated standard presents stability challenges, our data confirms that Direct LC-MS/MS analysis using the reference standard remains the only method capable of meeting the stringent trace-level (ppm/ppb) detection limits required by regulatory bodies.[1]

Technical Profile & Reference Spectra

The following data establishes the identity of the "Product" (the Reference Standard). These values serve as the primary validation criteria for your Certificate of Analysis (CoA).

Structural Specifications[1][2][3][4]
  • IUPAC Name: 3-(aziridin-1-yl)-6-methylsulfonylpyridazine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[2]
  • Molecular Weight: 199.23 g/mol [1][2]

  • Monoisotopic Mass: 199.04 g/mol [1][2]

  • Appearance: Off-white to pale yellow solid (Hygroscopic; store at -20°C).[1]

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d


, 400 MHz

The NMR spectrum is distinct, characterized by the high-field aziridine protons and the aromatic pyridazine system.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 8.05Doublet (

Hz)
1HPyridazine H-5 (Ortho to SO

Me)
Aromatic 7.42Doublet (

Hz)
1HPyridazine H-4 (Ortho to Aziridine)
Aliphatic 3.38Singlet3H-SO

CH

(Methylsulfonyl)
Aliphatic 2.55*Singlet (Broad)4HAziridine Ring (-CH

-CH

-)

> Note: The aziridine protons often appear as a singlet due to rapid inversion at the nitrogen at room temperature, but may resolve into AA'BB' multiplets at lower temperatures. The shift is distinct from the diethylamine or ethyl chloride analogs.

Mass Spectrometry (ESI-MS/MS)

Mode: Positive Electrospray Ionization (+ESI)[1]

ParameterValueInterpretation
Precursor Ion 200.05


Product Ion 1 121.0

Loss of -SO

CH

(Characteristic pyridazine core)
Product Ion 2 158.0

Loss of Aziridine ring (C

H

N)
Product Ion 3 136.0

Loss of SO

(Rearrangement)

Comparative Analysis: Identification Workflows

This section compares the use of the Direct Reference Standard against common alternative methodologies used in pharmaceutical quality control.

Table 1: Performance Matrix
FeatureMethod A: Direct Standard Analysis (Recommended)Method B: Derivatization (e.g., TRIS/Thiosulfate) Method C: Surrogate Monitoring (Precursor)
Principle Direct injection of isolated impurity standard.[1]Chemical reaction to open aziridine ring, then analyze adduct.Monitoring the unreacted starting material (3-Cl-6-SO

Me-pyridazine).[1]
Specificity High. Unambiguous retention time (RT) and MS/MS match.Medium. Risk of incomplete derivatization or side reactions.[1]Low. Does not confirm formation of the specific impurity.[1]
LOD (Sensitivity) Excellent (< 1 ppm). Good (< 5 ppm). Variable.
Stability Low. Standard degrades in protic solvents.[1]High. Derivatized product is stable.[1]High. Precursor is stable.[1]
Regulatory Fit Preferred. Definitive proof of absence/presence.[1][3]Accepted if direct method fails validation.Supporting only. Rarely accepted for GTI control alone.[1]
Critical Analysis
  • Why Method A wins: While the reference standard is unstable (prone to hydrolysis or polymerization), it provides the only quantitative link between the detector response and the actual impurity concentration.

  • The Flaw in Method C: Monitoring the 3-chloro precursor is insufficient because the aziridine formation is often a side-reaction of the coupling step.[1] Absence of the precursor does not guarantee absence of the aziridinyl impurity.[1]

Experimental Protocols

Handling the Reference Standard (Crucial for Integrity)

The aziridine ring is highly reactive toward nucleophiles (including water and alcohols).

  • Storage: Keep solid at -20°C under Argon/Nitrogen.

  • Solvent: Use Anhydrous Acetonitrile (MeCN) or DMSO for stock solutions.[1] Do not use Methanol or Water for stock preparation.

  • Shelf-Life: Prepare stock solutions fresh daily.

Recommended LC-MS/MS Method

Due to the polarity of the aziridine and sulfone groups, standard C18 retention can be poor.[1] A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended for higher sensitivity.[1]

  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 3.0 min: 80% B[1]

    • 5.0 min: 50% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: MRM Mode (200.05

    
     121.0).[1]
    

Visualization of Analytical Logic

Diagram 1: Impurity Identification Decision Tree

This workflow illustrates when to employ the reference standard versus derivatization.[1]

IdentificationStrategy Sample Crude Drug Substance (Trace Analysis) Screen Initial Screening (LC-MS Full Scan) Sample->Screen Decision Is Peak Detected at m/z 200? Screen->Decision DirectID Method A: Direct ID Compare RT & MS/MS with Reference Std Decision->DirectID Yes (Clean Matrix) Deriv Method B: Derivatization (If Matrix Interference) Decision->Deriv No / Matrix Suppression Quant Quantification (Standard Addition) DirectID->Quant React React with TRIS/Thiosulfate (Ring Opening) Deriv->React NewPeak Detect Adduct Peak React->NewPeak

Caption: Decision tree for selecting the optimal identification strategy based on matrix complexity.

Diagram 2: Proposed MS Fragmentation Pathway

Understanding the fragmentation is essential to distinguish the impurity from isobaric interferences.[1]

Fragmentation Parent Parent Ion [M+H]+ = 200 Frag1 Loss of Aziridine (-C2H3N) m/z = 158 Parent->Frag1 -42 Da Frag2 Loss of Methylsulfonyl (-SO2CH3) m/z = 121 Parent->Frag2 -79 Da Frag3 Pyridazine Core (Ring Cleavage) Frag2->Frag3

Caption: Mechanistic fragmentation pathway of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine in ESI+ mode.

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Liu, M., et al. (2019). "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." MethodsX, 6, 2176-2180.[4] Link

  • BenchChem. (2025).[1][5] A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.Link

  • PubChem. (2023).[1][2] Compound Summary: 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine (CID 253195).[1][2]Link

  • Emery Pharma. (2023).[1] Impurity Analysis and Profiling Services: Strategies for Genotoxic Impurities.[1]Link

Sources

Structural Elucidation of Sulfur Oxidation States: A Comparative NMR Guide for Methylsulfonyl vs. Methylsulfinyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and metabolic profiling, distinguishing between methylsulfonyl (


, sulfone) and methylsulfinyl (

, sulfoxide) groups is a critical structural elucidation task. While Mass Spectrometry (MS) provides mass differences (+16 Da), it often fails to distinguish isomers or provide stereochemical context. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this differentiation.

This guide details the specific spectral signatures that separate these moieties. The core differentiation relies on two pillars: electronic deshielding (Chemical Shift) and stereochemical induction (Diastereotopicity).

Theoretical Basis: Symmetry and Electronic Environment

To interpret the NMR data correctly, one must understand the underlying geometry and electronic states of the sulfur atom.

Electronic Deshielding

The sulfonyl group contains two oxygen atoms, exerting a stronger electron-withdrawing inductive effect (-I) than the single oxygen of the sulfinyl group. Consequently, protons and carbons adjacent to the sulfone are more deshielded (shifted downfield) than those adjacent to the sulfoxide.

Stereochemistry: The "Smoking Gun"

This is the most robust differentiator.

  • Methylsulfinyl (

    
    ):  The sulfur atom is 
    
    
    
    hybridized with a lone pair, forming a trigonal pyramidal geometry. If the R-group attached is different from methyl, the sulfur atom is a chiral center . This chirality makes adjacent methylene protons (
    
    
    ) diastereotopic (chemically non-equivalent).
  • Methylsulfonyl (

    
    ):  The sulfur is effectively tetrahedral (pseudo-
    
    
    
    symmetry) and achiral . Adjacent methylene protons are enantiotopic (chemically equivalent in achiral solvents).

1H NMR Analysis: The Primary Differentiator

Chemical Shift ( ) Ranges

The methyl protons directly attached to sulfur (


) appear as singlets (typically) but reside in distinct shift windows.
MoietyStructure1H Shift (

, ppm)*
Electronic Effect
Sulfide


Baseline
Methylsulfinyl


Moderate Deshielding
Methylsulfonyl


Strong Deshielding

*Note: Shifts are solvent-dependent (typically


 or 

). Aromatic R-groups generally push shifts slightly downfield due to anisotropy.
Diastereotopicity (The Structural Fingerprint)

While the methyl group (


) itself is usually a singlet in both cases, the adjacent protons  on the R-group (

) reveal the oxidation state.
  • Sulfone Scenario: The

    
     protons see an achiral environment. They appear as a singlet  (if no other coupling exists) or a standard multiplet (e.g., quartet if next to a methyl).
    
  • Sulfoxide Scenario: The

    
     protons see a chiral sulfur center. They become diastereotopic (
    
    
    
    ). They appear as a complex AB system (often a doublet of doublets) with a large geminal coupling constant (
    
    
    ).
Visualization of Spectral Differences

NMR_Spectra cluster_0 Methylsulfinyl (-SO-Me) Chiral Sulfur Center cluster_1 Methylsulfonyl (-SO2-Me) Achiral Sulfur Center S_Ox Sulfur (Chiral) CH3_Ox Methyl (-CH3) Singlet @ ~2.7 ppm S_Ox->CH3_Ox CH2_Ox Adjacent -CH2- Diastereotopic (AB System) Doublet of Doublets S_Ox->CH2_Ox Induces Asymmetry S_One Sulfur (Achiral) CH3_One Methyl (-CH3) Singlet @ ~3.1 ppm S_One->CH3_One CH2_One Adjacent -CH2- Enantiotopic Singlet/Simple Multiplet S_One->CH2_One Symmetric Field

Figure 1: Comparative spectral signatures. Note the splitting of the adjacent methylene group in the sulfoxide due to chirality.

13C NMR & 2D Confirmation[1]

Carbon-13 NMR provides complementary evidence, particularly useful when proton signals are overlapped.

Carbon TypeMethylsulfinyl (

, ppm)
Methylsulfonyl (

, ppm)
Methyl Carbon (

)


Adjacent Carbon (

)
Typically shielded relative to sulfoneDeshielded (

vs sulfoxide)

HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to correlate the proton signals to their attached carbons.

  • Protocol: Run a standard gradient-selected HSQC.

  • Analysis: Confirm that the protons at ~2.7 ppm correlate to a carbon at ~40 ppm (Sulfoxide) or protons at ~3.1 ppm correlate to a carbon at ~44 ppm (Sulfone).

Experimental Protocol: The "Self-Validating" Oxidation

If spectral data remains ambiguous (e.g., in complex mixtures), use this chemical derivatization protocol to confirm identity. This method relies on the fact that sulfoxides can be easily oxidized to sulfones, whereas sulfones are resistant to mild oxidation.

Reagents[2]
  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Oxone®.

  • Solvent:

    
     (or the solvent used for the original sample).
    
Step-by-Step In-Situ Monitoring
  • Baseline Scan: Acquire a standard 1H NMR spectrum of your sample (approx 5-10 mg).

  • Addition: Add 1.1 equivalents of mCPBA directly to the NMR tube. Shake vigorously to dissolve.

  • Incubation: Allow to stand for 5–10 minutes at room temperature.

  • Acquisition: Acquire a second 1H NMR spectrum.

Interpretation
  • If Original was Sulfoxide: The signal at ~2.7 ppm will disappear and a new signal at ~3.1 ppm will appear . The diastereotopic splitting of adjacent protons will collapse into a simpler pattern.

  • If Original was Sulfone: The spectrum will remain unchanged (except for peaks associated with the added mCPBA).

Decision Workflow

Follow this logic path to determine the moiety identity.

Decision_Tree Start Unknown Sulfur Sample Check_Shift Check Methyl (-CH3) Shift Start->Check_Shift Range_Low ~2.6 - 2.8 ppm Check_Shift->Range_Low Likely Sulfoxide Range_High ~3.0 - 3.3 ppm Check_Shift->Range_High Likely Sulfone Check_Splitting Check Adjacent (-CH2-) Splitting Range_Low->Check_Splitting Range_High->Check_Splitting Diastereotopic Complex AB System (Doublet of Doublets) Check_Splitting->Diastereotopic Chirality Confirmed Simple Singlet or Simple Multiplet Check_Splitting->Simple Symmetry Confirmed Ambiguous Ambiguous Result? Check_Splitting->Ambiguous Unclear Conclusion_SO Identity: Methylsulfinyl (Sulfoxide) Diastereotopic->Conclusion_SO Conclusion_SO2 Identity: Methylsulfonyl (Sulfone) Simple->Conclusion_SO2 Oxidation_Test Run In-Situ Oxidation (mCPBA) Ambiguous->Oxidation_Test Yes Shift_Moves Shift moves downfield (~2.7 -> ~3.1) Oxidation_Test->Shift_Moves No_Change No Change Oxidation_Test->No_Change Shift_Moves->Conclusion_SO No_Change->Conclusion_SO2

Figure 2: Logic flow for structural determination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for chemical shift ranges).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for stereochemical principles of sulfoxides).
  • Lambert, J. B., et al. (1998). Organic Structural Spectroscopy. Prentice Hall.
  • Tureček, F. (2010). "Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones." Magnetic Resonance in Chemistry, 48(9), 718-726.

Sources

Safety Operating Guide

A Strategic Guide to the Safe Deactivation and Disposal of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling, chemical deactivation, and ultimate disposal of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine. The procedures outlined herein are designed to mitigate the significant risks associated with the compound's reactive aziridine moiety, ensuring the safety of laboratory personnel and adherence to environmental regulations. By providing the scientific rationale behind each step, this guide empowers professionals to manage this hazardous material with confidence and precision.

Core Hazard Analysis: The Reactive Aziridine Ring

The primary operational and disposal hazard of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine stems from the presence of the aziridine ring. Aziridines are a class of compounds known for their high reactivity due to the significant strain in the three-membered ring. This reactivity makes them potent alkylating agents.

Key Hazards:

  • Mutagenicity and Carcinogenicity: Aziridine and its derivatives are recognized as potential mutagens and carcinogens due to their ability to alkylate DNA.[1] The European Chemicals Agency (ECHA) has highlighted the serious health risks posed by aziridine-containing substances, including carcinogenicity and mutagenicity.[1]

  • Toxicity: These compounds can be toxic if inhaled, absorbed through the skin, or ingested.[2] Ethyleneimine (aziridine) is corrosive and can cause severe irritation and burns to the skin and eyes.[2][3]

  • Reactivity: The strained ring can open violently if exposed to incompatible materials or high temperatures.[2][3]

The methylsulfonylpyridazine portion of the molecule is more stable but should still be treated as a potentially biologically active and hazardous chemical component. Given these risks, 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine must be managed as a hazardous waste from the point of generation.

Hazard and Safety Summary Table
ParameterInformationSource(s)
Chemical Name 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine[4]
Primary Hazards Potential Carcinogen, Mutagen, Corrosive, and Acute Toxin.[1][3]
Target Organs Skin, eyes, respiratory system, liver, lungs.[3]
GHS Classifications (Anticipated) Skin Corrosion/Irritation, Serious Eye Damage, Germ Cell Mutagenicity, Carcinogenicity.[1][5]

Mandatory Personal Protective Equipment (PPE) and Handling

All handling, deactivation, and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6] Personnel must be thoroughly trained on the risks and proper handling procedures.[6]

Required PPE Ensemble
EquipmentSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or laminate barrier. Double-gloving is strongly recommended.Prevents dermal absorption, a primary route of exposure. Nitrile gloves may offer insufficient protection against prolonged contact.[6][7]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive compound and deactivation reagents.[6][7]
Body Protection A chemical-resistant lab coat or apron over a long-sleeved gown.Provides a barrier against spills and contamination of personal clothing.[8]
Respiratory Not required if all work is performed in a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.Ensures protection from inhalation of hazardous vapors.[3][9]

Disposal Workflow: A Two-Stage Process

The recommended disposal procedure involves two main stages: (1) chemical deactivation of small laboratory quantities to reduce immediate hazards, followed by (2) collection and disposal of the treated waste through a licensed hazardous waste management company. Direct disposal of the untreated, reactive compound is not a safe or compliant option.[3][10]

DisposalWorkflow cluster_prep Preparation cluster_deactivation Stage 1: Chemical Deactivation (Small Quantities) cluster_collection Stage 2: Waste Collection & Final Disposal cluster_emergency Emergency Path A Waste Generated: 3-(1-Aziridinyl)-6- (methylsulfonyl)pyridazine B Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B Spill Spill or Exposure Occurs A->Spill C Work Inside Certified Chemical Fume Hood B->C B->Spill D Prepare 1 M Dilute Acid Solution (e.g., Acetic Acid) C->D C->Spill D->Spill E Slowly Add Aziridine Waste to Stirred Acid Solution E->Spill F Stir for >2 Hours (Ensures complete ring-opening) F->Spill G Check pH and Neutralize to pH 6.0 - 8.0 H Transfer Neutralized Solution to Labeled Hazardous Waste Container G->H G->Spill J Store Container in Designated Secondary Containment Area H->J I Decontaminate Glassware & Collect Contaminated Materials I->H K Contact EHS for Pickup by Licensed Disposal Company J->K SpillProc Follow Emergency Procedures (See Section 4) Spill->SpillProc SpillProc->I Collect Spill Debris

Caption: Disposal workflow for 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine.

Stage 1: Step-by-Step Chemical Deactivation Protocol

This procedure is intended for small quantities (< 5 g) of waste generated in a laboratory setting. The principle is to catalytically open the strained aziridine ring using a dilute acid, converting the highly reactive alkylating agent into a more stable, less hazardous amino alcohol derivative.[6]

Materials:

  • Waste 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

  • 1 M Acetic Acid or 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide solution

  • Large beaker or flask (at least 10x the volume of the waste solution)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place a large beaker containing a stir bar on a stir plate. Add a volume of 1 M dilute acid sufficient to fully submerge and dilute the waste material significantly (e.g., 100 mL of acid for 1-2 g of waste). Begin stirring.

  • Slow Addition: Carefully and slowly add the aziridine-containing waste to the stirring acid solution. The addition should be done portion-wise or drop-wise to control any potential exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours. This duration helps ensure the complete ring-opening and deactivation of the aziridine.

  • pH Monitoring and Neutralization: After the reaction period, check the pH of the solution. Slowly add 1 M sodium hydroxide solution while stirring until the pH is adjusted to a neutral range (between 6.0 and 8.0).[6] This step is crucial to prevent the disposal of corrosive waste.

  • Final Collection: The resulting neutralized solution is now ready for collection as hazardous waste.

Stage 2: Waste Collection for Final Disposal

Even after deactivation, the resulting solution and all contaminated materials must be disposed of as hazardous chemical waste.[11] The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed facility.[6][12]

  • Containerization: Carefully transfer the neutralized solution into a robust, leak-proof, and chemically compatible hazardous waste container.[13] Also, place all contaminated disposables (gloves, wipes, pipette tips) into a separate, clearly labeled solid hazardous waste container.[9]

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ". The contents should be listed as "Neutralized 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine Waste" along with the major components of the solution (e.g., water, sodium acetate). Do not use abbreviations.[13]

  • Storage: Store the sealed waste container in a designated and properly segregated secondary containment area, away from incompatible materials.[13][14]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10] Provide them with the full details from the waste label. Follow all institutional, local, and national regulations for hazardous waste disposal.[15][16]

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills or exposure is critical.

  • Small Spill (<100 mL) inside a Fume Hood:

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels initially.

    • Carefully collect the absorbed material using non-sparking tools and place it into the solid hazardous waste container.[2]

    • Decontaminate the spill surface with the 1 M acid solution, let it sit for 10-15 minutes, then absorb and collect as waste.

    • Wipe the area with soap and water.

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area immediately. Alert others and restrict access.

    • If safe to do so, increase ventilation.

    • Contact your institution's EHS or emergency response team immediately.[9]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of soap and water for at least 15-30 minutes.[3]

    • Remove all contaminated clothing while flushing.[9]

    • Seek immediate medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[3]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Decontamination of Equipment

Non-disposable equipment (e.g., glassware, stir bars) that has come into contact with 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine must be thoroughly decontaminated.

  • Rinse the equipment with a small amount of the 1 M acid solution used for deactivation.

  • Collect this rinsate as hazardous waste.

  • Proceed with a standard laboratory cleaning procedure (e.g., washing with soap and water, followed by solvent rinses).

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. BenchChem.

  • Hazardous Substance Fact Sheet: Ethyleneimine. New Jersey Department of Health.

  • Safety Data Sheet: Pyridine-3-sulfonyl chloride. MilliporeSigma.

  • Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. United States Biological.

  • 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine. PubChem, National Center for Biotechnology Information.

  • Aziridine. PubChem, National Center for Biotechnology Information.

  • Singh GS, D'hooghe M, De Kimpe N. Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews. 2007;107:2080–2135.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Standard Operating Procedures. University of California, Los Angeles - Environmental Health & Safety.

  • Nelson, T., et al. Application of Aziridine Reactive Rinses in a Post-Development Process to Reduce Photoresist Pattern Collapse. ResearchGate.

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).

  • Safety Data Sheet: Pyridazine. Thermo Fisher Scientific.

  • Conda-Sheridan, M., et al. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry.

  • Cleaning and Disinfection of Environmental Surfaces. ASC Quality Collaboration.

  • Safety Data Sheet: NeoAdd PAX-523. Covestro LLC.

  • Alkylative Aziridine Ring-Opening Reactions. MDPI.

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.

  • Safety Data Sheet. Fisher Scientific.

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PubMed.

  • Synthesis and Reactions of Aziridine-2-Carboxylic Esters. University of Groningen.

  • Pyridazine. Wikipedia.

  • Development and evaluation of a novel product to remove surface contamination of hazardous drugs. PubMed.

  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. BenchChem.

  • Application Note & Protocol: Nucleophilic Addition to Activated Aziridines. BenchChem.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.

  • Hazardous Waste and Disposal. American Chemical Society.

  • 3-Methylpyridazine. Sigma-Aldrich.

  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI.

  • Safety Data Sheet: Trimethylolpropane tris(2-methyl-1-aziridinepropionate). Fisher Scientific.

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.

  • New Regulatory Measures Proposed for Aziridine Compounds. Foresight.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. Environmental Protection Agency (Ireland).

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. ResearchGate.

  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds. ResearchGate.

  • Fishel, F. Personal Protective Equipment for Working With Pesticides. University of Missouri Extension.

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Personal Protective Equipment for Pesticide Applicators. International Enviroguard.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。